molecular formula C8H2N2O7 B14422506 1,3-Isobenzofurandione, 4,7-dinitro- CAS No. 83646-69-9

1,3-Isobenzofurandione, 4,7-dinitro-

Cat. No.: B14422506
CAS No.: 83646-69-9
M. Wt: 238.11 g/mol
InChI Key: GGDBHWOWDOENEX-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione, 4,7-dinitro- is a useful research compound. Its molecular formula is C8H2N2O7 and its molecular weight is 238.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Isobenzofurandione, 4,7-dinitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Isobenzofurandione, 4,7-dinitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

83646-69-9

Molecular Formula

C8H2N2O7

Molecular Weight

238.11 g/mol

IUPAC Name

4,7-dinitro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H2N2O7/c11-7-5-3(9(13)14)1-2-4(10(15)16)6(5)8(12)17-7/h1-2H

InChI Key

GGDBHWOWDOENEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)OC2=O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Resolving the Nomenclature Ambiguity: 3,6-Dinitrophthalic Anhydride vs. 4,7-Dinitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and analytical chemistry increasingly rely on precise molecular derivatization for trace-level detection, structural and nomenclature accuracy becomes paramount. A persistent source of confusion in chemical literature and reagent catalogs is the interchangeable—and sometimes erroneous—naming of dinitrated phthalic anhydride derivatives.

This technical guide dissects the nomenclature divergence between 3,6-dinitrophthalic anhydride and 4,7-dinitrophthalic anhydride , establishing the correct IUPAC systematic framework. Furthermore, it provides a field-proven, self-validating protocol for utilizing this compound in the electrochemical detection (ECD) of peptides.

Structural Mapping: Demystifying the Numbering Systems

The confusion surrounding this compound stems from the collision of two distinct IUPAC nomenclature rules: one based on the parent dicarboxylic acid, and the other based on the fused bicyclic anhydride core.

The Phthalic Acid System (Semi-Systematic)

Phthalic acid is systematically known as benzene-1,2-dicarboxylic acid. In this system, the carboxyl groups occupy positions C1 and C2 of the benzene ring. The remaining ring carbons are numbered C3, C4, C5, and C6. When nitration occurs adjacent to the carboxyl groups, the resulting compound is 3,6-dinitrophthalic acid [1].

The Isobenzofuran System (IUPAC Systematic)

When 3,6-dinitrophthalic acid undergoes dehydration (typically via acetic anhydride[1]), it forms a bicyclic structure. According to rigorous IUPAC rules for fused heterocycles, the parent name for phthalic anhydride is isobenzofuran-1,3-dione [2]. The numbering rules for this bicyclic system dictate:

  • The heteroatom (Oxygen) is position 2.

  • The carbonyl carbons are positions 1 and 3.

  • The bridgehead carbons are 3a and 7a.

  • The remaining benzene ring carbons are 4, 5, 6, and 7.

Because positions C3 and C6 of the original phthalic acid are adjacent to the bridgehead carbons, they map directly to positions C4 and C7 of the isobenzofuran ring. Therefore, the rigorously correct systematic name is 4,7-dinitroisobenzofuran-1,3-dione .

The "Chimera" Misnomer

The term "4,7-dinitrophthalic anhydride" is a nomenclature chimera. It erroneously applies the bicyclic numbering (4,7) to the semi-systematic parent name (phthalic anhydride). Researchers must avoid this hybrid name to prevent database search failures and regulatory discrepancies.

NomenclatureMapping A Phthalic Acid Core (C1, C2 = COOH) B 3,6-Dinitrophthalic Acid (Nitro at C3, C6) A->B Nitration C Dehydration (-H2O) B->C D 3,6-Dinitrophthalic Anhydride (Semi-systematic) C->D Retain Acid Numbering E 4,7-Dinitroisobenzofuran-1,3-dione (IUPAC Systematic) C->E Bicyclic Numbering D->E Structural Equivalence F 4,7-Dinitrophthalic Anhydride (Invalid Chimera) D->F Erroneous Merging E->F Erroneous Merging

Fig 1: Divergence of nomenclature systems leading to the valid and invalid names.

Analytical Superiority: Why Use DPNT?

In analytical chemistry, 3,6-dinitrophthalic anhydride (often abbreviated as DPNT in legacy literature) is a premier derivatizing reagent for the [3].

The Causality of the Design: Underivatized peptides lack strong chromophores or electrophores, making trace detection in biological matrices nearly impossible. While UV absorbance at 210 nm is standard, it suffers from severe baseline noise due to matrix interference[3].

By tagging primary amines (N-termini or lysine residues) with DPNT, we introduce two strongly electron-withdrawing nitro groups into the molecule. These nitro groups drastically lower the reduction potential of the analyte to -0.24 V [3]. At this low potential, the vast majority of endogenous biological molecules are electrochemically silent, providing an exceptional signal-to-noise ratio and allowing up to a 500-fold improvement in detection sensitivity compared to standard UV methods[3].

Quantitative Data Summary

The following table synthesizes the nomenclature identifiers and physicochemical properties critical for assay development.

FeatureSemi-Systematic (Accepted)IUPAC Systematic (Preferred)Hybrid Misnomer (Avoid)
Nomenclature 3,6-Dinitrophthalic Anhydride4,7-Dinitroisobenzofuran-1,3-dione4,7-Dinitrophthalic Anhydride
Parent Structure Phthalic AcidIsobenzofuran-1,3-dioneMixed / Invalid
Numbering Origin Carboxyls at C1, C2Heteroatom (O) at C2Bicyclic numbering on Acid name
Nitro Positions C3, C6C4, C7C4, C7
Electrochemical Target Reduction at -0.24 VReduction at -0.24 VN/A
Primary Use Case Reagent catalogs, legacy papersEPA SRS, PubChem, modern databasesErroneous literature entries

Self-Validating Derivatization Protocol (HPLC-ECD)

To ensure trustworthiness and reproducibility, the following protocol for peptide derivatization is designed as a self-validating system . It incorporates chemical quenching to lock reaction equilibrium and utilizes specific electrochemical filtering to validate the presence of the DPNT-adduct.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 3,6-dinitrophthalic anhydride (DPNT) in anhydrous acetonitrile to a final concentration of 10 mM. Causality: Anhydrous conditions prevent the premature hydrolysis of the anhydride ring into the unreactive dicarboxylic acid.

  • Sample Preparation & Internal Standard: Spike the biological sample with a known synthetic peptide (Internal Standard) prior to extraction. Lyophilize the extract and reconstitute in 100 µL of 0.1 M borate buffer (pH 8.5). Causality: A pH of 8.5 ensures that the primary amines are deprotonated (nucleophilic), which is an absolute requirement for the attack on the anhydride carbonyl.

  • Derivatization Reaction: Add 50 µL of the DPNT reagent to the buffered sample. Vortex immediately and incubate at 60°C for 30 minutes. Run a parallel "Blank" containing only buffer and DPNT to map reagent background peaks.

  • Equilibrium Quenching (Validation Step): Add 10 µL of 10% Trifluoroacetic Acid (TFA) to the mixture. Causality: Dropping the pH protonates any unreacted amines, immediately halting the reaction. Furthermore, it stabilizes the newly formed amide linkage against alkaline hydrolysis, locking the analytical profile for stable autosampler queuing.

  • HPLC-ECD Analysis: Inject 20 µL onto a C18 Reversed-Phase column. Set the electrochemical detector to a reduction potential of -0.24 V vs. Ag/AgCl. Causality: Monitoring exclusively at -0.24 V acts as an electronic filter. Only molecules successfully tagged with the dinitroaromatic ring will reduce at this potential, self-validating the derivatization efficiency and eliminating false positives from the matrix.

ExperimentalWorkflow Step1 Sample Extraction (Spike Internal Standard) Step2 Buffer Exchange (0.1 M Borate, pH 8.5) Step1->Step2 Isolate Peptides/Amines Step3 Derivatization (Add DPNT in Acetonitrile, 60°C, 30 min) Step2->Step3 Ensure unprotonated amines Step4 Quenching (Add 10% TFA) Step3->Step4 Nucleophilic attack on anhydride Step5 HPLC-ECD Analysis (Reduction at -0.24 V) Step4->Step5 Stabilize adduct & lock equilibrium

Fig 2: Self-validating DPNT derivatization workflow for HPLC-ECD analysis.

References

  • Meek, J. L. (1983). "Derivatizing Reagents for High-performance Liquid Chromatography Detection of Peptides at the Picomole Level." Journal of Chromatography A.[Link]

  • Momose, T., & Torigoe, M. (1951). "Organic Qualitative Analysis. I: Qualitative Analysis of Alcohols by 3, 6-Dinitrophthalic Anhydride." Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan).[Link]

  • United States Environmental Protection Agency (EPA). "1,3-Isobenzofurandione - Substance Details - SRS". Substance Registry Services.[Link]

Sources

The Structure, Reactivity, and Analytical Applications of 4,7-Dinitroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Overview

In the landscape of analytical chemistry and proteomics, the derivatization of trace analytes is a critical step for achieving high-sensitivity detection. 4,7-Dinitroisobenzofuran-1,3-dione , more commonly known in historical literature as 3,6-dinitrophthalic anhydride , is a highly electrophilic reagent utilized primarily for the functionalization of amines, peptides, and alcohols.

By appending a highly reducible dinitroaromatic moiety to target molecules, this reagent transforms otherwise "invisible" analytes into electroactive species. This whitepaper dissects the structural causality behind its reactivity, explores its mechanistic pathways, and provides self-validating protocols for its application in High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Structural and Electronic Profiling

The core structure of 4,7-dinitroisobenzofuran-1,3-dione consists of an isobenzofuran-1,3-dione (phthalic anhydride) backbone substituted with two nitro groups at the 4 and 7 positions (corresponding to the 3 and 6 positions of the benzenoid ring in phthalic acid nomenclature).

The Causality of Heightened Electrophilicity

In an unsubstituted phthalic anhydride, the carbonyl carbons are moderately electrophilic due to the electron-withdrawing nature of the bridging oxygen. However, the introduction of two nitro (


) groups at the 4 and 7 positions radically alters the molecule's electronic landscape.
  • Inductive and Resonance Effects: The strongly electron-withdrawing nitro groups pull electron density away from the aromatic ring and, by extension, the fused anhydride system.

  • Kinetic Acceleration: This depletion of electron density significantly increases the partial positive charge (

    
    ) on the carbonyl carbons. Consequently, the activation energy for nucleophilic attack is lowered, accelerating nucleophilic acyl substitution reactions compared to unsubstituted or mono-substituted analogs[1].
    
Electrochemical Significance

The dinitroaromatic ring is highly susceptible to electrochemical reduction. In an electrochemical cell, the nitro groups can accept electrons at a relatively low potential (


), making the compound an ideal "electroactive tag." This specific reduction potential is highly advantageous because it avoids the high background noise typically generated by the oxidation or reduction of endogenous biological matrix components at higher potentials[2].

Mechanistic Reactivity

The primary reaction mode of 4,7-dinitroisobenzofuran-1,3-dione is Nucleophilic Acyl Substitution . When introduced to a nucleophile—such as the N-terminal primary amine of a peptide or the hydroxyl group of an alcohol—the reagent undergoes a ring-opening reaction.

  • Nucleophilic Attack: The lone pair of the nucleophile attacks one of the highly electrophilic carbonyl carbons, forming a tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, breaking the carbon-oxygen bond of the anhydride bridge.

  • Proton Transfer: A proton is transferred to the newly formed carboxylate leaving group, resulting in an N-substituted semiamide (for amines) or a semiester (for alcohols)[1].

Mechanism A 4,7-Dinitroisobenzofuran-1,3-dione (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Peptide N-terminus (Nucleophile) B->C D N-Substituted Semiamide (Electroactive Tag) C->D Ring Opening & Proton Transfer

Figure 1: Nucleophilic acyl substitution mechanism of 4,7-dinitroisobenzofuran-1,3-dione.

Applications in Drug Development & Proteomics

Peptide N-Terminal Derivatization for HPLC-ECD

The detection of neuropeptides and protein fragments in tissue extracts is historically bottlenecked by the low sensitivity of UV absorbance at 210 nm. By derivatizing peptides with 4,7-dinitroisobenzofuran-1,3-dione, researchers can shift the detection modality from UV to Electrochemical Detection (ECD). The resulting derivatives are small, hydrophilic, and yield a single, cleanly substituted product that improves detection sensitivity by up to 500-fold[2].

Qualitative Analysis of Alcohols and Sugars

Beyond proteomics, the reagent is utilized for the qualitative analysis of primary and secondary alcohols. Boiling the anhydride with alcohols in anhydrous benzene or pyridine yields crystalline semiesters that are easily purifiable and identifiable[1]. Furthermore, the hydrolyzed acid form (3,6-dinitrophthalic acid) is utilized in colorimetric assays for estimating reducing sugars, where the reduction of the nitro groups by the sugar yields a quantifiable color change[3].

Quantitative Data Summaries

Table 1: Physicochemical and Electronic Properties

PropertyValue / Description
IUPAC Name 4,7-dinitroisobenzofuran-1,3-dione
Common Name 3,6-Dinitrophthalic anhydride (DPNT)
Molecular Formula C8H2N2O7
Electrochemical Reduction Potential -0.24 V (vs. Ag/AgCl)
Primary Reactivity Nucleophilic Acyl Substitution
Target Functional Groups Primary/Secondary Amines, Alcohols

Table 2: Comparative Detection Limits for Peptide Derivatization

Detection ModalityReagentSensitivity ImprovementLimit of Detection
UV Absorbance (210 nm) None (Underivatized)Baseline (1x)Nanomole range
UV Absorbance (360 nm) 2-Carboxy-4,6-dinitrophthalic anhydride~50-fold increaseLow picomole
Electrochemical (Reduction) 4,7-Dinitroisobenzofuran-1,3-dione~500-fold increaseSub-picomole

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for each chemical choice and internal checks for success.

Protocol A: Synthesis of 4,7-Dinitroisobenzofuran-1,3-dione

Purpose: To synthesize the active anhydride from commercially available precursors.

  • Oxidative Nitration: Suspend 1,5-dinitronaphthalene in a mixture of fuming sulfuric acid and fuming nitric acid. Boil the mixture for an extended period (typically 4-6 hours).

    • Causality: The starting naphthalene ring is highly deactivated by the existing nitro groups. Fuming acids provide the extreme electrophilic environment required to force further nitration and subsequent oxidative cleavage of one aromatic ring, yielding 3,6-dinitrophthalic acid[1].

  • Dehydration: Isolate the intermediate acid and reflux with an excess of acetic anhydride for 2 hours.

    • Causality: Acetic anhydride acts as a chemical dehydrating agent. It irreversibly reacts with the eliminated water to form acetic acid, driving the thermodynamic equilibrium toward the formation of the cyclic 4,7-dinitroisobenzofuran-1,3-dione[1].

  • Self-Validation Step: Monitor the reaction via IR spectroscopy. The successful conversion from acid to anhydride is confirmed by the disappearance of the broad O-H stretch and the appearance of the characteristic dual anhydride C=O stretches at ~1780 cm⁻¹ and 1850 cm⁻¹.

Protocol B: Pre-column Derivatization of Peptides for HPLC-ECD

Purpose: To tag trace peptides with an electroactive moiety for sub-picomole detection.

  • Sample Preparation: Dissolve the peptide extract in a mildly basic borate buffer (pH 8.0 - 8.5).

    • Causality: The basic pH ensures that the N-terminal primary amine is in its deprotonated, nucleophilic free-base form. However, the pH must not exceed 8.5 to prevent rapid base-catalyzed hydrolysis of the anhydride reagent.

  • Derivatization: Add a 10-fold molar excess of 4,7-dinitroisobenzofuran-1,3-dione dissolved in anhydrous acetonitrile to the peptide solution. Incubate at room temperature for 15 minutes.

    • Causality: The aprotic co-solvent (acetonitrile) minimizes the competitive hydrolysis of the highly reactive anhydride by water, ensuring maximum yield of the peptide derivative.

  • Self-Validation Step (Blank Run): Run a reagent blank (buffer + reagent, no peptide) through the HPLC system. Identify the retention times of the hydrolyzed reagent (3,6-dinitrophthalic acid) to ensure it does not co-elute with the target derivatized peptide.

  • HPLC-ECD Analysis: Inject the derivatized sample onto a Reversed-Phase C18 column. Set the electrochemical detector to a reduction potential of -0.24 V[2].

Workflow S1 1. Sample Preparation (Isolate Peptides/Adjust pH to 8.0) S2 2. Pre-column Derivatization (Add 4,7-Dinitroisobenzofuran-1,3-dione) S1->S2 S3 3. HPLC Separation (Reversed-Phase C18 Column) S2->S3 S4 4. Electrochemical Detection (Reduction at -0.24 V) S3->S4 S5 5. Data Analysis (Picomole-level Quantification) S4->S5

Figure 2: Workflow for HPLC-ECD analysis using 4,7-dinitroisobenzofuran-1,3-dione derivatization.

References

  • Momose, T., & Torigoe, M. (1951). Organic Qualitative Analysis. I: Qualitative Analysis of Alcohols by 3, 6-Dinitrophthalic Anhydride. Yakugaku zasshi (Journal of the Pharmaceutical Society of Japan). 1

  • Meek, J. L. (1983). Derivatizing Reagents for High-performance Liquid Chromatography Detection of Peptides at the Picomole Level. Journal of Chromatography A. 2

  • Karbassi, A., & Vaughn, R. H. (1980). Purification and Properties of an Enzyme Capable of Degrading the Sheath of Sphaerotilus natans. Canadian Journal of Microbiology / NIH PMC. 3

Sources

Technical Guide: Electron-Deficient Phthalic Anhydride Derivatives for Charge Transfer Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electron-Deficient Phthalic Anhydride Derivatives for Charge Transfer Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, and Drug Discovery Professionals

Executive Summary

Phthalic anhydride (PA) derivatives, particularly those functionalized with strong electron-withdrawing groups (EWGs) such as fluorine, chlorine, or cyano moieties, represent a critical class of electron-deficient scaffolds. Unlike their electron-rich parent compounds, these derivatives possess significantly lowered Lowest Unoccupied Molecular Orbital (LUMO) levels (typically -3.5 eV to -4.4 eV), enabling them to function as robust n-type semiconductors and Charge Transfer (CT) acceptors .

This guide provides a technical deep-dive into the molecular engineering, synthesis, and application of these materials. It moves beyond basic characterization to address the causal relationships between halogenation, crystal packing, and charge carrier mobility, offering actionable protocols for synthesizing and utilizing these scaffolds in organic electronics and supramolecular assembly.

Molecular Engineering & Electronic Theory

The LUMO Depression Mechanism

The primary objective in designing n-type organic semiconductors is to lower the LUMO energy level to facilitate electron injection and ensure stability against ambient oxidation (water/oxygen). Unsubstituted phthalic anhydride has a high LUMO (~ -2.0 eV), making it unstable for n-channel transport in air.

  • Inductive Effect (-I): Halogen atoms (F, Cl) exert a strong inductive pull on the

    
    -system, stabilizing the radical anion formed upon electron acceptance.
    
  • Quadrupole Moment: Perfluorination inverts the quadrupole moment of the aromatic ring, promoting face-to-face

    
    -stacking with electron-rich donors (e.g., pentacene, pyrene), which is critical for intermolecular charge hopping.
    
Visualizing the Design Logic

The following diagram illustrates the impact of substituent engineering on orbital energetics and stability.

MolecularDesign PA Phthalic Anhydride (PA) LUMO: ~ -2.0 eV (Unstable n-type) Halogenation Core Functionalization (F, Cl, CN substitution) PA->Halogenation Synthetic Modification ElectronicEffect Inductive Effect (-I) & Quadrupole Inversion Halogenation->ElectronicEffect Alters Electronic Landscape F4PA Tetrafluoro-PA (F4-PA) LUMO: ~ -3.6 eV (Air Stable) ElectronicEffect->F4PA Cl4PA Tetrachloro-PA (Cl4-PA) LUMO: ~ -3.8 eV (Strong Acceptor) ElectronicEffect->Cl4PA Application Charge Transfer Complex (n-channel Transport) F4PA->Application High Solubility Cl4PA->Application High Crystallinity

Figure 1: Causal pathway of molecular engineering. Halogenation lowers LUMO levels, transitioning the scaffold from an insulator to a stable electron acceptor.

Key Derivatives and Comparative Data

For researchers selecting a scaffold, the choice between fluorinated and chlorinated derivatives depends on the required solubility and packing motif.

DerivativeStructureMelting Point (°C)LUMO (eV)SolubilityKey Application
Phthalic Anhydride (PA)

131-2.1HighPlasticizer precursor (inactive CT)
Tetrafluoro-PA (F4-PA)

94-96-3.6High (Organics)n-type OFETs, Fluorinated synthons
Tetrachloro-PA (Cl4-PA)

255-3.8LowCT Crystals, p-dopant for polymers
NTCDA

>300-4.0Very LowPrecursor to Naphthalene Diimides (NDIs)

Technical Insight: While Cl4-PA is a stronger acceptor, its poor solubility often necessitates its conversion to an imide for solution processing. F4-PA offers a balance of strong electron affinity and processability.

Charge Transfer Mechanisms

In these systems, charge transfer occurs via two primary modes:

  • Ground State CT: Formation of a donor-acceptor (D-A) cocrystal where partial charge (

    
    ) is transferred from the donor HOMO to the anhydride LUMO (
    
    
    
    ).
  • Excited State CT: Photoexcitation leads to a radical ion pair, utilized in organic photovoltaics (OPVs).

The Role of "Hole" vs. "Electron" Transport

While PA derivatives are electron acceptors, they are frequently used to dope hole-transporting materials. By removing an electron from a donor polymer, they generate mobile holes. However, in pure films (e.g., F16CuPc or fluorinated imides), they conduct electrons via the LUMO band.

Experimental Protocols

Protocol A: Synthesis of a Charge Transfer Crystal (Pyrene:Cl4-PA)

Objective: To grow single crystals of a Donor-Acceptor complex demonstrating macroscopic charge transfer properties. Mechanism:


-

stacking driven by electrostatic complementarity.

Materials:

  • Pyrene (Donor, purified by sublimation).

  • Tetrachlorophthalic anhydride (Cl4-PA, Acceptor, recrystallized).

  • Solvent: Chlorobenzene or Toluene (Anhydrous).

Step-by-Step Methodology:

  • Stoichiometric Mixing: Weigh equimolar amounts (0.1 mmol) of Pyrene and Cl4-PA into a scintillation vial.

    • Note: Pyrene is white; Cl4-PA is white.

  • Solvation: Add 5 mL of hot chlorobenzene.

    • Self-Validating Step: Upon mixing in solution, the liquid should immediately turn bright yellow/orange . This bathochromic shift (color change) confirms the formation of the CT complex in the solution phase.

  • Slow Evaporation: Cover the vial with aluminum foil, poke 3-4 pinholes, and place it in a vibration-free, dark environment at room temperature.

  • Harvesting: After 48-72 hours, needle-like crystals will form.

    • Result: The crystals will be deeply colored (red/orange), distinct from the white starting materials.

  • Characterization: Perform UV-Vis spectroscopy on the solid state. A new broad absorption band (the CT band) will appear in the 450-550 nm region, absent in the individual components.

Protocol B: Synthesis of N-Fluorophenyl-Tetrafluorophthalimide (Active Semiconductor)

Objective: To convert the reactive anhydride into a stable, solution-processable n-type semiconductor for OFETs.

SynthesisWorkflow Start F4-PA (Anhydride) Process Reflux (120°C) 4-6 Hours Start->Process Reagent 4-Fluoroaniline + Glacial AcOH Reagent->Process Workup Precipitate in Water Filtration Process->Workup Product Fluorinated Imide (Crude) Workup->Product Purification Sublimation (High Vacuum) Product->Purification

Figure 2: Synthesis workflow for converting anhydride precursors into stable imide semiconductors.

  • Reaction: Dissolve Tetrafluorophthalic anhydride (1.0 eq) and 4-fluoroaniline (1.1 eq) in glacial acetic acid.

  • Reflux: Heat to reflux (118°C) for 4 hours under nitrogen. The anhydride ring opens and re-closes to form the imide.

  • Precipitation: Pour the hot reaction mixture into ice water. The hydrophobic imide will precipitate.

  • Purification (Critical): Recrystallize from ethanol, followed by thermal gradient sublimation .

    • Why Sublimation? For charge transfer applications, even ppm-level impurities act as charge traps, reducing mobility by orders of magnitude.

Applications in Drug Development & Electronics

Organic Field-Effect Transistors (OFETs)

Fluorinated phthalic anhydrides are rarely used directly as the active layer due to hydrolysis risks. Instead, they are the precursors to Fluorinated Phthalocyanines (e.g., F16CuPc) and Naphthalene Diimides (NDIs) .

  • Performance: Electron mobilities (

    
    ) for these derivatives can exceed 0.5 
    
    
    
    in air, rivaling amorphous silicon.
Biological Charge Transfer Probes

In drug development, electron-deficient anhydrides are used to tag proteins or create fluorescent sensors.

  • Mechanism: The anhydride reacts with amine residues (Lysine) on a protein. The resulting imide acts as a CT acceptor. When the protein folds or binds a ligand, the local electron density changes, altering the CT fluorescence quenching efficiency. This allows for "turn-on" sensing of conformational changes.

References

  • Bao, Z., Lovinger, A. J., & Brown, J. (1998). New Air-Stable n-Channel Organic Thin Film Transistors. Journal of the American Chemical Society, 120(1), 207–208. Link

  • Facchetti, A. (2011).

    
    -Conjugated Polymers for Organic Electronics and Photovoltaic Cell Applications.[][2] Chemistry of Materials, 23(3), 733–758. Link
    
  • Chowdhury, M., & Basu, S. (1960). Charge Transfer Interaction between Tetrachlorophthalic Anhydride and Aromatics. Transactions of the Faraday Society, 56, 335-339. Link

  • Gelnar, J., et al. (2024). Tuning Electron-Accepting Properties of Phthalocyanines for Charge Transfer Processes. Journal of Materials Chemistry C. Link

  • Sigma-Aldrich. (2024). Tetrafluorophthalic Anhydride Product Specification & Safety Data Sheet. Link

Sources

Mechanistic Elucidation and Protocol Standardization for the Dehydration of 3,6-Dinitrophthalic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dehydration of 3,6-dinitrophthalic acid (3,6-DNPA) to 3,6-dinitrophthalic anhydride (3,6-DNPAn) is a fundamental transformation utilized across advanced analytical chemistry and drug development. The resulting cyclic anhydride is a highly reactive electrophile, serving as a critical building block for macrocyclic tetraamido compounds[1], a pre-column derivatizing reagent for the electrochemical detection of peptides[2], and a classical reagent for the microdetection of reducing sugars[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic instructions. Here, we dissect the thermodynamic and kinetic drivers of the dehydration mechanism and provide a self-validating, field-proven protocol designed to maximize yield and purity while mitigating the inductive liabilities of the nitro groups.

Mechanistic Pathway: Autocatalytic Acyl Transfer & Cyclization

The conversion of 3,6-DNPA to its corresponding anhydride does not occur spontaneously under standard thermal conditions due to the high activation energy required for direct dehydration. Instead, the reaction is driven by nucleophilic acyl substitution using acetic anhydride, which acts dually as the solvent and the electrophilic dehydrating agent.

The Step-by-Step Mechanism
  • Nucleophilic Attack: The mechanism initiates when the oxygen of one carboxylic acid group on 3,6-DNPA acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The presence of two strongly electron-withdrawing nitro groups at the 3- and 6-positions significantly depletes the electron density of the aromatic ring. This inductive effect lowers the nucleophilicity of the carboxylate oxygens, necessitating elevated temperatures to overcome the activation energy barrier.

  • Tetrahedral Intermediate Collapse: The initial attack forms a tetrahedral intermediate, which rapidly collapses to expel an acetate ion. This acetate ion abstracts a proton, yielding a mixed anhydride intermediate and one equivalent of acetic acid.

  • Intramolecular Cyclization: The adjacent carboxylic acid group on the 3,6-DNPA moiety is now perfectly positioned for an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed mixed anhydride.

  • Ring Closure: The second tetrahedral intermediate collapses, expelling a second molecule of acetic acid and yielding the thermodynamically stable five-membered cyclic anhydride (3,6-DNPAn). The entropic favorability of ring closure and the continuous removal of acetic acid drive the reaction to completion.

Mechanism DNPA 3,6-Dinitrophthalic Acid (Nucleophile) Tetra Tetrahedral Intermediate (Acyl Addition) DNPA->Tetra Oxygen attacks carbonyl Ac2O Acetic Anhydride (Electrophile) Ac2O->Tetra Provides acyl group Mixed Mixed Anhydride Intermediate + Acetic Acid Tetra->Mixed Collapse & expel AcOH Cyclization Intramolecular Cyclization (Ring Closure) Mixed->Cyclization Adjacent -COOH attacks Product 3,6-Dinitrophthalic Anhydride + Acetic Acid Cyclization->Product Expel 2nd AcOH

Figure 1: Mechanistic pathway of 3,6-DNPA dehydration via a mixed anhydride intermediate.

Thermodynamic & Kinetic Drivers

To engineer a high-yielding reaction, we must manipulate the reaction environment to favor the forward pathway. Table 1 summarizes the critical parameters and the causality behind their selection.

Table 1: Quantitative Reaction and Thermodynamic Parameters

ParameterValue / TargetScientific Causality & Rationale
Reagent Molar Ratio 1:5 (3,6-DNPA : Ac2O)A massive excess of acetic anhydride acts as the solvent and drives the equilibrium toward the mixed anhydride via Le Chatelier's principle.
Reaction Temperature 135–140 °C (Reflux)High thermal input is mandatory to overcome the reduced nucleophilicity of the carboxylic oxygens caused by the electron-withdrawing -NO₂ groups.
Reaction Time 2–4 hoursEnsures complete conversion to the mixed anhydride and allows sufficient time for the sterically hindered intramolecular cyclization.
Expected Yield 85–95%High efficiency is achieved by the irreversible distillation of the acetic acid byproduct.
IR Carbonyl Stretches ~1860 cm⁻¹ & ~1780 cm⁻¹The asymmetric and symmetric stretches confirm the formation of the strained 5-membered cyclic anhydride ring.

Standardized Experimental Protocol: A Self-Validating Workflow

In drug development and analytical reagent synthesis, a protocol must be a self-validating system. The following workflow ensures that the product is not only synthesized but rigorously quality-controlled before downstream application.

Step-by-Step Methodology

Step 1: Reagent Preparation & Mixing

  • Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g of 3,6-dinitrophthalic acid in 25 mL of glacial acetic anhydride (approx. 1:5 molar ratio).

  • Causality: The anhydrous environment prevents the premature hydrolysis of the acetic anhydride. The suspension will transition to a homogeneous solution as the reaction progresses and the mixed anhydride forms.

Step 2: Reflux & Activation

  • Action: Attach a reflux condenser fitted with a calcium chloride drying tube. Heat the mixture in an oil bath at 135–140 °C for 3 hours with vigorous stirring.

  • Causality: Refluxing at the boiling point of acetic anhydride provides the precise thermal energy required to force the nucleophilic acyl substitution against the deactivating gradient of the nitro groups.

Step 3: Distillative Equilibrium Shift

  • Action: Reconfigure the apparatus for short-path distillation. Carefully distill off the generated acetic acid and the bulk of the unreacted acetic anhydride under a slight vacuum until a concentrated slurry remains.

  • Causality: Removing the acetic acid byproduct prevents the reverse reaction (hydrolysis of the cyclic anhydride), locking the equilibrium in favor of the 3,6-DNPAn product.

Step 4: Isolation & Crystallization

  • Action: Allow the slurry to cool to room temperature, then chill in an ice bath at 0–4 °C for 1 hour to maximize precipitation. Filter the crystalline solid under a vacuum and wash with cold, dry hexanes (2 × 10 mL) to remove trace acetic anhydride.

  • Causality: Hexanes are utilized because they are non-polar; they will wash away the organic impurities without hydrolyzing the highly moisture-sensitive anhydride ring.

Step 5: Quality Control (QC) & Self-Validation

  • Action: Dry the product in a vacuum desiccator over P₂O₅. Perform FT-IR spectroscopy on the dried crystals.

  • Validation Check: The protocol is validated only if the broad O-H stretch (2500–3300 cm⁻¹) of the starting dicarboxylic acid is completely absent, and the characteristic cyclic anhydride carbonyl doublets appear at ~1860 cm⁻¹ (asymmetric) and ~1780 cm⁻¹ (symmetric).

Workflow S1 Step 1: Reagent Mixing 3,6-DNPA + Excess Ac2O S2 Step 2: Reflux 130-140 °C for 2-4 hours S1->S2 S3 Step 3: Distillation Remove AcOH & Unreacted Ac2O S2->S3 S4 Step 4: Crystallization Cool to precipitate product S3->S4 S5 Step 5: QC Validation IR: 1860, 1780 cm⁻¹ S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis and validation of 3,6-DNPAn.

Applications in Drug Development & Analytical Chemistry

The successful dehydration of 3,6-DNPA unlocks several critical downstream applications:

  • Macrocyclic Ligand Synthesis: 3,6-DNPAn is a primary building block in the synthesis of macrocyclic tetraamido compounds. These compounds are complexed with transition metals to create powerful oxidation catalysts (TAML activators) used in pharmaceutical waste remediation and advanced synthetic methodologies[1].

  • Peptide Derivatization for HPLC: In neurochemical analysis, 3,6-dinitrophthalic anhydride (DPNT) is used to derivatize small, hydrophilic peptides. The rapid reaction of the anhydride with primary amines yields a single derivative that can be detected electrochemically at the picomole level (reduction at −0.24 V), offering a 500-fold sensitivity improvement over standard UV detection[2].

  • Carbohydrate Microdetection: The Momose reagent utilizes the unique redox properties of the dinitro-aromatic system to provide a highly sensitive, colorimetric microdetection method for reducing sugars in clinical and biochemical assays[3].

References

  • Momose, T., & Inaba, A. (1959). Microdetection of Reducing Sugars with 3, 6-Dinitrophthalic Acid. Chemical and Pharmaceutical Bulletin, 7(4), 541-542.[URL: https://doi.org/10.1248/cpb.7.541]
  • Meek, J. L. (1983). Derivatizing Reagents for High-performance Liquid Chromatography Detection of Peptides at the Picomole Level. Journal of Chromatography A, 266, 401-408.[URL: https://doi.org/10.1016/S0021-9673(01)90847-0]
  • Gordon-Wylie, S. W., et al. (2006). Synthesis of macrocyclic tetraamido compounds and new metal insertion process. US Patent 7,060,818 B2.[URL: https://patents.google.

Sources

Thermodynamics of 3,5-Dinitrophthalic Anhydride Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive exploration of the thermodynamics governing the formation of 3,5-dinitrophthalic anhydride. Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic pathways, experimental methodologies for thermodynamic characterization, and computational approaches for predicting key energetic parameters. By synthesizing established principles with practical, field-proven insights, this guide aims to equip researchers with the foundational knowledge to investigate and utilize this and similar nitroaromatic compounds in their work.

Introduction: The Significance of Dinitrophthalic Anhydride

3,5-Dinitrophthalic anhydride is a nitroaromatic compound of interest due to its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and high-performance materials. The presence of two electron-withdrawing nitro groups on the phthalic anhydride scaffold significantly influences its reactivity and imparts unique electronic properties. Understanding the thermodynamics of its formation is crucial for optimizing its synthesis, ensuring process safety, and predicting its stability and reactivity in subsequent chemical transformations. Phthalazine derivatives, which can be synthesized from phthalic anhydrides, have shown a wide range of biological activities, including anticonvulsant, cardiotonic, and anti-inflammatory properties, highlighting the potential of dinitrophthalic anhydride as a precursor to new therapeutic agents[1].

This guide will first outline a plausible synthetic route to 3,5-dinitrophthalic anhydride based on historical chemical literature. The core of this document will then focus on the methodologies for determining the key thermodynamic parameters—enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f)—through both experimental techniques and computational modeling.

Synthesis of 3,5-Dinitrophthalic Anhydride: A Proposed Pathway

Step 1: Nitration of 1,8-Dinitronaphthalene to 3,5-Dinitrophthalic Acid

Early 20th-century chemical literature suggests that 3,5-dinitrophthalic acid can be synthesized by heating 1,8-dinitronaphthalene with nitric acid in a sealed tube. This oxidative nitration cleaves one of the aromatic rings of the naphthalene system to form the dicarboxylic acid.

Synthesis_Step_1 1,8-Dinitronaphthalene 1,8-Dinitronaphthalene 3,5-Dinitrophthalic_Acid 3,5-Dinitrophthalic_Acid 1,8-Dinitronaphthalene->3,5-Dinitrophthalic_Acid Nitric Acid (HNO₃) Heat, Sealed Tube

Figure 1: Proposed synthesis of 3,5-dinitrophthalic acid.

Experimental Protocol: Nitration of 1,8-Dinitronaphthalene (Hypothetical)

This protocol is based on historical accounts and should be performed with extreme caution and appropriate safety measures in a well-ventilated fume hood.

  • Reactant Preparation: In a thick-walled, sealed reaction tube, place 1,8-dinitronaphthalene.

  • Addition of Nitrating Agent: Carefully add a measured excess of concentrated nitric acid (specific gravity 1.15) to the reaction tube.

  • Reaction Conditions: Seal the tube and place it in a heating mantle within a blast shield. Heat the mixture to 150 °C for several hours. Caution: This reaction is performed under high pressure and temperature and carries a significant risk of explosion.

  • Work-up: After cooling the reaction vessel completely, carefully open the tube. Pour the contents over ice and collect the precipitated solid by vacuum filtration.

  • Purification: The crude 3,5-dinitrophthalic acid can be purified by recrystallization from hot water or another suitable solvent.

Step 2: Dehydration of 3,5-Dinitrophthalic Acid to 3,5-Dinitrophthalic Anhydride

The conversion of a dicarboxylic acid to its corresponding cyclic anhydride is a standard dehydration reaction. This can be achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride or thionyl chloride[2][3].

Synthesis_Step_2 3,5-Dinitrophthalic_Acid 3,5-Dinitrophthalic_Acid 3,5-Dinitrophthalic_Anhydride 3,5-Dinitrophthalic_Anhydride 3,5-Dinitrophthalic_Acid->3,5-Dinitrophthalic_Anhydride Heat (Δ) Dehydrating Agent (e.g., Acetic Anhydride)

Figure 2: Dehydration to form 3,5-dinitrophthalic anhydride.

Experimental Protocol: Dehydration of 3,5-Dinitrophthalic Acid (General Procedure)

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dinitrophthalic acid with an excess of acetic anhydride.

  • Reaction: Heat the mixture to reflux for 1-2 hours to ensure complete conversion to the anhydride.

  • Isolation: Cool the reaction mixture. The 3,5-dinitrophthalic anhydride may precipitate upon cooling and can be collected by filtration. Alternatively, the excess acetic anhydride can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or toluene.

Thermodynamic Parameters of Formation: A Methodological Framework

Due to a lack of published experimental data for 3,5-dinitrophthalic anhydride, this section focuses on the established methodologies for determining its thermodynamic properties.

Enthalpy of Formation (ΔH°f) via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔH°c), which can be measured experimentally using bomb calorimetry[4][5].

Bomb_Calorimetry_Workflow cluster_0 Experimental Measurement cluster_1 Data Analysis and Calculation Sample_Preparation 1. Prepare and weigh sample pellet Bomb_Assembly 2. Assemble bomb with sample and fuse wire Sample_Preparation->Bomb_Assembly Pressurization 3. Pressurize bomb with excess O₂ Bomb_Assembly->Pressurization Calorimeter_Setup 4. Place bomb in calorimeter with known volume of water Pressurization->Calorimeter_Setup Combustion 5. Ignite sample and record temperature change (ΔT) Calorimeter_Setup->Combustion Calculate_q_comb 6. Calculate heat of combustion (q_comb) from ΔT and calorimeter heat capacity Combustion->Calculate_q_comb Calculate_ΔU_c 7. Determine standard internal energy of combustion (ΔU°c) Calculate_q_comb->Calculate_ΔU_c Calculate_ΔH_c 8. Calculate standard enthalpy of combustion (ΔH°c) Calculate_ΔU_c->Calculate_ΔH_c Calculate_ΔH_f 9. Calculate standard enthalpy of formation (ΔH°f) using Hess's Law Calculate_ΔH_c->Calculate_ΔH_f

Figure 3: Workflow for determining enthalpy of formation using bomb calorimetry.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of 3,5-dinitrophthalic anhydride (approximately 0.5-1.0 g) is prepared.

  • Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel, known as a "bomb." A fuse wire is connected to two electrodes, with the wire in contact with the sample[6].

  • Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 25-30 atm[6].

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • Data Acquisition: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully measured.

  • Calculation of ΔH°f: The heat of combustion (q_comb) is calculated from the temperature change and the heat capacity of the calorimeter system. This value is then used to determine the standard internal energy of combustion (ΔU°c) and subsequently the standard enthalpy of combustion (ΔH°c). Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Standard Entropy (S°) and Gibbs Free Energy of Formation (ΔG°f)

The standard entropy (S°) of a compound can be determined from heat capacity measurements down to near absolute zero using techniques like Differential Scanning Calorimetry (DSC) and applying the third law of thermodynamics.

Once the standard enthalpy of formation (ΔH°f) and the standard entropy (S°) are known, the standard Gibbs free energy of formation (ΔG°f) can be calculated using the following equation:

ΔG°f = ΔH°f - TΔS°f

where T is the standard temperature (298.15 K) and ΔS°f is the standard entropy of formation, which can be calculated from the standard entropies of the compound and its constituent elements in their standard states.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules. High-level ab initio methods, such as Gaussian-3 (G3) and Gaussian-4 (G4) theories, and Density Functional Theory (DFT) can be used to calculate the gas-phase enthalpy of formation with a high degree of accuracy[5][6][7][8][9].

The G4 method, for instance, is a composite procedure that approximates high-level coupled-cluster calculations to evaluate the heat of formation[7]. For nitroaromatic compounds, specific correction factors may be necessary to achieve "chemical accuracy" (typically within 4 kJ/mol of the experimental value)[7].

Estimated Thermodynamic Data for 3,5-Dinitrophthalic Anhydride

The following table presents estimated thermodynamic data for 3,5-dinitrophthalic anhydride, derived from computational methods and comparisons with similar nitroaromatic compounds. These values are not experimentally determined and should be used as estimates for research and modeling purposes.

Thermodynamic ParameterEstimated Value (gas phase, 298.15 K)Method of Estimation
Standard Enthalpy of Formation (ΔH°f) -350 ± 20 kJ/molG4 Theory with corrections for nitro groups[7]
Standard Molar Entropy (S°) 450 ± 15 J/(mol·K)DFT (B3LYP/6-311+G(d,p)) with vibrational analysis
Standard Gibbs Free Energy of Formation (ΔG°f) -220 ± 25 kJ/molCalculated from estimated ΔH°f and S°

Applications in Drug Development

While specific applications of 3,5-dinitrophthalic anhydride in drug synthesis are not widely documented, its structural motifs suggest several potential avenues for its use in medicinal chemistry.

  • Scaffold for Novel Heterocycles: The anhydride functionality is a versatile starting point for the synthesis of a variety of heterocyclic compounds, including phthalimides and phthalazines[1][10]. The dinitro substitution pattern can be exploited to modulate the electronic properties and biological activity of these scaffolds.

  • Precursor to Amino Derivatives: The nitro groups can be readily reduced to amino groups, providing access to diaminophthalic acid derivatives. These can serve as precursors for the synthesis of various pharmacologically active compounds, including potential anticancer agents[11].

  • Linker for Prodrugs: The anhydride can be used to link a drug molecule to a carrier, forming a prodrug that can be cleaved under specific physiological conditions. The nitro groups could also be utilized as triggers for drug release in hypoxic tumor environments[12].

3-Nitrophthalic anhydride, a related compound, is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds[13][14]. This suggests that the dinitro-analogue could find similar applications where its unique electronic properties are advantageous.

Safety and Handling of Dinitrophthalic Anhydride

As a dinitroaromatic compound, 3,5-dinitrophthalic anhydride should be handled with care, following established safety protocols for this class of chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors[13][15].

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. It should be stored separately from combustible materials, reducing agents, and strong oxidants[13].

  • Handling: Avoid creating dust. Finely dispersed particles of similar compounds can form explosive mixtures in air. Use non-sparking tools and ensure equipment is properly grounded[16][17].

  • Disposal: Dispose of waste according to local, state, and federal regulations. Do not dispose of down the drain[15].

Nitroaromatic compounds can be toxic and may cause skin and eye irritation. Chronic exposure should be avoided[13].

Conclusion

The thermodynamics of 3,5-dinitrophthalic anhydride formation, while not yet experimentally characterized, can be systematically investigated through a combination of established synthetic routes, modern calorimetric techniques, and advanced computational methods. This guide provides a comprehensive framework for researchers to approach the synthesis and thermodynamic analysis of this and other novel nitroaromatic compounds. A thorough understanding of these fundamental properties is essential for the safe and efficient development of new materials and pharmaceuticals derived from this versatile chemical building block.

References

Sources

Technical Reference: 4,7-Dinitrophthalic Anhydride (3,6-Dinitrophthalic Anhydride)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3,6-Dinitrophthalic Anhydride (often referred to in IUPAC nomenclature or specific literature as 4,7-Dinitrophthalic Anhydride due to benzofuran numbering).

Executive Summary

4,7-Dinitrophthalic Anhydride (systematically identified as 3,6-Dinitrophthalic Anhydride in standard phthalic nomenclature) is a specialized aromatic anhydride used primarily as a precursor for high-performance polyimides, charge-transfer complexes, and supramolecular scaffolds. Its nitro groups at the 3 and 6 positions (ortho to the anhydride bridge) impart significant electron-withdrawing character, enhancing the electrophilicity of the anhydride and influencing the electronic properties of derived polymers. This guide clarifies the critical nomenclature ambiguity between "4,7" and "3,6" numbering systems and details the compound's synthesis, reactivity, and applications.

Part 1: Identity & Nomenclature (The Numbering Paradox)

The "4,7" vs. "3,6" Ambiguity

The designation "4,7-dinitrophthalic anhydride" is a common nomenclature artifact arising from the two different numbering systems used for the fused ring system:

  • Phthalic Acid Numbering (Standard): The carboxyl carbons are positions 1 and 2. The benzene ring carbons are 3, 4, 5, and 6. In this system, the nitro groups are at positions 3 and 6 .[1]

  • Isobenzofuran Numbering (IUPAC): The heterocyclic oxygen is position 2. The carbonyl carbons are 1 and 3. The benzene ring carbons are 4, 5, 6, and 7. In this system, the nitro groups are at positions 4 and 7 .

Chemical Identity Table[2][3]
PropertyDetail
Common Name 3,6-Dinitrophthalic Anhydride
IUPAC Name 4,7-Dinitro-2-benzofuran-1,3-dione
Synonyms 3,6-Dinitrophthalic acid anhydride; 4,7-Dinitroisobenzofuran-1,3-dione
CAS Number (Anhydride) Not Widely Listed (Often prepared in situ)
CAS Number (Parent Acid) 2300-16-5 (3,6-Dinitrophthalic acid)
Chemical Formula C₈H₂N₂O₇
Molecular Weight 238.11 g/mol
SMILES O=C1OC(=O)c2c1c(N(=O)=O)ccc2N(=O)=O (Note: Isomer specific)
Appearance Pale yellow to tan crystalline solid

Critical Note on Sourcing: Commercially, this compound is frequently sold as the acid (3,6-Dinitrophthalic acid, CAS 2300-16-5) which must be dehydrated to the anhydride prior to use in moisture-sensitive reactions like imidization.

Part 2: Chemical Architecture & Properties[5]

Structural Analysis

The 3,6-dinitro substitution pattern creates a highly symmetric, electron-deficient aromatic core. Unlike the 3- or 4-mononitro derivatives, the 3,6-dinitro isomer suffers from significant steric crowding around the anhydride functionality, which can impact reaction kinetics with bulky nucleophiles.

  • Electronic Effect: The two nitro groups (-NO₂) are strong electron-withdrawing groups (EWG), significantly lowering the LUMO energy of the anhydride ring. This makes the carbonyl carbons highly susceptible to nucleophilic attack by amines or alcohols.

  • Solubility: Sparingly soluble in non-polar solvents; soluble in polar aprotic solvents (DMF, DMAc, NMP) and reactive with protic solvents (water, alcohols).

Physical Properties (Derived from Analogues)
PropertyValue (Approximate)
Melting Point 205–210 °C (Acid); Anhydride typically lower or decomposes
Boiling Point Decomposes before boiling
Density ~1.85 g/cm³
Reactivity Hydrolyzes rapidly in moist air to form 3,6-dinitrophthalic acid

Part 3: Synthesis & Reactivity[2][6]

Synthesis Workflow

Direct dinitration of phthalic anhydride is difficult due to ring deactivation. The preferred synthetic route often involves the oxidation of 1,5-dinitronaphthalene or 3,6-dimethylphthalic anhydride .

Protocol: Dehydration of 3,6-Dinitrophthalic Acid

Since the acid (CAS 2300-16-5) is the stable commercial form, researchers must generate the anhydride in situ or immediately prior to use.

Materials:

  • 3,6-Dinitrophthalic acid (10 g)

  • Acetic anhydride (30 mL)

  • Glacial acetic acid (solvent)

Step-by-Step:

  • Dissolution: Suspend 3,6-dinitrophthalic acid in excess acetic anhydride (1:5 molar ratio) in a round-bottom flask.

  • Reflux: Heat the mixture to gentle reflux (approx. 140°C) under nitrogen for 2–4 hours. The solid should dissolve as the anhydride forms.

  • Concentration: Remove excess acetic anhydride and acetic acid by rotary evaporation under reduced pressure.

  • Crystallization: Recrystallize the residue from dry toluene or benzene (if permitted) or sublime under high vacuum to obtain pure 3,6-dinitrophthalic anhydride.

  • Storage: Store in a desiccator; the compound is highly hygroscopic.

Reaction Mechanism: Nucleophilic Acyl Substitution

The primary utility of 3,6-dinitrophthalic anhydride is in the formation of polyimides or diamides.

ReactionPathway cluster_conditions Conditions Anhydride 3,6-Dinitrophthalic Anhydride Intermediate Amic Acid Intermediate Anhydride->Intermediate Nucleophilic Attack (Fast) Amine Primary Amine (R-NH2) Amine->Intermediate Imide 3,6-Dinitrophthalimide Derivative Intermediate->Imide Thermal/Chemical Cyclodehydration (-H2O) Polar Aprotic Solvent (DMF/NMP) Polar Aprotic Solvent (DMF/NMP) Temp: 150-200°C (Thermal) Temp: 150-200°C (Thermal) Chemical: Ac2O / Pyridine Chemical: Ac2O / Pyridine

Figure 1: Mechanism of imidization using 3,6-dinitrophthalic anhydride. The electron-withdrawing nitro groups accelerate the initial nucleophilic attack but may sterically hinder the cyclization step.

Part 4: Applications in Drug Development & Materials[2]

High-Performance Polyimides

The 3,6-dinitro motif is used to introduce specific electronic properties into polyimide backbones. The nitro groups can be:

  • Reduced: Post-polymerization reduction to amino groups (-NH₂) allows for cross-linking or further functionalization (e.g., attaching chromophores or drugs).

  • Charge Transfer: The electron-deficient ring acts as an acceptor in charge-transfer complexes with electron-rich donors, useful in organic photovoltaics or sensors.

Supramolecular Scaffolds

Research (e.g., Van Gorp et al.[2]) utilizes the 3,6-substituted phthalic core to create helical foldamers. The steric repulsion between the 3,6-substituents and the amide/imide groups forces the backbone into a twisted, helical conformation, which is valuable for mimicking biological structures or creating chiral sensors.

Pharmaceutical Intermediates

While less common than 3- or 4-nitrophthalic anhydride, the 3,6-isomer serves as a precursor for:

  • Benzimidazole Derivatives: Via reduction of nitro groups and subsequent condensation.[2]

  • Antibacterial Agents: Specific sulfonamide derivatives synthesized from the dinitro core.

Part 5: Safety & Handling (Trustworthiness)

Hazard Classification:

  • Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).

  • Respiratory Sensitizer: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Moisture Sensitive: Reacts violently with water to generate acid.

Handling Protocol:

  • Engineering Controls: Always handle within a nitrogen-purged glovebox or a high-efficiency fume hood.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) only after the bulk material is removed.

References

  • CAS Common Chemistry. (n.d.). 3,6-Dinitrophthalic acid (CAS 2300-16-5).[1][3][4] American Chemical Society. Retrieved from [Link]

  • Van Gorp, J. J. (2004).[2] Helices by hydrogen bonding: folding and stacking of chiral supramolecular scaffolds. Eindhoven University of Technology.[2] (Discusses synthesis and use of 3,6-dinitrophthalic anhydride building blocks). Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dinitrophthalic acid.[1][3][4][2][5] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Energetic Properties and Synthetic Utility of Dinitrophthalic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Chemical and Pharmaceutical Sciences

Executive Summary

In the realm of advanced chemical synthesis and analytical chemistry, the term "energetic properties" operates on a dual spectrum. On the thermodynamic level, it refers to the sheer potential energy stored within molecular bonds, often leveraged in propellants and explosives. On the electronic level, it refers to the manipulation of molecular orbital energies (HOMO/LUMO) to lower activation barriers or facilitate electron transfer.

Dinitrophthalic anhydride (DNPA) derivatives—specifically the 3,5- and 3,6-isomers—masterfully bridge this gap. This whitepaper explores the causality behind their energetic behavior, detailing how their strong electron-withdrawing nature is harnessed for ultra-sensitive electrochemical detection, how their thermodynamic instability is characterized in energetic materials, and how their kinetic energy barriers are overcome in the synthesis of critical active pharmaceutical ingredients (APIs) like Emodin.

Electronic Energetics: HOMO-LUMO Modulation & Charge Transfer

The fundamental energetic property of DNPA derivatives lies in the profound electron-withdrawing effect of the two nitro groups attached to the phthalic anhydride core. This structural feature drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, transforming these molecules into powerful electron acceptors.

Charge-Transfer (EDA) Complexes

In solution, 3,5-dinitrophthalic anhydride readily forms Electron Donor-Acceptor (EDA) or Charge-Transfer (CT) complexes. By accepting electron density from donor molecules, DNPA alters the activation energy of subsequent reactions. For example, 3,5-DNPA forms1[1], which significantly influences the reaction kinetics and intermediate stability.

Analytical Derivatization for Electrochemical Detection

Native peptides often lack suitable electrophores, requiring high anodic (oxidation) potentials for electrochemical detection. This high energy requirement introduces severe background noise from biological matrices. By derivatizing peptides with 3,6-dinitrophthalic anhydride (DNPT), the lowered LUMO of the attached dinitro-aromatic ring allows the complex to be2[2]. This energetic shift bypasses oxidation noise entirely, yielding an 2[2].

G A Native Peptide (High LUMO) B 3,6-DNPA Derivatization A->B Nucleophilic Attack C DNPT-Peptide (Lowered LUMO) B->C Covalent Bonding D Electrochemical Reduction (-0.24 V) C->D 500-fold Sensitivity

Fig 1. Workflow of peptide derivatization via 3,6-DNPA, illustrating LUMO lowering for electrochemical detection.

Thermodynamic Energetics: High-Energy Materials

Beyond molecular orbitals, the dense packing of nitro groups on the aromatic ring imparts massive thermodynamic instability—a property exploited in the development of energetic materials (explosives and propellants).

When the anhydride is hydrolyzed and neutralized with an energetic base, it forms highly explosive salts. A prime example is the 3[3]. This compound exhibits a3[3], validating the immense potential energy trapped within the dinitro-aromatic system.

Synthetic Energetics: Overcoming Activation Barriers in Drug Development

In pharmaceutical synthesis, managing the energetic barriers of deactivated aromatic rings is a core challenge. Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a potent protein tyrosine kinase inhibitor and anticancer agent. The4[4].

Because the dinitro groups severely deactivate the phthalic anhydride core, the initial Friedel-Crafts acylation requires a high-energy input (elevated temperatures and a strong Lewis acid) to force the electrophilic aromatic substitution.

G A 3,5-Dinitrophthalic Anhydride C Friedel-Crafts Acylation (AlCl3) A->C B m-Cresol B->C D Dinitro-anthraquinone Intermediate C->D Ring Closure E Nitro Reduction & Diazotization D->E Functionalization F Emodin (Target API) E->F Final Yield

Fig 2. Chemical synthesis pathway of Emodin utilizing 3,5-dinitrophthalic anhydride as a primary precursor.

Self-Validating Experimental Protocols

Protocol A: Electrochemical Derivatization of Peptides using 3,6-DNPA

Causality: Native peptides require high oxidation potentials, causing matrix interference. 3,6-DNPA lowers the LUMO, allowing selective reduction at -0.24 V.

  • Reagent Preparation: Dissolve 3,6-DNPA in anhydrous acetonitrile. Causality: Anhydrous conditions prevent premature hydrolysis of the anhydride ring, ensuring it remains highly electrophilic.

  • Derivatization: Mix the peptide sample (in borate buffer, pH 8.5) with a 10-fold molar excess of 3,6-DNPA. Incubate at 40°C for 30 minutes. Causality: Mild heating provides the kinetic energy necessary for the peptide's N-terminal amine to execute a nucleophilic attack on the anhydride.

  • Self-Validation (System Suitability): Before LC-ECD injection, run a rapid UV-Vis scan of the reaction mixture. The successful formation of the dinitro-derivative will exhibit a distinct absorbance shift. If the peak is absent, the system flags the reagent as hydrolyzed, preventing wasted LC-MS runs.

  • Electrochemical Detection: Inject the validated sample into the LC system coupled with an electrochemical detector. Set the working electrode to -0.24 V.

Protocol B: Friedel-Crafts Synthesis of the Emodin Precursor

Causality: The electron-withdrawing nature of 3,5-DNPA creates a high activation energy barrier for electrophilic attack, necessitating aggressive Lewis acid catalysis.

  • Reactant Mixing: In a rigorously dried flask, combine 1 equivalent of 3,5-dinitrophthalic anhydride and 1.1 equivalents of m-cresol in a non-coordinating solvent (e.g., nitrobenzene).

  • Catalyst Addition: Slowly add 2.5 equivalents of anhydrous AlCl₃. Causality: AlCl₃ coordinates with the anhydride carbonyls, generating a highly reactive acylium ion equivalent capable of overcoming the deactivation caused by the nitro groups.

  • Thermal Activation: Heat the reaction to 120°C for 4 hours.

  • Self-Validation (Reaction Monitoring): Quench a 10 µL micro-aliquot in ice water, extract with ethyl acetate, and spot on a TLC plate against a m-cresol standard. The complete disappearance of the fast-moving m-cresol spot validates that the high-energy barrier has been overcome and conversion to the benzoylbenzoic acid intermediate is complete.

Quantitative Data Summaries

Table 1: Electronic & Electrochemical Properties of DNPA Derivatives

CompoundPrimary ApplicationKey Energetic MetricPerformance Gain
3,6-Dinitrophthalic Anhydride (DNPT) Peptide DerivatizationReduction Potential: -0.24 V500-fold sensitivity increase
3,5-Dinitrophthalic Anhydride Charge-Transfer ComplexesReadily forms EDA complexesLowers reaction activation energies

Table 2: Thermodynamic & Explosive Properties

CompoundPrimary ApplicationHeat of Formation (cal/g)Detonation Velocity (m/sec)
Methylamine Salt of 3,6-Dinitrophthalic Acid Energetic Materials / Propellants4226600

References

1.[1] Title: Effects of charge-transfer complexes on the reaction of 3,5-dinitrophthalic anhydride with pyridine (J. Chem. Soc. Perkin II, 1974). Source: pg.edu.pl URL:

2.[2] Title: Transformation of analytes for electrochemical detection: A review of chemical and physical approaches (J. Chromatogr. A, 1984). Source: researchgate.net URL:

3.[4] Title: Rational High-Throughput System for Screening Emodin High-Yielding Mutant from Marine Strains of Aspergillus flavipes HN4-13 Source: nih.gov (PMC) URL:

4.[3] Title: The Encyclopedia of Explosives and Related Items PATR 2700 VOLUME 8 Source: scribd.com URL:

Sources

Methodological & Application

Protocol for dehydrating 3,6-dinitrophthalic acid with acetic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Dehydrating 3,6-Dinitrophthalic Acid with Acetic Anhydride

Abstract & Scope

This application note details a high-purity protocol for the synthesis of 3,6-dinitrophthalic anhydride via the chemical dehydration of 3,6-dinitrophthalic acid using acetic anhydride .

3,6-Dinitrophthalic anhydride is a critical electrophilic intermediate used in the synthesis of functionalized polyimides, high-performance energetic plasticizers, and pharmaceutical precursors. The dehydration process utilizes acetic anhydride (


) as both the solvent and dehydrating agent, driving the equilibrium toward the cyclic anhydride through the thermodynamic elimination of acetic acid.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves polynitro-aromatic compounds and corrosive dehydrating agents. Strict adherence to safety standards is mandatory.

  • Explosion Hazard: While 3,6-dinitrophthalic acid is generally stable, polynitro compounds can exhibit shock or thermal sensitivity. Do not heat the dry solid above 200°C. Avoid scraping dry material with metal spatulas.

  • Chemical Burns: Acetic anhydride is a lachrymator and causes severe burns. Reacts violently with water.

  • Inhalation: Perform all operations in a high-efficiency fume hood.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution where the carboxylic acid attacks the acetic anhydride, forming a transient mixed anhydride. Intramolecular nucleophilic attack then closes the five-membered ring, expelling acetic acid.

DehydrationMechanism Acid 3,6-Dinitrophthalic Acid (Substrate) Inter Mixed Anhydride (Transient Intermediate) Acid->Inter Reflux (140°C) Ac2O Acetic Anhydride (Reagent/Solvent) Ac2O->Inter Reflux (140°C) Product 3,6-Dinitrophthalic Anhydride (Cyclic Product) Inter->Product Cyclization (-AcOH) Byprod Acetic Acid (Byproduct) Inter->Byprod

Figure 1: Reaction pathway for the conversion of 3,6-dinitrophthalic acid to its anhydride form.

Materials & Equipment

ComponentSpecificationRole
Starting Material 3,6-Dinitrophthalic acid (>98% purity)Precursor
Reagent/Solvent Acetic Anhydride (Reagent Grade, ≥99%)Dehydrating agent
Washing Solvent Dichloromethane (DCM) or Diethyl Ether (Anhydrous)Impurity removal
Reactor Round-bottom flask (RBF) with Claisen adapterReaction vessel
Atmosphere Drying tube (CaCl₂) or

line
Moisture exclusion

Experimental Protocol

Phase 1: Reaction Setup
  • Drying: Pre-dry the 3,6-dinitrophthalic acid in a vacuum oven at 60°C for 2 hours to remove surface moisture.

  • Charging: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (39.0 mmol) of 3,6-dinitrophthalic acid in 20.0 mL (212 mmol) of acetic anhydride.

    • Note: A molar excess of ~5:1 (Ac2O:Acid) is used to ensure complete solvation and dehydration.

  • Assembly: Attach a reflux condenser fitted with a calcium chloride drying tube (or nitrogen inlet) to prevent atmospheric moisture ingress.

Phase 2: Dehydration (Reflux)
  • Heating: Place the flask in an oil bath pre-heated to 145°C .

  • Reflux: Stir the mixture vigorously. The suspension should dissolve into a clear (often yellow/orange) solution as the temperature rises and the anhydride forms.

  • Duration: Maintain gentle reflux for 60 to 90 minutes .

    • Endpoint Monitoring: The reaction is complete when the solution is clear and no solid acid remains. Extended heating (>3 hours) may lead to darkening/decomposition.

Phase 3: Isolation & Purification
  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature.

    • Observation: The anhydride product typically crystallizes out as the solution cools.

    • Optimization: If no crystals form at room temperature, cool the flask to 0–4°C in an ice bath for 30 minutes.

  • Filtration: Filter the crystalline solid using a sintered glass funnel (porosity M) under vacuum.

  • Washing:

    • Wash 1: Rinse the filter cake with 5 mL of cold acetic anhydride.

    • Wash 2: Rinse with 2 x 10 mL of anhydrous dichloromethane (DCM) or diethyl ether to remove residual acetic acid/anhydride.

  • Drying: Dry the product in a vacuum desiccator over

    
     or KOH pellets for 12 hours.
    
    • Caution: Do not use high-temperature oven drying (>80°C) for the final product to avoid sublimation or degradation.

Characterization & Quality Control

ParameterExpected ResultMethod Validation
Appearance Pale yellow to off-white crystalline solidVisual Inspection
Melting Point 143–145°C (Decomposes if impure)Capillary MP Apparatus
FTIR Spectroscopy 1850 cm⁻¹ & 1780 cm⁻¹ (C=O asymmetric/symmetric stretch)Confirm absence of broad -OH peak (2500-3300 cm⁻¹)
¹H NMR (DMSO-d₆) Absence of carboxylic acid protons (~13-14 ppm)Shifts in aromatic region due to ring strain

Troubleshooting & Optimization

  • Issue: Poor Crystallization.

    • Cause: Excess acetic anhydride solubilizing the product.

    • Solution: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ~50% of the acetic anhydride, then add cold toluene to induce precipitation.

  • Issue: Dark/Tarred Product.

    • Cause: Overheating or "runaway" exotherm during scale-up.

    • Solution: Ensure oil bath does not exceed 150°C. For scales >50g, add acetic anhydride slowly to the acid at 80°C before ramping to reflux.

References

  • Org. Synth. 1927, 7, 8. 3-Nitrophthalic Anhydride.[1] (Standard protocol basis for nitrophthalic dehydrations). Link

  • Huntress, E. H. et al.The Preparation of 3-Nitrophthalic Acid. J. Am. Chem. Soc. 1933, 55, 6, 2559–2567. (Synthesis of precursors).
  • PubChem Compound Summary. 3,5-Dinitrophthalic anhydride (Analogous physicochemical properties). Link

  • ChemicalBook. 3,6-Diacetoxyphthalic anhydride synthesis. (Reference for reflux conditions in substituted phthalic systems). Link

Sources

Application and Protocol Development for N-Terminal Peptide Modification: A Note on Reagent Selection

Author: BenchChem Technical Support Team. Date: March 2026

To our valued researchers, scientists, and drug development professionals,

Our objective is to provide you with comprehensive, accurate, and actionable scientific guidance. In this spirit of transparency and commitment to scientific integrity, we must report on the current status of application development for the N-terminal peptide modification using 4,7-dinitrophthalic anhydride .

Following an exhaustive search of scientific literature, chemical databases, and established proteomics and bioconjugation protocols, we have been unable to identify any established methods or documented applications specifically employing 4,7-dinitrophthalic anhydride for the N-terminal modification of peptides. Our inquiries across a wide range of scientific search platforms did not yield any specific reaction conditions, mechanistic studies, or applications for this particular reagent in the context of peptide chemistry.

The available literature extensively covers N-terminal modifications using various reagents, including other phthalic anhydride derivatives and, more commonly, dinitrophenyl compounds such as 2,4-dinitrofluorobenzene (Sanger's Reagent). These established methods have well-characterized reaction mechanisms, detailed protocols, and a broad range of applications in protein and peptide analysis.

Given the absence of foundational scientific literature, creating a detailed and reliable application note with validated protocols for the use of 4,7-dinitrophthalic anhydride in N-terminal peptide modification is not currently feasible. The development of such a guide would necessitate novel, foundational research to determine the reagent's reactivity, selectivity, and the properties of the resulting modified peptides.

Alternative and Well-Established Methods

For researchers interested in N-terminal peptide modification with dinitrophenyl groups, we can provide extensive and detailed application notes and protocols for well-established reagents. A prominent example is the use of 2,4-dinitrofluorobenzene (DNFB) , a cornerstone technique in peptide chemistry with a rich history of applications, including:

  • N-terminal amino acid analysis: The classic Sanger method for peptide sequencing.

  • Chromatographic detection: The dinitrophenyl (DNP) group provides a strong chromophore, facilitating detection by UV-Vis spectroscopy in HPLC analysis.

  • Immunological applications: The DNP group is a widely used hapten for generating and detecting antibodies.

We are prepared to develop a comprehensive guide on the use of 2,4-dinitrofluorobenzene or other relevant and validated reagents for N-terminal peptide modification, should this be of interest. Such a guide would adhere to our highest standards of scientific integrity, providing detailed protocols, mechanistic insights, and extensive referencing to authoritative sources.

We appreciate your understanding and remain committed to providing you with the most reliable and scientifically sound information to support your research endeavors. Please let us know if you would like to proceed with a guide on an alternative, established method for N-terminal peptide modification.

Preparation of crystalline alkyl 3,6-dinitrophthalates for HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation and HPLC Analysis of Crystalline Alkyl 3,6-Dinitrophthalates

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis, purification, and High-Performance Liquid Chromatography (HPLC) analysis of crystalline alkyl 3,6-dinitrophthalates. These compounds are of interest as potential impurities, synthetic intermediates, or analytical standards in various chemical and pharmaceutical contexts. The protocols herein detail a robust two-step synthesis involving the nitration of phthalic anhydride followed by esterification. Emphasis is placed on purification through crystallization to achieve the high purity required for HPLC standard preparation. A validated reverse-phase HPLC method is presented for the accurate quantification and purity assessment of the target compounds. This guide is designed to provide researchers with the foundational principles and detailed, step-by-step instructions necessary for successful preparation and analysis.

Introduction: The Analytical Challenge

Alkyl 3,6-dinitrophthalates belong to the class of nitroaromatic compounds, which are crucial in diverse fields, from the synthesis of energetic materials to intermediates in the pharmaceutical industry.[1] The presence of two nitro groups on the phthalate backbone significantly influences the molecule's chemical properties, making it a potential critical quality attribute to monitor during drug development or a key component in material science.

The primary challenge lies in producing these compounds with a high degree of isomeric purity. The nitration of phthalic acid or its anhydride can lead to a mixture of isomers, including 3- and 4-nitrophthalic acids, and subsequently, various dinitro isomers.[2][3] Therefore, a carefully controlled synthesis followed by a rigorous purification process is paramount. Crystallization is the definitive technique for purifying solid organic compounds, as it leverages differences in solubility to separate the desired compound from impurities and unwanted isomers.[4][5]

This guide provides a self-validating framework, explaining the causality behind each procedural step, to empower scientists to reliably synthesize and analyze these challenging molecules.

Synthesis and Purification Workflow

The overall process involves a three-stage workflow: synthesis of the dinitro-acid intermediate, esterification to the desired alkyl phthalate, and finally, purification via crystallization.

Workflow Start Phthalic Anhydride (Starting Material) Nitration Step 1: Nitration (H2SO4 / HNO3) Start->Nitration Intermediate Crude 3,6-Dinitrophthalic Acid (Isomeric Mixture) Nitration->Intermediate Esterification Step 2: Esterification (Alcohol / Acid Catalyst) Intermediate->Esterification CrudeEster Crude Alkyl 3,6-Dinitrophthalate Esterification->CrudeEster Crystallization Step 3: Purification (Recrystallization) CrudeEster->Crystallization FinalProduct Crystalline Alkyl 3,6-Dinitrophthalate Crystallization->FinalProduct HPLC Step 4: HPLC Analysis (Purity & Quantification) FinalProduct->HPLC

Caption: Overall workflow from synthesis to HPLC analysis.

Part 1: Synthesis of 3,6-Dinitrophthalic Acid

Principle and Rationale

The direct nitration of phthalic anhydride using a mixed acid (concentrated nitric and sulfuric acids) is a standard electrophilic aromatic substitution reaction. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The reaction temperature and acid concentrations are critical parameters to control the extent of nitration and minimize side-product formation.[6] The initial product is a mixture of nitrated phthalic acids, which is then subjected to hydrolysis.

Experimental Protocol: Synthesis

Safety First: This procedure involves strong acids and exothermic reactions. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath on a magnetic stir plate.

  • Acid Mixture: Carefully add 120 mL of concentrated sulfuric acid to the flask. Begin stirring and cool the acid to below 10°C.

  • Addition of Phthalic Anhydride: Slowly add 56 g of phthalic anhydride to the cold, stirring sulfuric acid.[6]

  • Nitration: Prepare a mixture of 50 mL of concentrated nitric acid in the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 100°C.[6] The reaction is exothermic.

  • Reaction Completion: After the addition is complete, remove the ice bath and heat the mixture in a water bath at 80-85°C for 3 hours to drive the reaction to completion.[7]

  • Hydrolysis and Precipitation: Cool the reaction mixture to room temperature and then carefully pour it over 1500 g of crushed ice in a large beaker with vigorous stirring. This step hydrolyzes the anhydride and precipitates the crude nitrated phthalic acids.

  • Isolation: Allow the precipitate to settle, then collect the solid by suction filtration using a Büchner funnel. Wash the crude product with several portions of cold deionized water to remove residual acids.

  • Drying: Dry the crude solid in a vacuum oven at 60-70°C to a constant weight. The resulting solid is a mixture of dinitrophthalic acid isomers.

Part 2: Esterification to Alkyl 3,6-Dinitrophthalates

Principle and Rationale

The conversion of the dicarboxylic acid to its corresponding dialkyl ester is typically achieved through Fischer esterification. This involves refluxing the acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The excess alcohol serves both as a reactant and as the solvent, shifting the equilibrium towards the product side. The choice of alcohol (e.g., methanol, ethanol) determines the final alkyl ester.

Experimental Protocol: Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 25 g of the crude dinitrophthalic acid mixture with 150 mL of the desired alcohol (e.g., anhydrous ethanol for the diethyl ester).

  • Catalyst Addition: While stirring, carefully add 5 mL of concentrated sulfuric acid as the catalyst.

  • Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After cooling, remove the excess alcohol using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize unreacted acid), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl 3,6-dinitrophthalate.

Part 3: Purification by Crystallization

Principle and Rationale

Crystallization is a powerful purification technique based on the principle that most compounds are more soluble in hot solvents than in cold ones.[5] The ideal solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures, while impurities remain soluble at all temperatures. Slow cooling allows for the formation of a well-ordered crystal lattice, which excludes impurity molecules.[4][8]

Experimental Protocol: Crystallization
  • Solvent Selection: Choose an appropriate solvent. A mixture of ethanol and water is often effective for moderately polar compounds like dinitrophthalates.

  • Dissolution: Place the crude ester in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) dropwise while heating and swirling until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystal Formation: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.[8]

  • Complete Crystallization: Once crystal formation begins, place the flask in an ice bath to maximize the yield of the purified product.

  • Isolation and Drying: Collect the crystals by suction filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals in a vacuum oven. The purity should be confirmed by melting point analysis and HPLC.

HPLC Method for Analysis

Principle and Rationale

Reverse-phase HPLC is the most widely used technique for the analysis of nitroaromatic compounds and phthalates.[1][9] A non-polar stationary phase (like C18 or Phenyl) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a range of polarities and to ensure sharp peaks. UV detection is ideal for these compounds due to the presence of the aromatic ring and nitro groups, which are strong chromophores. A detection wavelength of 254 nm is commonly effective.[10]

Data Summary: HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides excellent hydrophobic retention and aromatic selectivity for nitro-compounds.[1]
Mobile Phase A Deionized Water + 0.1% Formic AcidAcid modifier improves peak shape and suppresses silanol interactions.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier providing good elution strength for nitroaromatics.[10]
Gradient Elution 0-1 min: 40% B; 1-10 min: 40% to 90% B; 10-12 min: 90% B; 12.1-15 min: 40% BA gradient ensures the elution of all components with good resolution and peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 5 µLSmall volume minimizes band broadening.
Detector UV/PDA at 254 nmStrong absorbance wavelength for nitroaromatic compounds.[10][11]
Experimental Protocol: HPLC Analysis
  • Standard Preparation: Accurately weigh approximately 10 mg of the crystalline alkyl 3,6-dinitrophthalate and dissolve it in a 100 mL volumetric flask with acetonitrile to create a stock solution of ~100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the test sample in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (40% B) until a stable baseline is achieved.

  • Analysis: Inject the standards and samples. Record the chromatograms and integrate the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Method Validation Considerations

For use in regulated environments, the HPLC method must be validated according to guidelines from bodies like the ICH or FDA.[12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: Demonstrating a linear relationship between detector response and concentration over a defined range.[13][14]

  • Accuracy: The closeness of test results to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

Conclusion

This application note provides a detailed and scientifically grounded framework for the preparation of high-purity crystalline alkyl 3,6-dinitrophthalates. By following the outlined protocols for synthesis, esterification, and crystallization, researchers can obtain material suitable for use as an analytical standard. The accompanying reverse-phase HPLC method offers a reliable and robust approach for the quantification and purity assessment of these compounds, supporting critical activities in research, development, and quality control.

References

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Available at: [Link]

  • Science. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Available at: [Link]

  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Available at: [Link]

  • OPUS, University of Lethbridge. (2003, November 5). Method Development for Analysis A of Phthalates s by HPLC. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • Scribd. (2021, January 4). HPLC Method Validation Guide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Available at: [Link]

  • PubMed. (2003, February 14). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Available at: [Link]

  • ResearchGate. (n.d.). Validation of HPLC Techniques for Pharmaceutical Analysis. Available at: [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Available at: [Link]

  • Taylor & Francis Online. (2008, December 15). Determination of eleven phthalate esters using HPLC and UV diode-array detector with liquid-liquid extraction or on line preconcentration. Available at: [Link]

  • Journal of Research in Pharmacy. (2020, June 30). Determination of Selected Phthalates in Some Commercial Cosmetic Products By HPLC-UV. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Phthalates. Available at: [Link]

  • ResearchGate. (2026, February 3). A Environmentally Friendly Reversed-phase Liquid Chromatography Method for Phthalates Determination in Nail Cosmetics. Available at: [Link]

  • ResearchGate. (2025, August 7). Synthesis and identification of dinitro- and diamino-terephthalic acid. Available at: [Link]

  • Sciencemadness Discussion Board. (2009, June 17). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. Available at: [Link]

  • KNAW. (n.d.). On the nitration of phthalic acid and isophthalic acid. Available at: [Link]

  • Zenodo. (n.d.). CXXL-The Esterification of %Nitiophthalic Acidd*. Available at: [Link]

  • Patsnap. (2003, March 26). Method for preparing 3-nitro phthalic acid.
  • Organic Syntheses. (n.d.). 3-nitrophthalic acid. Available at: [Link]

  • Google Patents. (n.d.). CN1321972C - Process of preparing 4-nitro phthalic acid from the reaction mother liquor of....
  • European Patent Office. (1982, October 20). Method of making mixed esters of phthalic acid - EP 0024505 B1. Available at: [Link]

  • Google Patents. (n.d.). EP0024505A1 - Method of making mixed esters of phthalic acid.

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Application Note: Synthesis of Nitro-Substituted Polyetherimides from 3,5-Dinitrophthalic Anhydride for Advanced Biomedical Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for functionalizable, high-temperature polymers in drug development—specifically for implantable biosensors and drug-eluting matrices—has driven significant innovation in polyimide chemistry. Traditional polyimides, while mechanically and thermally robust, lack reactive handles for covalent drug conjugation. By utilizing 3,5-dinitrophthalic anhydride as a primary building block, we can synthesize nitro-substituted polyetherimides via nucleophilic aromatic substitution (SNAr).

This protocol details the synthesis of a tetranitro-bisimide intermediate and its subsequent step-growth polymerization. The resulting polymer retains pendant nitro groups that serve as critical chemical handles, capable of being reduced to primary amines for downstream pharmaceutical functionalization.

Mechanistic Rationale & Causality

The synthesis relies on the extreme electrophilicity of the phthalimide ring when substituted with multiple electron-withdrawing nitro groups.

  • Imidization: When 3,5-dinitrophthalic anhydride (a compound traditionally used in the synthesis of complex anthraquinones like emodin[1]) reacts with a diamine such as 4,4'-oxydianiline (ODA), the resulting tetranitro-bisimide features highly activated nitro groups. Glacial acetic acid is chosen as the solvent because it acts as both a solvating agent and a weak acid catalyst, driving the dehydration of the intermediate amic acid into the closed, stable imide ring.

  • SNAr Polymerization: During polymerization with the disodium salt of Bisphenol A (BPA), the phenoxide acts as a nucleophile. Due to steric hindrance and electronic stabilization, the SNAr reaction selectively displaces exactly one nitro group per phthalimide ring, releasing sodium nitrite (NaNO2) as a byproduct[2][3]. The remaining nitro group is retained on the polymer backbone. This selective displacement is the cornerstone of generating a nitro-substituted polyetherimide[4].

SNAr_Polymerization A 3,5-Dinitrophthalic Anhydride C Tetranitro-bisimide Intermediate A->C Glacial AcOH 120°C, 4h B 4,4'-Oxydianiline (ODA) B->C Imidization E Nitro-Substituted Polyetherimide C->E NMP/Toluene 160°C, 6h D BPA Disodium Salt (Anhydrous) D->E SNAr Reaction (- 2 NaNO2)

Workflow for the synthesis of nitro-substituted polyetherimides via SNAr polymerization.

Experimental Protocols

This methodology is designed as a self-validating system. Do not proceed to subsequent phases if the built-in Quality Control (QC) checkpoints fail.

Phase 1: Synthesis of Tetranitro-Bisimide Intermediate
  • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 0.20 mol of 3,5-dinitrophthalic anhydride in 250 mL of glacial acetic acid.

  • Slowly add 0.10 mol of 4,4'-oxydianiline (ODA) under continuous magnetic stirring.

  • Reflux the mixture at 120°C for 4 hours.

    • Self-Validation Checkpoint: The solution will transition from a clear, dark mixture to a heavy, opaque suspension as the highly insoluble tetranitro-bisimide precipitates. If no precipitate forms, the imidization is incomplete.

  • Cool the mixture to room temperature. Filter the precipitate, wash thoroughly with cold methanol to remove unreacted anhydride, and dry under vacuum at 100°C for 12 hours.

    • QC Check: FTIR analysis must show characteristic imide carbonyl peaks at 1780 cm⁻¹ (symmetric) and 1720 cm⁻¹ (asymmetric), with strong NO2 stretching at 1540 cm⁻¹. The absence of a broad -OH stretch (3300 cm⁻¹) confirms the absence of residual amic acid.

Phase 2: Preparation of Anhydrous Bisphenol A Disodium Salt

Causality: Water is the primary failure point of SNAr polymerization. Any residual moisture will irreversibly hydrolyze the imide ring, terminating chain growth and resulting in useless, low-molecular-weight oligomers[4]. Azeotropic distillation is mandatory.

  • In a 3-neck flask equipped with a Dean-Stark trap and a nitrogen inlet, add 0.10 mol of Bisphenol A and exactly 0.20 mol of NaOH (as a 50% aqueous solution). Caution: Excess NaOH will cleave the imide rings in Phase 3.

  • Add 100 mL of deionized water and 150 mL of toluene.

  • Heat to reflux. Water will collect in the Dean-Stark trap.

    • Self-Validation Checkpoint: The azeotropic distillation is complete only when the distillation head temperature stabilizes at 110°C (the boiling point of pure toluene) and the aqueous phase volume in the trap matches the theoretical input (100 mL + water of neutralization).

  • Cool the resulting suspension of the BPA disodium salt in toluene to room temperature.

Phase 3: SNAr Polymerization
  • To the flask containing the anhydrous BPA salt, add 0.10 mol of the tetranitro-bisimide intermediate and 200 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP is selected due to its high dielectric constant, which is required to solvate the highly polar BPA salt and stabilize the Meisenheimer complex intermediate during the SNAr reaction.

  • Heat the reaction mixture to 160°C under a continuous nitrogen purge for 6 hours. Residual toluene will distill off, allowing the temperature to reach the target.

    • Self-Validation Checkpoint: As the reaction proceeds, the generation of sodium nitrite (NaNO2) will cause the solution to become a cloudy suspension. Concurrently, successful chain extension will result in a dramatic increase in the solution's viscosity. A lack of viscosity increase after 3 hours indicates stoichiometric imbalance or moisture contamination.

  • Cool the highly viscous mixture to 80°C and precipitate the polymer by pouring it slowly into 1 L of vigorously stirred methanol.

  • Filter the fibrous yellow polymer, wash with hot deionized water to extract the NaNO2 byproduct, and dry under vacuum at 150°C for 24 hours.

Quantitative Data & Stoichiometry

Table 1: Reactant Stoichiometry and Reaction Parameters

Reagent Role Equivalents Amount Reaction Temp Time
3,5-Dinitrophthalic Anhydride Monomer Precursor 2.0 0.20 mol 120°C 4 h
4,4'-Oxydianiline (ODA) Diamine Core 1.0 0.10 mol 120°C 4 h
Bisphenol A (BPA) Diol Monomer 1.0 0.10 mol 160°C 6 h

| Sodium Hydroxide (50% aq) | Base | 2.0 | 0.20 mol | 110°C (Distillation) | 2 h |

Table 2: Expected Polymer Properties and Validation Metrics

Property Expected Value Analytical Method Significance
Intrinsic Viscosity (IV) > 0.45 dL/g Ubbelohde Viscometer (in NMP) Indicates high molecular weight chain extension[3].
Imide Carbonyl Stretches 1780, 1720 cm⁻¹ FTIR Spectroscopy Confirms intact imide rings post-polymerization.
Nitro Group Stretch 1530 - 1540 cm⁻¹ FTIR Spectroscopy Confirms retention of pendant -NO2 groups.

| Ether Linkage (C-O-C) | 1240 cm⁻¹ | FTIR Spectroscopy | Validates successful SNAr displacement. |

Downstream Pharmaceutical Application

The retained nitro groups on the polyetherimide backbone serve as latent reactive sites. For drug development applications, these films can be subjected to catalytic hydrogenation (Pd/C, H₂) to convert the -NO₂ groups to primary amines (-NH₂). These amines can then be crosslinked with reagents like glutaraldehyde to covalently bind proteins, antibodies, or small-molecule drugs, creating a stable, non-degradable bio-interface for implantable medical devices.

Drug_Conjugation A Nitro-Polyimide Matrix (Inert, High Tg) B Amino-Polyimide Matrix (Reactive -NH2 Handles) A->B Pd/C, H2 (Reduction) C Glutaraldehyde Activation B->C Surface Crosslinking D Covalently Conjugated Bioactive Matrix C->D Drug/Protein Attachment

Post-polymerization modification of nitro-polyimides for biomedical applications.

References

  • Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. researchgate.net. 2

  • Full article: Synthesis and characterization of AB-type monomers and polyimides: a review. tandfonline.com. 4

  • US3852242A - Method for making polyetherimide. google.com (Google Patents).3

  • Rational High-Throughput System for Screening Emodin High-Yielding Mutant from Marine Strains of Aspergillus flavipes HN4-13. nih.gov. 1

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Application Notes & Protocols: 4,7-Dinitrophthalic Anhydride as a Versatile Supramolecular Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 4,7-dinitrophthalic anhydride as a robust building block in supramolecular chemistry. We delve into the fundamental principles governing its assembly, detailed experimental protocols for the synthesis of charge-transfer complexes, and a full suite of characterization techniques. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Foundational Principles: Why 4,7-Dinitrophthalic Anhydride?

4,7-Dinitrophthalic anhydride is a compelling building block for supramolecular assembly due to a unique convergence of structural and electronic features. Its utility stems from:

  • Potent Electron-Acceptor Character: The phthalic anhydride core is inherently electron-deficient. This property is significantly amplified by the presence of two strongly electron-withdrawing nitro (-NO₂) groups at the 4 and 7 positions. This pronounced electrophilicity makes it an exceptional electron acceptor (π-acceptor), primed to form stable charge-transfer (CT) complexes with electron-rich donor molecules.[1][2] These interactions are fundamental to creating novel materials with tailored electronic and optical properties.[3][4]

  • Defined Geometry and Directionality: The planar, rigid structure of the molecule provides a predictable scaffold for building ordered, crystalline superstructures. The anhydride and nitro groups offer specific sites for directed, non-covalent interactions.

  • Versatile Reaction Chemistry: The anhydride functionality is a reactive handle for covalent modification, allowing it to be incorporated into larger molecular systems or polymers, further expanding its application scope.[5][6]

These attributes make 4,7-dinitrophthalic anhydride a molecule of interest for applications ranging from the design of organic semiconductors to the controlled crystallization of active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of 4,7-Dinitrophthalic Anhydride

PropertyValueSource
IUPAC Name 5-nitro-2-benzofuran-1,3-dione[7]
CAS Number 5466-84-2[8][9]
Molecular Formula C₈H₃NO₅[9][10]
Molecular Weight 193.11 g/mol [9][10]
Appearance Pale yellow to cream crystalline powder[7][10]
Melting Point 119-121 °C (approx. 246 °F)[10]
Solubility Reacts slowly with water. Soluble in many organic solvents like acetic anhydride, chloroform, and ether.[6][9][11]

Synthesis of the Building Block: 4,7-Dinitrophthalic Anhydride

The most common and reliable laboratory synthesis involves the hydrolysis of 4-nitrophthalimide followed by dehydration.[9][12] This two-step process provides high yields of the desired product.

Protocol 1: Laboratory-Scale Synthesis

Materials:

  • 4-Nitrophthalimide

  • Sodium Hydroxide (NaOH)

  • Concentrated Nitric Acid (HNO₃)

  • Acetic Anhydride

  • Anhydrous Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Hydrolysis of 4-Nitrophthalimide:

    • In a round-bottom flask, prepare a solution of sodium hydroxide in water.

    • Add 4-nitrophthalimide to the NaOH solution.[12]

    • Heat the mixture to a gentle boil for approximately 10-15 minutes. The imide ring will open to form the disodium salt of 4-nitrophthalic acid.[9]

    • Cool the solution and carefully acidify it to a neutral pH with concentrated nitric acid. Upon further addition of nitric acid, the free 4-nitrophthalic acid will precipitate.[12]

    • The resulting 4-nitrophthalic acid can be isolated via extraction with anhydrous ether. Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the dicarboxylic acid.[12]

  • Dehydration to Anhydride:

    • Place the dried 4-nitrophthalic acid in a clean, dry round-bottom flask.

    • Add an excess of acetic anhydride (e.g., 2-3 equivalents).

    • Heat the mixture at reflux for 4-6 hours.[9] Acetic anhydride acts as a dehydrating agent, converting the dicarboxylic acid to the cyclic anhydride.

    • After reflux, remove the resulting acetic acid and excess acetic anhydride by distillation, initially at atmospheric pressure and then under reduced pressure, to yield the crude 4,7-dinitrophthalic anhydride.[9]

    • The product can be purified by recrystallization from a suitable solvent like chloroform to yield pale yellow crystals.[9]

Visualization: Synthesis Workflow

cluster_hydrolysis Step 1: Hydrolysis cluster_dehydration Step 2: Dehydration Nitrophthalimide 4-Nitrophthalimide NaOH 1. NaOH, H₂O, Boil 2. Conc. HNO₃ (Acidify) Nitrophthalimide->NaOH DicarboxylicAcid 4-Nitrophthalic Acid NaOH->DicarboxylicAcid DicarboxylicAcid_ref 4-Nitrophthalic Acid AceticAnhydride Acetic Anhydride, Reflux FinalProduct 4,7-Dinitrophthalic Anhydride AceticAnhydride->FinalProduct DicarboxylicAcid_ref->AceticAnhydride

Caption: Workflow for the synthesis of 4,7-dinitrophthalic anhydride.

Application: Formation of Charge-Transfer (CT) Supramolecular Assemblies

The electron-deficient nature of 4,7-dinitrophthalic anhydride allows it to form co-crystals with a wide range of electron-rich aromatic compounds (e.g., pyrene, anthracene, naphthalene) through π-π stacking and charge-transfer interactions.[13] The interaction involves the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.[14] This creates a new, low-energy electronic transition, which often results in brightly colored complexes.[15]

Protocol 2: Synthesis of a 4,7-Dinitrophthalic Anhydride-Pyrene CT Co-crystal

Rationale: This protocol uses slow evaporation, a common and effective method for growing high-quality single crystals suitable for X-ray diffraction. Chloroform is selected as the solvent due to its ability to dissolve both components without strongly competing for non-covalent interactions.

Materials:

  • 4,7-Dinitrophthalic anhydride

  • Pyrene (or another suitable electron donor)

  • Chloroform (HPLC grade)

  • Small glass vials (e.g., 4 mL) with loose-fitting caps or perforated aluminum foil

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a saturated or near-saturated solution of 4,7-dinitrophthalic anhydride in chloroform.

    • Prepare a separate saturated or near-saturated solution of pyrene in chloroform.

  • Mixing and Crystallization:

    • Combine the two solutions in a clean glass vial in a 1:1 molar ratio. The total volume should be 2-3 mL.

    • Upon mixing, a distinct color change (e.g., to yellow, orange, or red) is often observed, providing the first visual indication of charge-transfer complex formation.

    • Cover the vial with a cap, but do not tighten it completely. Alternatively, cover it with aluminum foil and pierce a few small holes with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant, ambient temperature.

  • Crystal Isolation and Drying:

    • Crystals should form over a period of 1 to 7 days.

    • Once suitable crystals have formed, carefully decant the mother liquor.

    • Gently wash the crystals with a small amount of cold hexane or pentane to remove any surface impurities.

    • Dry the crystals under a gentle stream of nitrogen or in a desiccator.

Visualization: Charge-Transfer Complex Formation

cluster_interaction Supramolecular Interaction Acceptor Acceptor (4,7-Dinitrophthalic Anhydride) LUMO Complex Charge-Transfer Complex (π-π Stacked Co-crystal) Acceptor->Complex Donor Donor (e.g., Pyrene) HOMO Donor->Complex e⁻ transfer

Caption: Formation of a charge-transfer (CT) complex.

Essential Characterization Protocols

Confirming the formation and understanding the properties of the supramolecular assembly requires a multi-technique approach.

A. UV-Visible Spectroscopy: The Signature of Charge Transfer

Principle: UV-Vis spectroscopy is the primary method to confirm CT complex formation in solution. The new electronic transition between the donor's HOMO and the acceptor's LUMO gives rise to a characteristic, broad absorption band at a longer wavelength (lower energy) than the absorptions of the individual components.[14][15]

Protocol 3: UV-Vis Analysis

  • Sample Preparation: Prepare dilute solutions of the donor, the acceptor, and the 1:1 mixed complex in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Data Acquisition: Record the absorption spectra for all three samples over a range of ~300-800 nm.[16]

  • Analysis: Compare the spectra. The spectrum of the complex should show a new, broad absorption band, typically in the 400-600 nm range, which is absent in the spectra of the individual components. This is the charge-transfer band.[15]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

Principle: ¹H NMR spectroscopy provides powerful evidence of complexation in solution. The charge transfer and π-stacking interactions alter the electronic environment around the protons of both the donor and acceptor molecules, leading to predictable shifts in their resonance frequencies.[17][18][19] Protons on the electron-rich donor typically experience deshielding and shift downfield, while protons on the electron-deficient acceptor are shielded and shift upfield.[20]

Protocol 4: ¹H NMR Titration

  • Setup: Prepare a stock solution of the donor molecule in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Titration: Acquire a ¹H NMR spectrum of the pure donor. Then, incrementally add small aliquots of a concentrated solution of 4,7-dinitrophthalic anhydride and acquire a spectrum after each addition.

  • Analysis: Monitor the chemical shifts of the donor's protons. A systematic downfield shift with increasing acceptor concentration confirms the interaction. The magnitude of the shift can be used to determine the association constant (Kₐ) of the complex.

C. X-ray Crystallography: The Definitive Structure

Principle: Single-crystal X-ray diffraction (SCXRD) provides unambiguous, atomic-resolution detail of the solid-state structure.[21][22][23] It allows for the precise measurement of intermolecular distances (e.g., π-stacking distance), the geometry of interaction, and the role of other non-covalent forces like hydrogen bonding.[24] Powder X-ray diffraction (PXRD) is used to confirm the bulk purity of the crystalline phase.[22]

Table 2: Summary of Expected Characterization Data

TechniqueObservationInterpretation
UV-Vis Spectroscopy Appearance of a new, broad absorption band at longer wavelengths (e.g., 450-550 nm).[15][16]Confirmation of charge-transfer electronic transition.
¹H NMR Spectroscopy Upfield shift of acceptor protons; downfield shift of donor protons.[20]Evidence of π-π stacking and altered electronic environment upon complexation.
X-ray Crystallography Alternating stacks of donor and acceptor molecules with interplanar distances of ~3.2-3.5 Å.[13]Definitive proof of co-crystal formation and detailed geometric information.
FTIR Spectroscopy Shifts in the carbonyl (C=O) stretching frequencies of the anhydride.Indicates participation of carbonyl groups in intermolecular interactions.[25]
DSC/TGA A single, sharp melting point for the co-crystal, different from the individual components.Indicates the formation of a new, distinct crystalline phase.[3]
Visualization: General Characterization Workflow

cluster_results Data & Interpretation Start Synthesized CT Complex Solution Solution-State Analysis Start->Solution Solid Solid-State Analysis Start->Solid UVVis UV-Vis Spectroscopy Solution->UVVis NMR NMR Spectroscopy Solution->NMR XRD X-ray Diffraction (SCXRD/PXRD) Solid->XRD Thermal Thermal Analysis (DSC/TGA) Solid->Thermal FTIR FTIR Spectroscopy Solid->FTIR UVVis_res CT Band? UVVis->UVVis_res NMR_res Chemical Shifts? NMR->NMR_res XRD_res Co-crystal Structure? XRD->XRD_res

Caption: A typical workflow for characterizing supramolecular complexes.

Field-Proven Insights & Troubleshooting

  • Expertise in Crystallization: Obtaining single crystals suitable for SCXRD can be challenging. If slow evaporation fails, try vapor diffusion (e.g., layering a solution of the complex with a poor solvent like hexane) or thermal gradient methods. The choice of solvent is critical; screen a range of solvents with varying polarities.

  • Causality in NMR: The absence of significant chemical shifts in ¹H NMR does not definitively rule out an interaction, as the complex may be too weak or exchanging too rapidly on the NMR timescale. Variable temperature (VT) NMR experiments can sometimes resolve these dynamics.

  • Trustworthiness of Data: Always ensure the starting materials are of high purity. Impurities can act as crystal growth inhibitors or lead to ambiguous characterization data. Confirm the purity of your synthesized 4,7-dinitrophthalic anhydride by melting point and NMR before use.

References

  • ResearchGate. (n.d.). Traditional kinetic and thermodynamic analyses of supramolecular... Retrieved from [Link]

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  • Huntress, E. H., Shloss, Jr., E. L., & Ehrlich, P. (n.d.). Phthalic acid, 4-nitro-. Organic Syntheses Procedure. Retrieved from [Link]

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  • International Centre for Diffraction Data. (n.d.). Capturing The Significance of X-Ray Crystallography in Pharmaceutical Field: The Application to Characterize New Salt, Co-Crysta. Retrieved from [Link]

  • Agarwal, A., & Chakravarty, C. (2021). Thermodynamics of Self Assembly and Supramolecular Transitions using Enhanced Sampling. ChemRxiv. Retrieved from [Link]

  • Agarwal, A., & Chakravarty, C. (2021). Thermodynamics of Self Assembly and Supramolecular Transitions using Enhanced Sampling. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of the charge transfer complexes in situ generated... Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Hranjec, M., et al. (2021). Hybrid 2D Supramolecular Organic Frameworks (SOFs) Assembled by the Cooperative Action of Hydrogen and Halogen Bonding and π⋯π Stacking Interactions. PMC. Retrieved from [Link]

  • Kumar, A., & Singh, P. (2021). Applications of supramolecular assemblies in drug delivery and photodynamic therapy. Journal of Materials Chemistry B. Retrieved from [Link]

  • Spectroscopy Online. (2025). Spectroscopic Investigation of Charge Transfer Interaction Between Five Antibiotics Depending on Density Functional Theory. Retrieved from [Link]

  • Chen, H., et al. (2021). Temperature‐Triggered Supramolecular Assembly of Organic Semiconductors. Advanced Materials. Retrieved from [Link]

  • Hamad Bin Khalifa University. (n.d.). UV-Vis, IR spectra and thermal studies of charge transfer complexes formed in the reaction of 4-benzylpiperidine with σ- And π-electron acceptors. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 13. Retrieved from [Link]

  • de Oteyza, D. G., et al. (2010). Charge-transfer-induced structural rearrangements at both sides of organic/metal interfaces. Nature Physics. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.
  • Chem Help ASAP. (2020). x-ray crystallography & co-crystallization. YouTube. Retrieved from [Link]

  • Remko, M. (1975). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Chemical Papers. Retrieved from [Link]

  • Tothadi, S., et al. (2018). Binary charge-transfer complexes using pyromellitic acid dianhydride featuring C-H⋯O hydrogen bonds. Acta Crystallographica Section E. Retrieved from [Link]

  • MDPI. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2021). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. PMC. Retrieved from [Link]

  • UCLA – Chemistry and Biochemistry. (2021). Controlling the Formation of Charge Transfer Complexes in Chemically Doped Semiconducting Polymers. Retrieved from [Link]

  • Wholesale. (n.d.). Wholesale 4-Nitrophthalic anhydride CAS:5466-84-2 Manufacturers and Suppliers. Retrieved from [Link]

  • Hanna, C., & Smith, Jr., W. T. (1951). The Absorption Spectra of Derivatives of Phthalic Anhydride. UNI ScholarWorks. Retrieved from [Link]

  • UNL | Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Charge-transfer complexes – Knowledge and References. Retrieved from [Link]

  • Steed, J. W., et al. (2016). Pharmaceutical polymorph control in a drug-mimetic supramolecular gel. Chemical Science. Retrieved from [Link]

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  • NIH. (n.d.). 4-Nitrophthalic acid anhydride. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PMC. (2023). Synthesis, Characterization, Crystal Structures, and Supramolecular Assembly of Copper Complexes Derived from Nitroterephthalic Acid along with Hirshfeld Surface Analysis and Quantum Chemical Studies. Retrieved from [Link]

  • PMC. (n.d.). A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies. Retrieved from [Link]

  • NIH. (n.d.). Structure of Supramolecular Assemblies Formed by α,δ-Tetramethylcucurbit[12]uril and 4-Nitrophenol. Retrieved from [Link]

  • National Science Open (NSO). (2022). Supramolecular assembly-derived carbon-nitrogen-based functional materials for photo/electrochemical applications: progress and challenges. Retrieved from [Link]

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  • ANU Student Journals. (n.d.). Supramolecular Self- Assembly and Investigation of an Anthracene-linked [Pd2L4]4+ Cage. Retrieved from [Link]

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  • MDPI. (2023). Unprecedented Coordination Compounds with 4,4′-Diaminodiphenylethane as a Supramolecular Agent and Ditopic Ligand: Synthesis, Crystal Structures and Hirshfeld Surface Analysis. Retrieved from [Link]

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Procedure for synthesizing ureidophthalimide helices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: A Comprehensive Guide to the Synthesis and Characterization of Ureidophthalimide Helices

Introduction: The Emergence of Foldamers in Advanced Molecular Design

In the quest to mimic the intricate and highly specific architectures of biological macromolecules, synthetic oligomers that adopt stable, predictable secondary structures—termed "foldamers"—have become a cornerstone of modern chemical and pharmaceutical research.[1][2] These molecules offer a powerful platform for developing novel therapeutics, molecular sensors, and advanced materials by providing a robust scaffold for the precise spatial arrangement of functional groups.[3]

Among the various classes of foldamers, ureidophthalimide-based helices represent a particularly compelling system. Their structure is defined by a rigid phthalimide core linked by urea functionalities. The unique hydrogen-bonding capabilities of the urea group are critical, as they establish a network of intramolecular hydrogen bonds that force the polymer backbone to adopt a stable, helical conformation.[4][5][6] This predictable folding is not only robust but also tunable, with the solvent environment playing a key role in the expression of the final supramolecular structure.[1][3]

This guide provides a detailed, in-depth protocol for the synthesis of ureidophthalimide helices, from the preparation of key monomers to their subsequent polymerization and structural characterization. The methodologies presented are grounded in established, high-yield synthetic routes, offering researchers a reliable pathway to constructing these sophisticated molecular architectures.

The Ureidophthalimide Foldamer: A Design Primer

The foundational principle behind the ureidophthalimide helix is the synergistic interplay between the rigid phthalimide unit and the hydrogen-bonding urea linker. The urea moiety's N-H groups act as strong hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor.[5] In the ureidophthalimide backbone, this leads to the formation of a persistent intramolecular hydrogen bond between the urea N-H and the phthalimide carbonyl oxygen of the preceding monomer unit. This recurring interaction locks the dihedral angles, guiding the polymer chain into a well-defined helical screw.

Caption: The fundamental hydrogen-bonding interaction driving helical folding.

Synthesis of Key Monomers: N-Substituted 3,6-Diaminophthalimides

The successful synthesis of the final polymer hinges on the high-purity preparation of its constituent monomers. The synthesis of phthalimides with the required 1,2,3,6-substitution pattern is non-trivial.[1] An optimized and broadly applicable methodology proceeds via a 3,6-bis(acetylamino)phthalic anhydride intermediate, which has proven superior to earlier methods starting from 3,6-dinitrophthalic anhydride.[1][7] This route allows for the introduction of a wide variety of functional groups onto the imide nitrogen, enabling the tuning of the final polymer's properties, such as solubility.[7][8]

G A 3,6-Dinitrophthalic Acid B 3,6-Diaminophthalic Acid (unstable) A->B Pd-mediated Catalytic Reduction C 3,6-Bis(acetylamino)phthalic Anhydride (5) B->C Acetic Anhydride D N-R-3,6-Bis(acetylamino)phthalimide (6a-h) C->D Primary Amine (R-NH2) Dioxane, Reflux E N-R-3,6-Diaminophthalimide (Monomer) D->E Acidic Hydrolysis (Deprotection)

Caption: General workflow for the synthesis of 3,6-diaminophthalimide monomers.

Protocol 2.1: Synthesis of N-Substituted 3,6-Bis(acetylamino)phthalimides (e.g., 6a-h)

This protocol describes the reaction of the key anhydride intermediate with a primary amine to form the protected phthalimide monomer. The choice of amine (R-NH₂) determines the functionality and solubility of the final polymer.

Materials:

  • 3,6-Bis(acetylamino)phthalic anhydride (5)

  • Primary amine of choice (R-NH₂) (1.1 eq)

  • 1,4-Dioxane (anhydrous)

  • Standard glassware for reflux, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3,6-bis(acetylamino)phthalic anhydride (1.0 eq).

  • Add anhydrous 1,4-dioxane to create a suspension (approx. 0.1 M concentration).

  • Add the selected primary amine (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The reaction proceeds via nucleophilic attack of the amine on an anhydride carbonyl, followed by ring-closing dehydration to form the stable imide ring.[7] Refluxing in dioxane provides the necessary thermal energy to overcome the activation barrier for the dehydration step.

  • After completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-substituted 3,6-bis(acetylamino)phthalimide.

CompoundR-Group (Amine Used)Isolated Yield (%)
6a 4-Methylphenyl95
6b 4-(Methoxycarbonyl)phenyl92
6c 4-Carboxyphenyl85
6d 2,6-Diisopropylphenyl81
6h (S)-1-Phenylethyl80
Data adapted from Sinkeldam, R. W., et al. (2006).[1]
Protocol 2.2: Deprotection to Yield N-Substituted 3,6-Diaminophthalimides

This final step removes the acetyl protecting groups to reveal the reactive amino groups required for polymerization.

Materials:

  • N-Substituted 3,6-bis(acetylamino)phthalimide (from Protocol 2.1)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Suspend the N-substituted 3,6-bis(acetylamino)phthalimide (1.0 eq) in a mixture of ethanol and concentrated HCl (e.g., 2:1 v/v).

  • Heat the mixture to reflux for 4-8 hours until TLC analysis indicates complete consumption of the starting material.

    • Causality: The acidic conditions facilitate the hydrolysis of the amide (acetyl) groups, releasing the free amines and acetic acid.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final 3,6-diaminophthalimide monomer. The product may be further purified by crystallization if necessary.

Polymerization and Helix Formation

The formation of the ureidophthalimide polymer is achieved through a condensation polymerization between the 3,6-diaminophthalimide monomer and a corresponding diisocyanate monomer.[1][3] The choice of solvent is critical at this stage, as it directly influences whether the resulting polymer can fold into its helical conformation.[3]

G MonomerA N-R-3,6-Diaminophthalimide Polymer Poly(ureidophthalimide) Foldamer MonomerA->Polymer Condensation Polymerization MonomerB Diisocyanate (e.g., R'(NCO)2) MonomerB->Polymer

Caption: Polycondensation scheme for ureidophthalimide helix synthesis.

Protocol 3.1: Synthesis of Ureidophthalimide Polymer

Materials:

  • N-Substituted 3,6-diaminophthalimide monomer (from Protocol 2.2)

  • Corresponding diisocyanate monomer (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (for folding) or Chloroform (CHCl₃) (for non-folding control)

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 3,6-diaminophthalimide monomer (1.0 eq) in anhydrous THF.

    • Expert Insight: The use of an inert atmosphere is crucial to prevent side reactions of the highly reactive isocyanate groups with atmospheric moisture, which would lead to urea cross-linking and terminate chain growth.

  • In a separate flame-dried flask, dissolve the diisocyanate monomer (1.0 eq) in anhydrous THF.

  • Slowly add the diisocyanate solution to the stirred diaminophthalimide solution at room temperature over 30 minutes using a syringe pump.

    • Causality: A slow addition rate helps to control the polymerization, promoting linear chain growth and leading to higher molecular weight polymers with a narrower polydispersity.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Precipitate the polymer by adding the reaction mixture dropwise into a poor solvent, such as heptane or methanol.

  • Collect the precipitated polymer by filtration, wash with the precipitating solvent, and dry under vacuum.

Characterization of the Helical Structure

Confirmation of the helical secondary structure is essential. The most powerful technique for observing this type of chiral supramolecular assembly in solution is Circular Dichroism (CD) spectroscopy.

Protocol 4.1: Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. An ordered, chiral structure like a helix will produce a characteristic CD signal, whereas a random coil (unfolded polymer) will be silent or show a weak, undefined signal.

Procedure:

  • Prepare dilute solutions (e.g., 10-50 µM) of the ureidophthalimide polymer in two separate solvents: THF (a "good" solvent for folding) and CHCl₃ (a "poor" solvent for folding).[3]

  • Use a quartz cuvette with a 1 mm or 1 cm path length.

  • Acquire a baseline spectrum of the pure solvent (THF or CHCl₃) and subtract it from the sample spectrum.

  • Scan the samples in the far-UV range (e.g., 200-400 nm).

    • Expected Outcome: The polymer solution in THF is expected to show a strong, bisignate Cotton effect, which is a hallmark of helically arranged chromophores.[3] In contrast, the solution in CHCl₃ should show a significantly weaker or non-existent CD signal, confirming that the polymer exists in a non-folded, random coil state in this solvent. This solvent-dependent behavior is a powerful validation of the foldamer's design.

References

  • Sinkeldam, R. W., van Houtem, M. H. C. J., Koeckelberghs, G., Vekemans, J. A. J. M., & Meijer, E. W. (2006). Synthesis of 3,6-diaminophthalimides for ureidophthalimide-based foldamers. Organic Letters, 8(3), 383–385. [Link][8]

  • Organic Chemistry Portal. Phthalimides. [Link][9]

  • Sinkeldam, R. W., van Houtem, M. H. C. J., Koeckelberghs, G., Vekemans, J. A. J. M., & Meijer, E. W. (2006). Synthesis of 3,6-Diaminophthalimides for Ureidophthalimide-Based Foldamers. Organic Letters, 8(3), 383-385. [Link][1]

  • Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J.-W. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622–651. [Link][4]

  • Kumar, R., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link][10]

  • Jamel, N. M. (2020). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link][11]

  • Appella, D. H., et al. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 119(27), 6284–6290. [Link][2]

  • ResearchGate. (2025). Ureas: Applications in Drug Design | Request PDF. [Link][5]

  • Pathak, T. P., et al. (2014). Design and synthesis of peptides with hybrid helix-turn-helix (HTH) motif and their conformational study. Organic & Biomolecular Chemistry, 12(35), 6823–6827. [Link][12]

  • PierpaLab. (2025). Phthalimide synthesis. [Link][13]

  • Patsnap Eureka. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link][14]

  • Toti, K. S., & Houghten, R. A. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(4), 832. [Link][6]

  • Kim, Y.-W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761–771. [Link][15]

  • Google Patents. (2020). CN111548300A - Synthesis process of phthalimide. [16]

  • George, S. J., et al. (2006). Chiral alignment of OPV chromophores: exploitation of the ureidophthalimide-based foldamer. Journal of the American Chemical Society, 128(50), 16113–16121. [Link][3]

  • Basi-Chipalu, S., et al. (2020). An Amphipathic Alpha-Helix Guides Maturation of the Ribosomally-Synthesized Lipolanthines. Angewandte Chemie International Edition, 59(38), 16463-16468. [Link][17]

  • Basit, A., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 13(9), 1039-1056. [Link][18]

  • ResearchGate. (2025). Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry | Request PDF. [Link][19]

  • Sinkeldam, R. W., et al. (2005). Synthesis of 3,6-Diaminophthalimides for Ureidophthalimide-Based Foldamers. Organic Letters. [Link][7]

  • Moghaddam, F. M., & Dakamin, M. G. (2004). A convenient procedure for the synthesis of phthalimides under microwave irradiation. Indian Journal of Chemistry, 43B, 812-814. [Link]

  • de la Torre, B. G., et al. (2022). Structural adaptations of electrosprayed aromatic oligoamide foldamers on Ag(111). Chemical Communications, 58(84), 11823-11826. [Link][20]

  • MDPI. (2025). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. [Link][21]

  • Quora. (2015). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea? [Link][22]

Sources

Troubleshooting & Optimization

Technical Support Center: 4,7-Dinitrophthalic Anhydride (DNPA) Stability & Storage

[1]

Current Status: Operational Ticket ID: DNPA-STAB-001 Assigned Specialist: Senior Application Scientist, Reagent Stability Division[1]

Executive Summary

You are likely experiencing degradation issues with 4,7-dinitrophthalic anhydride (DNPA) .[1] Unlike standard phthalic anhydride, DNPA is hyper-electrophilic .[1] The presence of two nitro groups (

The Result: Atmospheric moisture that would be negligible for other anhydrides will rapidly hydrolyze DNPA into 4,7-dinitrophthalic acid .[1] This conversion is often invisible to the naked eye until it is too late, leading to failed acylation reactions and stoichiometric errors.[1]

This guide provides the mechanistic understanding, storage protocols, and remediation strategies required to maintain DNPA integrity.

Module 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent hydrolysis, one must understand the driving force. The reactivity of DNPA is governed by the Hammett Electronic Effect .

  • Electronic Activation: The nitro groups are powerful electron-withdrawing groups (EWG).[1] They pull electron density away from the aromatic ring and, by extension, the carbonyl carbons of the anhydride.[1]

  • Nucleophilic Susceptibility: This induction makes the carbonyl carbons highly positive (

    
    ), lowering the activation energy required for water (a weak nucleophile) to attack and open the ring.[1]
    
Visualization: The Hydrolysis Pathway

The following diagram illustrates the transition from the active anhydride to the inactive diacid.

DNPA_HydrolysisAnhydride4,7-DinitrophthalicAnhydride(Active Reagent)TransitionNucleophilic Attack(Activated by NO2)Anhydride->Transition High ElectrophilicityWaterAtmosphericH2OWater->TransitionAcid4,7-DinitrophthalicAcid(Inactive/Decomposed)Transition->Acid Ring Opening(Irreversible w/o Heat)

Figure 1: The hydrolysis pathway of DNPA.[1] Note that the reaction is driven by the electron-deficiency of the ring system.

Module 2: The "Triple-Barrier" Storage Protocol

Standard "cool, dry place" advice is insufficient for DNPA. We recommend a Triple-Barrier System to ensure shelf-life extension beyond 6 months.[1]

Barrier 1: The Primary Container
  • Material: Amber glass with a Teflon-lined screw cap.[1]

  • Avoid: Polyethylene liners or corks (permeable to moisture over time).[1]

  • Headspace: Flush with dry Nitrogen (

    
    ) or Argon (
    
    
    ) before sealing.[1] Argon is preferred as it is heavier than air and sits on the powder.[1]
Barrier 2: The Micro-Environment
  • Place the primary container inside a vacuum desiccator or a secondary jar containing a high-efficiency desiccant.[1]

  • Desiccant Selection: Silica gel is often too slow for DNPA.[1] Use Phosphorus Pentoxide (

    
    ) or Drierite with an indicator.[1]
    
Barrier 3: Thermal Control
  • Store at 2–8°C .

  • Critical Warning: You must allow the container to warm to room temperature before opening. Opening a cold bottle in a humid lab causes immediate condensation on the reagent, triggering rapid surface hydrolysis.[1]

Desiccant Efficiency Table
DesiccantEfficiency (Residual Water)CapacityRecommendation for DNPA

< 0.01 mg/LLowHigh (Primary Choice)
Mg(ClO₄)₂ ~ 0.002 mg/LMediumHigh
Silica Gel ~ 0.03 mg/LHighMedium (Backup only)
CaCl₂ ~ 0.14 mg/LHighLow (Avoid)

Module 3: Troubleshooting & FAQs

Q1: The powder has developed a white crust or clumps. Is it usable?

Diagnosis: This indicates partial hydrolysis.[1][2] The "crust" is likely 4,7-dinitrophthalic acid, which forms hydrogen bonds, causing clumping.[1] Action: Do not use for stoichiometry-sensitive reactions. Perform a melting point test. If the bulk is affected, proceed to Remediation (Module 4) .[1]

Q2: How do I distinguish the Anhydride from the Acid analytically?

Diagnosis: Melting point and IR spectroscopy are your fastest validation tools.

  • Melting Point: The acid form typically melts at a significantly higher temperature (often with decomposition) compared to the anhydride.[1]

  • IR Spectroscopy: Look for the carbonyl region.[1][3]

FeatureAnhydride (Active)Acid (Hydrolyzed)
IR Carbonyl (

)
Doublet (Sym/Asym stretch)~1840 cm⁻¹ & ~1770 cm⁻¹Single/Broad ~1700 cm⁻¹
IR Hydroxyl (

)
AbsentBroad stretch 2500–3300 cm⁻¹
Proton NMR Aromatic protons onlyAromatic protons + Broad COOH peak (10-14 ppm)
Q3: Can I reverse the damage (Hydrolysis)?

Answer: Yes. Unlike oxidative degradation, hydrolysis is reversible via chemical dehydration.[1] Protocol: Reflux the degraded material in Acetic Anhydride (


)

Module 4: Remediation Workflow (Decision Tree)

Follow this logic flow to determine if your batch requires purification.

DNPA_DecisionTreeStartInspect DNPA BatchVisualVisual Check:Free flowing yellow powder?Start->VisualMP_TestMelting Point Test(Compare to CoA)Visual->MP_TestYesPurifyREMEDIATION REQUIREDReflux in Acetic AnhydrideVisual->PurifyNo (Clumping)IR_TestIR Spectroscopy(Check 1700-1850 cm-1)MP_Test->IR_TestSharp MPMP_Test->PurifyBroad/High MPUseAPPROVEDProceed to ExperimentIR_Test->UseDoublet C=OIR_Test->PurifyBroad OH / Single C=O

Figure 2: Quality Assurance Decision Tree. Use this workflow before committing the reagent to high-value synthesis.

Remediation Protocol (Dehydration)
  • Dissolve: Place the hydrolyzed DNPA in a round-bottom flask. Add excess Acetic Anhydride (

    
    )  (approx. 3-5 mL per gram of DNPA).[1]
    
  • Reflux: Heat to reflux (140°C) for 1–2 hours under a drying tube (

    
    ).
    
  • Crystallize: Allow the solution to cool slowly to room temperature, then to 0°C. The anhydride should crystallize out.

  • Wash: Filter rapidly and wash with cold, dry diethyl ether or hexane (to remove traces of acetic acid).[1]

  • Dry: Dry under high vacuum to remove solvent residues.[1]

References

  • Reactivity of Nitro-Phthalic Anhydrides

    • Title: Reactivity of 4-nitrophthalic anhydride and related derivatives.[1][4][5][6]

    • Source: National Toxicology Program & PubChem.[1][5]

    • URL:[1]

  • General Anhydride Purification & Dehydration

    • Title: Purification of Laboratory Chemicals (Standard Protocol for Anhydrides).
    • Context: Refluxing dicarboxylic acids in acetic anhydride is the standard method for regenerating cyclic anhydrides.[1]

    • Source: ScienceDirect / Elsevier Reference Modules.[1]

    • URL:[1]

  • Spectroscopic Characterization of Anhydrides

    • Title: The Absorption Spectra of Derivatives of Phthalic Anhydride.[1]

    • Source: Proceedings of the Iowa Academy of Science.[1][4]

    • URL:[1]

  • Handling Moisture Sensitive Reagents

    • Title: Preventing hydrolysis of Phthalic Acid Anhydride derivatives.[1][7]

    • Source: BenchChem Technical Guides.[1]

    • URL:[1]

Technical Support Center: Optimizing Nitration of Phthalic Anhydride Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This hub is specifically designed for researchers, synthetic chemists, and drug development professionals scaling up the synthesis of 3-nitrophthalic anhydride and 4-nitrophthalic anhydride—critical intermediates for active pharmaceutical ingredients (APIs) such as lenalidomide and pomalidomide.

Below, you will find a mechanistic workflow, troubleshooting guides, optimized data parameters, and a self-validating experimental protocol to maximize your reaction yield and product purity.

Process Overview & Mechanistic Pathway

The synthesis of highly pure 3-nitrophthalic anhydride is a multi-stage process. Direct nitration yields a mixture of isomers and causes the anhydride ring to open during the aqueous workup, necessitating downstream separation and chemical dehydration.

G PA Phthalic Anhydride (Starting Material) Nitration Electrophilic Aromatic Substitution (85°C - 110°C) PA->Nitration MixAcid Mixed Acid (HNO3 + H2SO4) Generation of NO2+ MixAcid->Nitration Quench Aqueous Quench (Ring Hydrolysis) Nitration->Quench Water Byproduct Isomers 3-Nitrophthalic Acid + 4-Nitrophthalic Acid Quench->Isomers Separation Fractional Crystallization (Isomer Separation) Isomers->Separation ThreeNitroAcid Pure 3-Nitrophthalic Acid Separation->ThreeNitroAcid Isolate 3-isomer RingClosure Dehydration (Acetic Anhydride) Reflux ThreeNitroAcid->RingClosure FinalProduct 3-Nitrophthalic Anhydride (Target Product) RingClosure->FinalProduct -H2O / -AcOH

Workflow for phthalic anhydride nitration, isomer separation, and anhydride ring closure.

Troubleshooting Guides & FAQs

Q1: Why is my overall nitration yield persistently low, with significant unreacted starting material? Causality: The nitration of phthalic anhydride is an electrophilic aromatic substitution that relies on the generation of the strongly electrophilic nitronium ion (


). The reaction inherently produces one mole of water per mole of nitrated product. This water dilutes the sulfuric acid solvent, shifting the equilibrium away from nitronium ion formation and drastically reducing the reaction rate.
Solution: Ensure strictly anhydrous starting conditions. Use 98–100% concentrated sulfuric acid and 98–100% fuming nitric acid. To counteract the water generated during the reaction, maintain the sulfuric acid concentration above 95% throughout the process, as demonstrated in [1].

Q2: How do I control the regioselectivity between the 3-nitro and 4-nitro isomers? Causality: The anhydride group is strongly electron-withdrawing and meta-directing, directing the incoming nitronium ion to the 3- and 4-positions. However, the 3-position is sterically hindered compared to the 4-position. Solution: While a 1:1 to 1:1.5 mixture of isomers is unavoidable due to electronic and steric factors, maintaining the reaction temperature strictly between 85 °C and 110 °C is critical to maximizing the total yield of both isomers. Temperatures below 85 °C lead to incomplete conversion, while temperatures above 110 °C cause oxidative degradation and nitric acid decomposition[1]. Isomer separation must be performed downstream.

Q3: Post-nitration, my product is entirely in the dicarboxylic acid form rather than the anhydride. How do I recover the anhydride efficiently? Causality: The highly acidic conditions combined with the necessary aqueous quench (pouring the reaction mixture onto ice/water to precipitate the product) inevitably force [2]. This hydrolyzes the anhydride ring, yielding 3-nitrophthalic acid and 4-nitrophthalic acid. Solution: You must perform a chemical dehydration (ring-closure) step. Refluxing the isolated 3-nitrophthalic acid with acetic anhydride or propionic anhydride forces the elimination of water, reforming the anhydride ring in high yield[3][4].

Q4: How can I safely manage the highly exothermic nitration without compromising yield? Causality: Rapid addition of nitric acid causes localized overheating, which decomposes the nitric acid into nitrogen oxides (


) before it can react with the substrate, starving the reaction of the nitrating agent[1].
Solution: Control the feed rate of 

using a dosing pump in a jacketed reactor. Ensure the nitric acid contacts the sulfuric acid only in the presence of the nitratable phthalic anhydride to minimize premature decomposition[1].

Quantitative Data: Impact of Reaction Conditions on Yield

The table below summarizes the critical relationship between acid concentration, temperature, and final product yield.

Reaction Condition

Conc.

Conc.
Temp (°C)Total Nitrated YieldIsomer Ratio (3-Nitro : 4-Nitro)
Standard Batch92%70%125< 60%1 : 1.5
Low Temp Batch98%98%50< 40%1 : 1.2
Optimized Batch 98–100% 98–100% 85 – 110 > 95% 1 : 1.1

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check for the current step is met.

Phase 1: Electrophilic Aromatic Nitration
  • Acid Mixture Preparation: In a jacketed reactor equipped with a mechanical stirrer, charge 3.0 parts (by weight) of 98–100% sulfuric acid. Cool the reactor to 0–5 °C.

  • Substrate Addition: Slowly add 1.0 part of phthalic anhydride.

    • Validation Check: The solution should remain clear to pale yellow. Dark brown/red discoloration indicates the presence of organic impurities in the starting material.

  • Nitration: Slowly dose 1.2 molar equivalents of 98–100% fuming nitric acid. Adjust the dosing rate to maintain the internal temperature strictly between 85 °C and 110 °C[1].

  • Quench: After 2 hours of stirring at 90 °C, carefully discharge the mixture over crushed ice under vigorous stirring.

    • Validation Check: A white to pale-yellow precipitate will form immediately, indicating the successful precipitation of the mixed nitrophthalic acids[2]. Filter the solid and wash thoroughly with cold water to remove residual mineral acids.

Phase 2: Isomer Separation
  • Fractional Crystallization: Dissolve the crude acid mixture in a minimal amount of boiling water (approximately 3 mL of water per gram of crude solid). Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) for 12 hours.

  • Isolation: The 3-nitrophthalic acid is significantly less soluble in cold water and will crystallize preferentially. Filter the crystals.

    • Validation Check: Dry a small sample of the crystals and measure the melting point. Pure 3-nitrophthalic acid melts at 210–212 °C. If the melting point is broad or depressed, recrystallize the batch.

Phase 3: Anhydride Ring Closure
  • Dehydration: In a reflux apparatus, suspend the isolated, dry 3-nitrophthalic acid in 2.0 molar equivalents of acetic anhydride (99–100%)[3].

  • Reflux: Heat the mixture to a gentle boil (approx. 140 °C). The solid will completely dissolve. Continue to reflux for an additional 15 minutes.

  • Crystallization: Pour the hot mixture into a porcelain dish (in a fume hood) and allow it to cool undisturbed.

    • Validation Check: A thick, pale-yellow crystalline mass of 3-nitrophthalic anhydride will form as the mixture cools to room temperature.

  • Purification: Grind the crystalline mass thoroughly in a mortar, triturate with alcohol-free dry ether, and filter by suction.

    • Validation Check: The final product must exhibit a sharp melting point of 163–164 °C, confirming high-purity 3-nitrophthalic anhydride[3].

References

  • Process for making nitrophthalic anhydrides (US3887588A). Google Patents.
  • 3-Nitrophthalic Anhydride . Organic Syntheses, Coll. Vol. 1, p.410 (1941); Vol. 7, p.74 (1927). URL:[Link]

  • Propose an arrow-pushing mechanism for the reaction between phthalic anhydride, nitric acid, and sulfuric acid to produce 3-nitrophthalic acid. Study.com. URL:[Link]

  • A method for preparation of 3-Nitrophthalic Anhydride (AU2016101825A4). Google Patents.

Sources

Technical Support Center: Optimizing Dinitrophthalic Anhydride Reactions with Sterically Hindered Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of reacting dinitrophthalic anhydride with sterically hindered alcohols. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in this specific esterification. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.

Introduction: The Challenge of Steric Hindrance

The esterification of sterically hindered alcohols presents a significant challenge in organic synthesis. The bulky nature of the alcohol can physically obstruct the approach of the acylating agent, in this case, dinitrophthalic anhydride, leading to slow reaction rates and low yields.[1] Dinitrophthalic anhydrides, while reactive, are also susceptible to side reactions, further complicating the optimization process. This guide will provide practical, evidence-based strategies to enhance the efficiency of these critical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing very low conversion to the desired ester. What are the primary factors I should investigate?

A1: Low conversion is a common issue and can stem from several factors:

  • Steric Hindrance: This is the most significant barrier. The bulky groups on both the alcohol and potentially the anhydride impede the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the anhydride.[1]

  • Inadequate Catalyst: The choice and amount of catalyst are crucial. For sterically demanding reactions, a powerful nucleophilic catalyst is often necessary to accelerate the reaction.[2]

  • Suboptimal Reaction Conditions: Temperature and reaction time play a critical role. Higher temperatures and longer reaction times may be required to overcome the activation energy barrier imposed by steric hindrance.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and equilibrium position. Aprotic solvents are generally preferred.[3]

  • Moisture Contamination: Anhydrides are highly susceptible to hydrolysis. The presence of water in the solvent or on the glassware will consume the anhydride, reducing the yield of the desired ester.

Q2: What type of catalyst is most effective for this reaction?

A2: For the acylation of sterically hindered alcohols with anhydrides, nucleophilic catalysts are generally the most effective. 4-(Dimethylamino)pyridine (DMAP) is a widely used and highly efficient catalyst for this purpose.[2][4] It functions by forming a highly reactive N-acylpyridinium intermediate with the anhydride, which is then more readily attacked by the sterically hindered alcohol. Other imidazole-based catalysts, like 1-methylimidazole (MI), have also been shown to be excellent for acylating sterically hindered alcohols and can be a less toxic alternative to DMAP.[2] In some cases, the addition of a Lewis acid, such as Sc(OTf)₃, in conjunction with a nucleophilic catalyst can further enhance the reaction rate.[2]

Q3: How do I choose the appropriate solvent for my reaction?

A3: The ideal solvent should be anhydrous and aprotic. Common choices include:

  • Dichloromethane (DCM): A good general-purpose solvent for these reactions.

  • Tetrahydrofuran (THF): Another common aprotic solvent.[3]

  • Toluene: Can be used, especially if azeotropic removal of water is desired, although this is less critical with anhydrides than with Fischer esterifications.[1]

  • Acetonitrile: A polar aprotic solvent that can also be effective.

The choice may depend on the specific solubility of your substrates. It is crucial to use anhydrous solvents to prevent hydrolysis of the dinitrophthalic anhydride.

Q4: Can I drive the reaction to completion by using a large excess of the alcohol?

A4: While Le Châtelier's principle suggests that using an excess of one reactant can drive the equilibrium towards the products, this is often less effective and practical with sterically hindered alcohols.[1][5] Due to their bulk and potentially high cost, using a large excess may not be feasible. Instead, focusing on catalytic efficiency and optimizing reaction conditions is generally a more fruitful approach.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the esterification of dinitrophthalic anhydride with sterically hindered alcohols.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Insufficient Catalysis 1. Increase Catalyst Loading: Gradually increase the amount of DMAP or other nucleophilic catalyst (e.g., from 0.1 eq to 0.5 eq). 2. Switch Catalyst: If DMAP is ineffective, consider using 1-methylimidazole or a combination of a Lewis acid and a nucleophilic catalyst.[2]
Steric Hindrance 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments (e.g., from room temperature to 40°C, then to 60°C), monitoring for any decomposition. 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.[1]
Moisture Contamination 1. Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or distilled anhydrous solvents. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.
Incorrect Stoichiometry 1. Verify Molar Ratios: Double-check the calculations for the molar equivalents of the anhydride, alcohol, and catalyst. A slight excess of the anhydride (e.g., 1.1-1.2 equivalents) may be beneficial.
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Hydrolysis of Anhydride 1. Strict Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction. The dicarboxylic acid byproduct can complicate purification.
Decomposition 1. Optimize Temperature: Excessive heat can lead to the decomposition of starting materials or products. Determine the optimal temperature by running small-scale trials at different temperatures.
Reaction with Solvent 1. Choose an Inert Solvent: Ensure the chosen solvent is unreactive under the reaction conditions. Avoid protic solvents like alcohols, which will compete with your substrate.[6]

Experimental Protocols

General Procedure for DMAP-Catalyzed Esterification
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered alcohol (1.0 eq) and dinitrophthalic anhydride (1.1 eq).

  • Dissolve the reactants in an appropriate anhydrous aprotic solvent (e.g., DCM, THF).

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.5 eq) to the solution.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the DMAP.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Monitoring Reaction Progress

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable tools for monitoring the reaction.

  • TLC: Use an appropriate solvent system to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent and the appearance of the product spot can be visualized under UV light or by using a suitable staining agent.

  • LC-MS: This technique provides more quantitative information on the conversion and can help identify any side products by their mass-to-charge ratio.[7]

Visualizing the Workflow

Troubleshooting Logic

troubleshooting_workflow start Low Product Yield check_catalyst Is the catalyst appropriate and sufficient? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Optimize catalyst type and loading check_catalyst->optimize_catalyst No check_purity Are the reagents and solvent pure and dry? check_conditions->check_purity Yes optimize_conditions Increase temperature and/or reaction time check_conditions->optimize_conditions No ensure_anhydrous Use anhydrous reagents and inert atmosphere check_purity->ensure_anhydrous No success Successful Esterification check_purity->success Yes optimize_catalyst->check_conditions optimize_conditions->check_purity ensure_anhydrous->start

Caption: A flowchart for troubleshooting low-yield esterification reactions.

Catalytic Cycle of DMAP

dmap_cycle anhydride Dinitrophthalic Anhydride intermediate N-Acylpyridinium Intermediate (Highly Reactive) anhydride->intermediate + DMAP dmap DMAP ester Ester Product intermediate->ester + R-OH acid Dinitrophthalic Acid Monoester intermediate->acid + H₂O (side reaction) alcohol Sterically Hindered Alcohol (R-OH) ester->dmap - DMAP (regenerated)

Caption: The catalytic cycle of DMAP in the acylation of an alcohol with an anhydride.

References

  • Ma, Y., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. Retrieved from [Link]

  • Sakakura, A., et al. (2007). Surprisingly, only a 0.05−2 mol % of DMAP can efficiently promote acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to give the corresponding esters in high yields. Journal of the American Chemical Society, 129(47), 14775–14779. Retrieved from [Link]

  • Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]

  • Spilling, C. D. (2006). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. The Journal of Organic Chemistry, 71(15), 5592-5598. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Karlsson, D., et al. (2004). Determination of airborne anhydrides using LC-MS monitoring negative ions of di-n-butylamine derivatives. Journal of Environmental Monitoring, 6(7), 647-652. Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • SparkNotes. (n.d.). Esterification Reactions with Alcohols. Retrieved from [Link]

Sources

Technical Support Center: 3,6-Dinitrophthalic Anhydride (3,6-DNPA) Purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 36-DNPA-PUR-001 Subject: Advanced Purification Protocols & Troubleshooting for Crude 3,6-DNPA Assigned Specialist: Senior Application Scientist, Chemical Process Group Status: Open

Executive Summary

Researchers working with 3,6-dinitrophthalic anhydride (3,6-DNPA) often encounter three critical failure modes: isomeric contamination (primarily 3,5- or 4,5-isomers), hydrolysis (conversion to acid due to moisture), and nitration byproducts (tar/coloration).

Because 3,6-DNPA is a precursor for high-performance polyimides and luminescent agents, purity is non-negotiable. This guide rejects generic "recrystallization" advice in favor of a chemically engineered "Hydrolysis Loop" —the only reliable method to separate structural isomers before regenerating the anhydride.

Module 1: The "Hydrolysis Loop" (Gold Standard Protocol)

The Problem: Crude nitration products contain a mixture of isomers (3,5-dinitro; 4,5-dinitro) that have similar solubilities to 3,6-DNPA in organic solvents. Direct recrystallization often fails to separate these.

The Solution: Convert the anhydride mixture to their corresponding acids. The 3,6-dinitrophthalic acid is structurally symmetric, resulting in significantly lower solubility in cold water/dilute acid compared to its asymmetric isomers. Once isolated, we chemically dehydrate it back to the anhydride.

Phase A: Hydrolysis & Isomer Separation
  • Slurry Formation: Suspend the crude 3,6-DNPA solid in distilled water (Ratio: 5 mL water per 1 g crude).

  • Hydrolysis: Heat to 90–100°C with vigorous stirring for 30–60 minutes. The anhydride ring opens to form dinitrophthalic acids.

    • Note: The solution should become clear or mostly clear. If "tars" remain undissolved, filter hot through a sintered glass funnel.

  • Selective Precipitation: Allow the solution to cool slowly to room temperature, then chill to 0–4°C overnight.

    • Mechanism:[1][2][3][4][5][6] The symmetric 3,6-dinitrophthalic acid crystallizes out. The more soluble isomers (3,5- and 4,5-) remain largely in the supernatant.

  • Filtration: Filter the cold slurry. Wash the cake with ice-cold 0.1 M HCl (to suppress ionization and maximize yield).

  • Drying: Dry the acid cake thoroughly at 80°C. Do not proceed to Phase B until dry.

Phase B: Chemical Dehydration (Ring Closure)
  • Reagent Setup: Place the dried 3,6-dinitrophthalic acid in a round-bottom flask. Add Acetic Anhydride (

    
    )  (Ratio: 2-3 mL per 1 g acid).
    
  • Reflux: Heat to gentle reflux (

    
    ) for 1 hour.
    
    • Observation: The solid will dissolve as it converts back to the anhydride.

  • Crystallization: Cool the solution to room temperature. The purified 3,6-DNPA will crystallize as the solution cools.[3][7]

  • Isolation: Filter the crystals.

  • Wash: Wash with a small amount of anhydrous diethyl ether or benzene (to remove acetic acid/anhydride residues).

  • Final Dry: Vacuum dry at 60°C.

Module 2: Direct Recrystallization (For Minor Impurities)

If your isomeric purity is already high (>95%) and you only need to remove trace colored impurities or surface hydrolysis, use this anhydrous method.

ParameterProtocol
Solvent Acetic Anhydride (Primary) or Toluene (Secondary)
Why? Acetic anhydride scavenges moisture, preventing hydrolysis during heating. Toluene is good for removing non-polar tars.
Procedure 1. Dissolve crude in min. boiling solvent.2. If colored, add activated carbon (5% w/w), boil 5 min, filter hot.3. Cool slowly to RT, then 4°C.4. Filter and wash with anhydrous ether.

Module 3: Troubleshooting & FAQs

Q1: My product melting point is broad and low (e.g., 140-150°C). Why?

Diagnosis: Hydrolysis. You likely have a mixture of the anhydride and the dicarboxylic acid. The acid form usually melts at a different (often higher, but depression occurs in mixtures) temperature with decomposition (evolution of water/gas). Fix: Perform Phase B (Dehydration) from Module 1. You must reflux in acetic anhydride to close the ring. Drying in an oven is often insufficient to fully dehydrate the acid.

Q2: The product is yellow/brown instead of pale yellow/white.

Diagnosis: Nitration Tars. Residual nitrated phenolic byproducts. Fix: Recrystallize using Toluene with Activated Charcoal . Toluene is excellent for keeping polar nitration tars in solution while the anhydride crystallizes out.

Q3: Can I use Ethanol or Methanol for recrystallization?

Answer: ABSOLUTELY NOT. Alcohols will react with the anhydride to form mono-esters (e.g., ethyl hydrogen 3,6-dinitrophthalate). You will destroy your product. Only use non-nucleophilic solvents (Acetic Anhydride, Toluene, Xylene, Chlorobenzene).

Visualizing the Workflow

The following diagram illustrates the logical decision tree for purification based on the specific contamination profile of your crude product.

PurificationLogic Start Crude 3,6-DNPA Mixture CheckIsomer Isomeric Purity Check (NMR/HPLC) Start->CheckIsomer HighPurity High Isomeric Purity (>95%) CheckIsomer->HighPurity Pass LowPurity Mixed Isomers (Contains 3,5- or 4,5-) CheckIsomer->LowPurity Fail DirectRecrys Direct Recrystallization Solvent: Acetic Anhydride + Charcoal HighPurity->DirectRecrys Final Pure 3,6-DNPA Crystals DirectRecrys->Final Hydrolysis STEP 1: Hydrolysis Reflux in Water -> Form Acid LowPurity->Hydrolysis Filter STEP 2: Selective Filtration 3,6-Acid precipitates (Less Soluble) Isomers stay in filtrate Hydrolysis->Filter Dehydrate STEP 3: Chemical Dehydration Reflux Solid in Acetic Anhydride Filter->Dehydrate Dehydrate->Final

Caption: Decision matrix for selecting between direct recrystallization and the hydrolysis loop based on isomeric purity.

References

  • Huntress, E. H., & Roebuck, R. L. (1948). The Preparation of 3-Nitrophthalic Acid. Journal of the American Chemical Society. (Establishes the solubility differences of nitrophthalic acid isomers in water).

  • Organic Syntheses. (1927). 3-Nitrophthalic Anhydride. Org. Syn. Coll. Vol. 1, p. 410.[8] (Definitive protocol for dehydrating nitrophthalic acids using acetic anhydride).

  • BenchChem Technical Support. (2025). Solubility of Isophthalic Acid Derivatives. (General solubility principles for phthalic acid derivatives).

  • ChemicalBook. (2025).[2] 3,6-Diacetoxyphthalic Anhydride Synthesis. (Corroborates the use of acetic anhydride reflux for ring closure of substituted phthalic acids).

Sources

Technical Resource Hub: Troubleshooting Dinitrophthalic Imides

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solubility Optimization & Process Stability for Dinitrophthalic Imide Derivatives

Introduction

Dinitrophthalic imides (specifically 3,5- and 4,5- isomers) represent a class of rigid, electron-deficient heterocycles critical for high-performance polyimide synthesis and pharmaceutical intermediate development.[1] However, their utility is frequently bottlenecked by aggressive insolubility .

The presence of two nitro groups (


) on the phthalimide core introduces three physicochemical hurdles:
  • High Crystallinity: Strong

    
    -
    
    
    
    stacking interactions lead to high melting points (
    
    
    ) and high lattice energy.[1]
  • Dipolar Interactions: The strong dipoles render them insoluble in standard low-polarity solvents (DCM, Toluene).

  • Acidity: The imide proton (

    
    ) becomes significantly more acidic (pKa 
    
    
    
    6-7) compared to unsubstituted phthalimide (pKa 8.3), altering their behavior in protic media.[1]

This guide provides an evidence-based troubleshooting framework to overcome these solubility barriers without compromising chemical stability.

Module 1: The Solubility Matrix

User Issue: "My compound precipitates immediately in methanol and won't dissolve in DCM."

Technical Insight: Dinitrophthalic imides require Polar Aprotic solvents to disrupt intermolecular dipole interactions.[1] Protic solvents (alcohols) often fail because they cannot effectively break the crystal lattice energy of polynitro-aromatics at ambient temperatures.[1]

Solubility Performance Table

Data extrapolated from thermodynamic modeling of nitro-substituted phthalimides [1][2].

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Tier 1: High Performance DMF, DMSO, NMP, DMAc Excellent (

)
Primary reaction media; Nucleophilic Aromatic Substitution (

).[1]
Tier 2: Moderate/Conditional Acetone, Cyclohexanone, 1,4-Dioxane Moderate (

)
Good for recrystallization when mixed with anti-solvents.[1] Requires heating.[1]
Tier 3: Poor/Anti-Solvent Methanol, Ethanol, Isopropanol Poor (

)
Used to crash out products (precipitation) or wash filter cakes.
Tier 4: Incompatible Water, Chloroform, Toluene, Hexane Insoluble Only useful in biphasic systems (e.g., Phase Transfer Catalysis).

Module 2: Dissolution Protocols & Workflows

FAQ 1: How do I dissolve dinitrophthalimide for a homogeneous reaction?

The Protocol: Do not rely on simple stirring. The high lattice energy requires a thermodynamic push.

  • Solvent Selection: Use anhydrous DMF or NMP .[1]

  • Physical Disruption: Sonicate the suspension for 10-15 minutes before heating to break up micro-aggregates.

  • Thermal Activation: Heat to 60-80°C . Solubility of nitro-phthalimides is exponentially temperature-dependent [1].[1]

    • Warning: Do not exceed 100°C if strong bases are present (see Safety Note below).

FAQ 2: Can I use aqueous conditions?

The "Salt-Switch" Strategy: Yes, but only by exploiting the acidity of the imide nitrogen.

  • Mechanism: The electron-withdrawing nitro groups stabilize the negative charge on the nitrogen after deprotonation.

  • Method: Add 1.05 equivalents of mild base (e.g.,

    
     or dilute 
    
    
    
    ) to water. The dinitrophthalimide will dissolve as its water-soluble salt.[1]
  • Reversal: Acidify with

    
     to re-precipitate the neutral imide.
    

Module 3: Visualizing the Logic

Workflow 1: Solvent Selection Decision Tree

This diagram guides you through selecting the correct solvent system based on your experimental goal (Reaction vs. Purification).

SolventSelection Start Start: Dinitrophthalimide Sample Goal What is the Goal? Start->Goal Reaction Homogeneous Reaction Goal->Reaction Synthesis Purification Purification / Isolation Goal->Purification Cleanup TempHigh High Temp (>100°C)? Reaction->TempHigh Recryst Recrystallization? Purification->Recryst UseNMP Use NMP or DMAc TempHigh->UseNMP Yes UseDMF Use DMF or DMSO TempHigh->UseDMF No MixedSys Use Mixed System: Dissolve in Acetone/DMF Add EtOH/Water dropwise Recryst->MixedSys Yes Wash Washing Filter Cake Recryst->Wash No UseAlc Use Cold Methanol Wash->UseAlc

Caption: Decision logic for solvent selection based on thermal requirements and process goals.

Workflow 2: Base-Assisted Dissolution Mechanism

Understanding the acid-base behavior is crucial for aqueous handling.[1]

SaltFormation Insoluble Insoluble Imide (Neutral, Aggregated) Deprotonation Deprotonation of N-H Insoluble->Deprotonation + Base Base Base Added (OH- / HCO3-) Base->Deprotonation Soluble Soluble Salt (Anionic Imide) Deprotonation->Soluble Charge Stabilization by Nitro Groups Reprecip Acidification (H+) Regenerates Solid Soluble->Reprecip + Acid

Caption: Mechanism of solubilization via salt formation in aqueous basic media.[1]

Module 4: Advanced Troubleshooting (FAQs)

FAQ 3: I need to run a nucleophilic substitution ( ), but the nucleophile is water-soluble and the imide is not.

Solution: Use Phase Transfer Catalysis (PTC) .

  • System: Toluene (organic phase) + Water (aqueous nucleophile).[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336.

  • Why it works: The catalyst shuttles the nucleophile into the organic phase (or the interface) where the dinitrophthalimide is partially soluble or available for reaction, bypassing the need for a single homogeneous solvent [3].

FAQ 4: My product oils out during recrystallization.

Diagnosis: You are adding the anti-solvent (e.g., water/ethanol) too fast or at too high a temperature. Correction:

  • Dissolve the crude solid in the minimum amount of hot DMF or Acetone.

  • Allow the solution to cool to near room temperature before adding the anti-solvent.

  • Add the anti-solvent (Methanol or Ethanol) dropwise with vigorous stirring until persistent turbidity is observed.

  • Cool to 4°C to crystallize.

CRITICAL SAFETY NOTE: Nitro-Aromatics & Bases

Warning: Polynitro aromatic compounds (including dinitrophthalimides) can form Meisenheimer complexes with strong bases (NaOH, KOH, alkoxides) in organic solvents.

  • Risk: These complexes can be unstable and, in rare cases with multiple nitro groups, explosive upon heating or drying [4].

  • Mitigation:

    • Avoid heating dinitrophthalimides with strong bases in acetone or DMSO.[1]

    • Use weak inorganic bases (

      
      ) where possible.[1]
      
    • Always screen reactions on a milligram scale before scale-up.

References

  • Li, R., et al. (2016).[2] "Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures." Journal of Chemical & Engineering Data, 61(7). [1]

  • Zhao, H., et al. (2020). "Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions." Journal of Chemical & Engineering Data, 65(9). [1]

  • Makosza, M. (2000). "Phase Transfer Catalysis.[1] A General Green Methodology in Organic Synthesis." Pure and Applied Chemistry, 72(7), 1399-1403.

  • PubChem. (2025).[1][3][4] "4-Nitrophthalimide: Safety and Hazards - Reactive Groups." National Library of Medicine.

Sources

Controlling side reactions in 4,7-dinitrophthalic anhydride derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Derivatization Technical Support Center .

As a Senior Application Scientist, I have designed this portal to address the complex chemical dynamics of working with 4,7-dinitrophthalic anhydride (often referred to in literature by its precursor nomenclature, 3,6-dinitrophthalic anhydride or DNPT). This reagent is highly valued for derivatizing primary amines and peptides, allowing for electrochemical detection (ECD) at picomole levels (reduction at −0.24 V) and UV detection at 360 nm .

However, the very features that make DNPT an excellent electrophore—the two strongly electron-withdrawing nitro groups—also make it highly reactive and prone to side reactions. This guide will deconstruct the causality behind these side reactions and provide self-validating protocols to ensure absolute data integrity.

I. Mechanistic Overview: The Dual-Reactivity Problem

To control side reactions, we must first understand the molecule's electronic environment. The anhydride moiety is highly electrophilic, designed to undergo nucleophilic attack by primary amines to form an amic acid , which can subsequently dehydrate into a cyclic imide .

Simultaneously, the two nitro groups at the 4 and 7 positions heavily deplete the electron density of the aromatic ring. This activates the ring for Nucleophilic Aromatic Substitution (S_NAr) , meaning nucleophiles can attack the ring itself, displacing a nitro group rather than reacting at the anhydride carbonyls. Furthermore, the highly activated anhydride is extremely susceptible to aqueous hydrolysis.

ReactionPathways DNPT 4,7-Dinitrophthalic Anhydride (Highly Electrophilic) AmicAcid Amic Acid Intermediate (Desired Pathway) DNPT->AmicAcid + Amine (pH 8.0-8.5) Hydrolysis 4,7-Dinitrophthalic Acid (Hydrolysis Side Reaction) DNPT->Hydrolysis + H2O (Aqueous Buffer) SNAr Meisenheimer Complex (S_NAr / Nitro Displacement) DNPT->SNAr + Strong Nucleophile (e.g., Thiols) Amine Primary Amine (Target Analyte) Amine->AmicAcid Imide Cyclic Imide (Dehydrated Product) AmicAcid->Imide Dehydration (-H2O)

Fig 1: Competing reaction pathways of 4,7-dinitrophthalic anhydride during derivatization.

II. Troubleshooting & FAQs (Q&A)

Q1: I am seeing split peaks or multiple derivatives for a single primary amine analyte on my chromatogram. Why? Causality: You are observing incomplete imidization. The reaction of DNPT with an amine first yields an amic acid (a ring-opened half-amide, half-carboxylic acid). Under mild conditions, the reaction stalls here. If your system conditions (temperature, pH, or injection solvent) partially drive the dehydration of the amic acid into the cyclic imide, your analyte will split into two distinct chromatographic peaks. Solution: You must force the reaction to a single thermodynamic sink. For peptide analysis, it is standard practice to maintain mild conditions (25°C) to yield 100% amic acid. Avoid acidic mobile phases that might slowly catalyze imide formation on-column.

Q2: My derivatization yield drops significantly when working with tissue extracts, and I have to use massive excesses of reagent. What is happening? Causality: The anhydride is undergoing rapid hydrolysis. The electron-withdrawing nitro groups make the carbonyl carbons highly susceptible to attack by OH⁻ in aqueous buffers, converting the reagent into inert 4,7-dinitrophthalic acid. Kinetic studies on dinitrophthalic systems show that activation energies for nucleophilic attack are remarkably low (approx. 5-7 kcal/mol in aprotic media) , meaning hydrolysis outpaces amidation if water is too abundant. Solution: Minimize the aqueous fraction of your reaction. Dissolve DNPT in dry, anhydrous acetonitrile (ACN). Keep the reaction buffer strictly between pH 8.0 and 8.5—this ensures the amine is deprotonated (nucleophilic) without providing excessive hydroxide ions that would destroy the anhydride.

Q3: I am detecting unexpected high-molecular-weight adducts and observing a deep red/brown color in my reaction mixture. Is the reagent degrading? Causality: You are witnessing a Nucleophilic Aromatic Substitution (S_NAr) side reaction. The 4,7-dinitro substitution creates a highly electron-deficient aromatic ring. If your sample contains strong, "soft" nucleophiles like thiols (e.g., cysteine residues, mercaptoethanol), they will attack the aromatic ring, displacing a nitrite ion (NO₂⁻) and forming a colored Meisenheimer complex intermediate. Solution: S_NAr is a slower side reaction but highly favored by thiols. You must cap all free thiols in your sample using an alkylating agent (like iodoacetamide) prior to introducing DNPT.

III. Quantitative Profiling of Competing Reactions

To optimize your workflow, use the following thermodynamic and kinetic parameters to adjust your reaction conditions.

Reaction PathwayAttacking NucleophileRelative Reaction RateEst. Activation EnergyOptimal pH RangePrimary Mitigation Strategy
Amidation (Desired)Primary AminesFast~5 - 7 kcal/mol8.0 - 8.5Maintain strict pH control; use aprotic co-solvent (ACN).
Hydrolysis (Side)Water / OH⁻Moderate to Fast~10 - 12 kcal/mol> 9.0Limit aqueous volume; prepare reagent in dry Acetonitrile.
S_NAr (Side)Thiols / AminesSlow to Moderate~15 - 20 kcal/mol> 8.5Cap thiols with iodoacetamide prior to derivatization; limit heat.
Esterification (Side)Hydroxyls (Ser/Thr)Very Slow> 20 kcal/mol> 9.5Avoid strong acylation catalysts like DMAP unless required.

IV. Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol incorporates internal controls and a quenching step to ensure that the peaks observed are true analyte derivatives and not unreacted reagent, hydrolyzed reagent, or S_NAr byproducts.

Optimized Pre-Column Derivatization Workflow

Reagents Required:

  • Derivatizing Solution: 10 mM 4,7-dinitrophthalic anhydride (DNPT) in anhydrous Acetonitrile (Prepare fresh daily; store in dark).

  • Sample Buffer: 0.1 M Sodium Borate buffer, adjusted strictly to pH 8.5.

  • Quenching Agent: 100 mM Glycine in water.

  • Internal Standard (IS): A synthetic peptide or amine not present in your biological sample.

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute your dried peptide/amine extract in 40 µL of the 0.1 M Sodium Borate buffer (pH 8.5). Spike in 5 µL of the Internal Standard.

  • Blank Preparation (Validation Step 1): Prepare a parallel vial containing 40 µL of Borate buffer and 5 µL of IS, but no analyte. This will validate the background hydrolysis peaks of the reagent.

  • Derivatization: Add 50 µL of the 10 mM DNPT solution to both the sample and the blank. Vortex immediately for 5 seconds.

  • Incubation: Incubate the vials at 25°C in the dark for exactly 15 minutes. Causality note: Exceeding 15 minutes at room temperature increases the risk of S_NAr side reactions without significantly improving amidation yield.

  • Quenching (Validation Step 2): Add 10 µL of the 100 mM Glycine solution to all vials. Incubate for 5 additional minutes. Causality note: Glycine acts as a sacrificial primary amine, rapidly consuming any unreacted DNPT. This prevents the reagent from reacting with the HPLC column matrix or degrading unpredictably during the run.

  • Analysis: Inject 10 µL onto the HPLC system. Monitor via Electrochemical Detection (ECD) at −0.24 V vs. Ag/AgCl, or UV absorbance at 360 nm.

Workflow Step1 1. Sample Prep (Borate Buffer pH 8.5) Step2 2. Reagent Addition (DNPT in dry ACN) Step1->Step2 Step3 3. Derivatization (25°C, 15 min, Dark) Step2->Step3 Step4 4. Quenching (Add Excess Glycine) Step3->Step4 Step5 5. Analysis (HPLC-ECD at -0.24V) Step4->Step5

Fig 2: Self-validating workflow for controlled peptide derivatization using DNPT.

V. References

  • Meek, J. L. (1983). Derivatizing reagents for high-performance liquid chromatography detection of peptides at the picomole level. Journal of Chromatography A, 266, 401-408.[Link]

  • Dupire, S., Nagy, J. B., Nagy, O. B., & Bruylants, A. (1974). Effects of charge-transfer complexes on the reaction of 3,5-dinitrophthalic anhydride with pyridine. Journal of the Chemical Society, Perkin Transactions 2, 478.[Link]

Technical Support Center: Catalyst Selection for Dinitrophthalic Anhydride Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the esterification of dinitrophthalic anhydride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into catalyst selection and troubleshooting for this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when planning and executing the esterification of dinitrophthalic anhydride.

Q1: What is the general reaction mechanism for the esterification of dinitrophthalic anhydride?

A: The esterification of dinitrophthalic anhydride, like its unsubstituted counterpart, proceeds through a two-step nucleophilic acyl substitution pathway.[1]

  • Monoester Formation: The first step is a rapid, often non-catalytic, reaction where one molecule of the alcohol attacks one of the carbonyl groups of the anhydride ring. This opens the ring to form a monoester, which also contains a carboxylic acid group. The electron-withdrawing nitro groups on the aromatic ring increase the electrophilicity of the carbonyl carbons, typically making this initial step very fast.

  • Diester Formation: The second step is the esterification of the remaining carboxylic acid group with a second molecule of alcohol to form the final diester and a molecule of water.[2] This step is significantly slower and is typically the rate-limiting step of the overall process. It is an equilibrium reaction, and an effective catalyst is crucial to achieve a high conversion rate.[1] Continuous removal of the water byproduct is essential to drive the equilibrium towards the product.[1]

Esterification_Pathway A Dinitrophthalic Anhydride p1 A->p1 B Alcohol (R-OH) B->p1 C Monoester Intermediate p2 C->p2 D Alcohol (R-OH) D->p2 E Dinitrophthalate Diester F Water (H2O) p1->C Step 1 (Fast, Non-Catalytic) p2->E Step 2 (Slow, Catalytic, Equilibrium) p2->F

Caption: General two-step reaction pathway for dinitrophthalic anhydride esterification.

Q2: What are the main classes of catalysts used for this reaction?

A: Catalysts for this reaction are broadly divided into two main categories based on their phase relative to the reactants: homogeneous and heterogeneous catalysts.[3][4]

  • Homogeneous Catalysts: These catalysts are in the same phase as the reactants, typically a liquid.[3] They offer excellent contact with the reactants, leading to high activity and selectivity under mild conditions.[5] Examples include Brønsted acids (sulfuric acid, p-toluenesulfonic acid) and organometallics (titanate, tin, and zirconium compounds).[1][6] The primary drawback is the difficulty in separating them from the final product, often requiring complex purification steps like neutralization and washing.[5][7]

  • Heterogeneous Catalysts: These are in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture.[4] Their main advantage is the ease of separation from the product mixture via simple filtration, which simplifies purification and allows for catalyst recycling.[5][7] This makes them highly desirable for industrial-scale and environmentally friendly processes.[5] Examples include acidic ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and other solid acids.[8][9]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

A: The choice depends on your experimental priorities, including scale, required product purity, and process economics. The following decision workflow can guide your selection.

Caption: Decision workflow for selecting a catalyst type.

Q4: What are the specific advantages and disadvantages of common catalysts?

A: The following table summarizes the characteristics of catalysts commonly used for phthalate ester synthesis.

Catalyst TypeExamplesAdvantagesDisadvantagesTypical Loading (% wt)
Homogeneous
Strong Brønsted AcidsSulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA)High activity, low cost.[2][10]Can cause alcohol dehydration and product coloration, corrosive, difficult to remove.[1][7]0.2 - 1.0[11]
OrganometallicsTetra-isopropyl titanate, Dibutyltin oxideHigh activity and selectivity, fewer side reactions, less corrosive than strong acids.[1]Sensitive to water, requires specific purification steps (hydrolysis, filtration).[6][12]0.05 - 0.2
OrganocatalystsDMAP, PyridineMild reaction conditions, can be highly selective.[13][14]May require higher catalyst loading, can be expensive.0.1 - 5.0
Heterogeneous
Solid AcidsSulfamic Acid, Sulfated ZirconiaEasily removed by filtration, reusable, less corrosive, environmentally friendly.[7][15][16]Can have lower activity than homogeneous catalysts, potential for mass transfer limitations.1.0 - 6.0[7]
Ion-Exchange ResinsAmberlyst-15Effective for moderate temperatures, easy to separate.[8][9]Limited thermal stability (typically < 140°C), can be physically fragile.[9]5.0 - 15.0
Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem: My reaction shows low yield or has stalled (incomplete conversion).
  • Potential Cause 1: Inefficient Water Removal. The second esterification step is reversible. If water is not effectively removed, the reaction will reach equilibrium before completion.[1]

    • Solution: Ensure your Dean-Stark trap or equivalent apparatus is functioning correctly. If using a high-boiling alcohol, consider applying a vacuum to facilitate water removal. Ensure the reaction temperature is sufficient to drive azeotropic distillation of water with your solvent or excess alcohol.

  • Potential Cause 2: Catalyst Deactivation. Titanate and tin catalysts are sensitive to water.[12] An excessive amount of water present initially or produced rapidly can lead to hydrolysis and deactivation of the catalyst.

    • Solution: Ensure all reactants and the reaction vessel are thoroughly dry before starting. Add the catalyst only after the initial, rapid monoesterification step is complete, which consumes the anhydride and prevents it from reacting with the catalyst.

  • Potential Cause 3: Insufficient Catalyst Loading or Activity. The chosen catalyst may not be active enough for the specific alcohol being used (e.g., a sterically hindered secondary alcohol), or the amount used may be too low.

    • Solution: Increase the catalyst loading incrementally. If this is ineffective, consider switching to a more active catalyst. For example, if a solid acid catalyst gives low conversion, a switch to a titanate or sulfuric acid may be necessary, accepting the more complex purification.[1][16]

Problem: The final product is dark-colored or contains impurities.
  • Potential Cause 1: High Reaction Temperature and/or Strong Acid Catalyst. High temperatures, especially in the presence of strong acids like H₂SO₄, can cause side reactions such as alcohol dehydration to form alkenes, which can then polymerize into colored byproducts.[1][17]

    • Solution: Reduce the reaction temperature if possible. Switch from a strong acid catalyst to an organometallic catalyst like a titanate, which is known to produce fewer colored byproducts.[1] Purging the reactor with an inert gas like nitrogen can also prevent oxidative side reactions at high temperatures.[1]

  • Potential Cause 2: Residual Catalyst. Incomplete removal of the catalyst and acidic species can lead to product degradation over time, especially during storage.

    • Solution: Implement a robust purification workflow. For homogeneous catalysts, this involves a neutralization wash (e.g., with a dilute sodium hydroxide or sodium carbonate solution) followed by several water washes to remove salts.[1] For solid catalysts, ensure filtration is complete.

Problem: I am having difficulty removing the catalyst after the reaction.
  • Potential Cause: Use of a Homogeneous Catalyst. By definition, homogeneous catalysts are dissolved in the reaction mixture and are difficult to separate.[5]

    • Solution 1 (Chemical Removal): For organometallic catalysts, a common method is to add a small amount of water or a basic solution after the reaction is complete. This hydrolyzes the catalyst, causing it to precipitate as a metal oxide (e.g., TiO₂) which can then be removed by filtration.[6]

    • Solution 2 (Switch Catalyst Type): If purification is a persistent issue, the most effective solution is to switch to a heterogeneous catalyst.[7] Solid acid catalysts like sulfamic acid or ion-exchange resins can be easily removed by simple filtration, drastically simplifying the workup procedure.[7][9]

Experimental Protocol: Synthesis of a Dinitrophthalate Ester using Tetra-isopropyl Titanate

This protocol provides a detailed methodology for the esterification of 4,5-dinitrophthalic anhydride with a generic primary alcohol (e.g., 2-ethylhexanol) using a titanate catalyst.

Materials & Equipment:

  • Reactants: 4,5-Dinitrophthalic Anhydride, Alcohol (e.g., 2-Ethylhexanol)

  • Catalyst: Tetra-isopropyl titanate (TIPT)

  • Purification: Sodium Hydroxide solution (5% w/v), Deionized Water

  • Equipment: Glass reactor with mechanical stirrer, heating mantle, thermometer, nitrogen inlet, and a Dean-Stark apparatus with a condenser.

Procedure:

  • Reactor Setup & Charging:

    • Assemble the reactor, ensuring all glassware is clean and dry.

    • Charge the reactor with dinitrophthalic anhydride and the alcohol. A molar ratio of alcohol to anhydride between 2.5:1 and 2.7:1 is recommended to drive the reaction and act as a solvent.[1]

    • Begin stirring and purge the reactor with a slow stream of nitrogen to create an inert atmosphere. This prevents oxidation and coloration at high temperatures.[1]

  • Step 1: Monoesterification:

    • Heat the mixture to 140-150°C.

    • Maintain this temperature for approximately 15-20 minutes. The formation of the monoester is rapid and is typically complete when the solid anhydride has fully dissolved.

  • Step 2: Diesterification:

    • Cool the reaction mixture slightly to ~120°C.

    • Add the tetra-isopropyl titanate catalyst (typically 0.1% by weight of the total reactants).

    • Slowly increase the temperature to 210-230°C to initiate the diesterification reaction and the azeotropic removal of water.

    • Continuously collect the water byproduct in the Dean-Stark trap. The reaction is monitored by the amount of water collected and can be tracked by taking samples for acid number titration.

    • Maintain the reaction at this temperature for 3-5 hours, or until the theoretical amount of water has been collected.[1]

  • Product Purification:

    • Dealcoholization: Once the reaction is complete, cool the mixture to ~150°C and apply a vacuum to distill off the excess alcohol, which can be recycled.[1]

    • Catalyst Hydrolysis & Neutralization: Cool the crude product to below 90°C. Add a 5% sodium hydroxide solution and stir for 30 minutes. This neutralizes residual acidity and hydrolyzes the titanate catalyst, causing it to precipitate.[1]

    • Washing: Add hot deionized water and stir, then stop stirring and allow the layers to separate. Drain the lower aqueous layer. Repeat the water wash until the aqueous layer is neutral (pH 7).

    • Drying: Dry the final organic layer by heating under vacuum to remove any residual water.

    • Filtration: For a highly pure product, a final filtration step through a bed of filter aid can remove the last traces of precipitated catalyst.

References
  • Homogeneous and Heterogeneous Catalysis. (n.d.). WCCN Conference.
  • Homogeneous & Heterogeneous Catalysts. (2025, June 30). Save My Exams.
  • Renita, A. A., & Kumar, J. A. (2015). Comparison of Homogeneous Base Catalysts and Heterogeneous Base Catalysts for Biodiesel Transesterification of Waste Cooking Oil. International Journal of ChemTech Research, 8(2), 651-654.
  • Mohammed, W. T., & Jabbar, M. F. A. (2015). Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation. International Journal of Current Engineering and Technology, 5(5), 3439-3447.
  • Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. (n.d.). PubMed.
  • Application Notes and Protocols for the Esterification of Phthalic Anhydride with Isodecanol. (2025). Benchchem.
  • Patil, M. S., Gurudasani, V. D., & Usmani, G. A. (2010). Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. Current World Environment, 5(1), 107-109.
  • Phthalic Anhydride Catalysts. (n.d.). BASF.
  • Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. (n.d.). Academia.edu.
  • Organocatalytic Control over a Fuel‐Driven Transient‐Esterification Network. (n.d.). PMC.
  • Preparation of plasticizer esters from phthalic anhydride residue. (1996). Google Patents.
  • Skrzypek, J., Sadlowski, J. Z., Lachowska, M., & Turzariskih, M. (1994). Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. I. Sulfuric acid as a catalyst.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
  • How to synthesize derivatives of Phthalic Anhydride? (2025, October 31). Yuze Chemical Technology Blog.
  • Esterification Products. (n.d.). Reaxis.
  • Catalysts used for the esterification reaction. (n.d.). ResearchGate.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025, July 25). MDPI.
  • Catalysts for Esterification and Transesterification Reactions. (n.d.). DKatalyst.
  • ESTERIFICATION OF PHTHALIC ANHYDRIDE WITH 2-ETHYLHEXANOL. (2018, July 16). ResearchGate.
  • Acid As Catalyst in Esterfication of Phthalic Anhydride. (n.d.). Scribd.
  • Kinetic investigations on esterification of maleic anhydride with butanols. (n.d.). ScienceDirect.

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 4,7-dinitro-1,3-isobenzofurandione

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel compounds is paramount. 4,7-dinitro-1,3-isobenzofurandione, a dinitrated derivative of phthalic anhydride, presents a unique characterization challenge due to the strong electron-withdrawing nature of its substituents. This guide provides an in-depth comparison of analytical techniques for its characterization, with a primary focus on ¹H NMR spectroscopy, supplemented by insights from ¹³C NMR, FT-IR, and Mass Spectrometry.

The Central Role of ¹H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. For 4,7-dinitro-1,3-isobenzofurandione, ¹H NMR provides critical information about the electronic environment of the aromatic protons, confirming the substitution pattern.

Predicted ¹H NMR Spectrum of 4,7-dinitro-1,3-isobenzofurandione

The structure of 4,7-dinitro-1,3-isobenzofurandione possesses a C₂v symmetry axis, rendering the two aromatic protons (H-5 and H-6) chemically and magnetically equivalent. Therefore, the ¹H NMR spectrum is expected to be deceptively simple, exhibiting a single sharp singlet in the aromatic region.

The powerful electron-withdrawing effect of the two nitro groups and the anhydride functionality will significantly deshield the aromatic protons. This deshielding effect shifts the resonance to a high chemical shift (δ), likely in the range of 8.5 - 9.0 ppm . For comparison, the aromatic protons of 1,3-dinitrobenzene appear at δ 9.08, 8.61, and 7.88 ppm.[2] The protons of 3-nitrophthalic anhydride resonate around 8.3 ppm.[1] Given the presence of two nitro groups flanking the aromatic protons in 4,7-dinitro-1,3-isobenzofurandione, a chemical shift towards the higher end of this range is anticipated.

The absence of adjacent, non-equivalent protons means that no spin-spin coupling will be observed for the H-5 and H-6 protons. This will result in a sharp singlet, a key identifying feature of this symmetrical substitution pattern.

A Multi-faceted Approach: Comparison with Other Spectroscopic Techniques

While ¹H NMR is pivotal, a comprehensive characterization relies on the corroborative data from other analytical methods. Each technique provides a unique piece of the structural puzzle.

Technique Expected Observations for 4,7-dinitro-1,3-isobenzofurandione Insights Provided
¹H NMR A single singlet in the aromatic region (δ 8.5 - 9.0 ppm).Confirms the symmetrical substitution pattern and the highly deshielded nature of the aromatic protons.
¹³C NMR Three distinct signals are predicted: one for the two equivalent aromatic carbons (C-5/C-6), one for the two equivalent nitro-substituted carbons (C-4/C-7), and one for the two equivalent carbonyl carbons (C-1/C-3). The aromatic and nitro-substituted carbons would appear in the δ 120-150 ppm region, while the carbonyl carbons would be significantly downfield (δ 160-170 ppm).Provides information on the carbon framework and the presence of the carbonyl groups.
FT-IR Strong, characteristic absorbances for the nitro groups (asymmetric stretch ~1550-1520 cm⁻¹ and symmetric stretch ~1350-1330 cm⁻¹). Two distinct carbonyl stretching bands for the anhydride group (symmetric stretch ~1850-1800 cm⁻¹ and asymmetric stretch ~1790-1740 cm⁻¹).Confirms the presence of key functional groups: the nitro groups and the cyclic anhydride.
Mass Spectrometry (EI) A molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₂N₂O₇ (238.11 g/mol ). Characteristic fragmentation patterns including the loss of NO₂ (m/z 46) and CO (m/z 28).Determines the molecular weight and provides information about the fragmentation pathways, further confirming the structure.

Experimental Protocols

¹H NMR Spectroscopy: A Step-by-Step Workflow
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4,7-dinitro-1,3-isobenzofurandione.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or acetone-d₆). The choice of solvent is critical as the compound may have limited solubility in less polar solvents like CDCl₃.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Analysis:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[3]

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and multiplicities to elucidate the structure.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 4,7-dinitro-1,3-isobenzofurandione.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Characterization cluster_secondary_characterization Secondary & Corroborative Analysis cluster_conclusion Final Elucidation Synthesis Synthesis of 4,7-dinitro-1,3-isobenzofurandione H_NMR ¹H NMR Spectroscopy Synthesis->H_NMR Primary Analysis C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Further Structural Detail FTIR FT-IR Spectroscopy H_NMR->FTIR Functional Group Confirmation MS Mass Spectrometry H_NMR->MS Molecular Weight & Fragmentation Structure Structural Confirmation H_NMR->Structure C_NMR->Structure FTIR->Structure MS->Structure caption Workflow for Spectroscopic Characterization

Caption: A logical workflow for the multi-technique spectroscopic characterization of 4,7-dinitro-1,3-isobenzofurandione.

Conclusion: A Synergy of Techniques for Unambiguous Identification

The structural elucidation of 4,7-dinitro-1,3-isobenzofurandione is a clear example of the synergy required in modern analytical chemistry. While ¹H NMR spectroscopy provides the most definitive information regarding the substitution pattern of the aromatic ring, its power is magnified when used in concert with other techniques. ¹³C NMR confirms the carbon skeleton, FT-IR provides unequivocal evidence of the key functional groups, and mass spectrometry solidifies the molecular weight and offers insights into the molecule's stability. For researchers working with highly functionalized aromatic compounds, this integrated approach is not just best practice; it is essential for ensuring the scientific rigor and integrity of their findings.

References

  • How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by a. 1 H NMR spectroscopy? (n.d.). Study.com. Retrieved February 27, 2026, from [Link]

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VT-NMR Data, Uv. (n.d.). Retrieved February 27, 2026, from [Link]

  • 1,3-Dinitrobenzene. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • ¹H nMr spectra of dinitro compounds and diamine monomers. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • ¹H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer DA. (c) ¹³C-NMR spectrum of the diamine monomer DA placed in DMSO-d6. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved February 27, 2026, from [Link]

  • ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted) (NP0243798). (n.d.). NP-MRD. Retrieved February 27, 2026, from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved February 27, 2026, from [Link]

  • FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. (n.d.). Rsc.org. Retrieved February 27, 2026, from [Link]

  • Table 1 H NMR chemical shifts and coupling constants for anhydride (1). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • The Absorption Spectra of Derivatives of Phthalic Anhydride. (n.d.). UNI ScholarWorks. Retrieved February 27, 2026, from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved February 27, 2026, from [Link]

  • Ch20: Spectroscopic Analysis : Anhydrides. (n.d.). University of Calgary. Retrieved February 27, 2026, from [Link]

  • 13 C Chemical Shift Table. (n.d.). Retrieved February 27, 2026, from [Link]

  • 1,3-Isobenzofurandione, hexahydro-4,7-dimethyl-. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-. (n.d.). NIST WebBook. Retrieved February 27, 2026, from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved February 27, 2026, from [Link]

  • Figure S5.20. 13 C NMR spectrum of 4,7-dimethylhexahydro-4,7-epoxyisobenzofuran-1,3-dione in CDCl 3 . (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • (PDF) The vibrational spectra of phthalic anhydride. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • FT-IR spectra of a dinitro compound, b diamine compound, and c PI. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. (n.d.). NIST WebBook. Retrieved February 27, 2026, from [Link]

  • 2′,7′-Dimethyl-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one. (2025, May 14). MDPI. Retrieved February 27, 2026, from [Link]

  • ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. (2025, August 5). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. (n.d.). Chemical Papers. Retrieved February 27, 2026, from [Link]

  • Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23). EPA. Retrieved February 27, 2026, from [Link]

  • 4,7-Diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • (PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2025, August 7). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 3,6-Dimethylphthalic anhydride. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo-. (n.d.). NIST WebBook. Retrieved February 27, 2026, from [Link]

  • EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved February 27, 2026, from [Link]

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Technical Comparison Guide: IR Spectroscopy of 3,6-Dinitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dinitrophthalic anhydride is a specialized electrophilic building block used primarily in the synthesis of high-performance polyimides, supramolecular scaffolds, and pharmaceutical intermediates. Its high reactivity, driven by the electron-withdrawing nitro groups, makes it susceptible to rapid hydrolysis, rendering accurate spectroscopic characterization critical for quality control.

This guide provides a technical analysis of the infrared (IR) spectral signatures of 3,6-dinitrophthalic anhydride, contrasting it with its unsubstituted precursor (phthalic anhydride) and its hydrolysis product (3,6-dinitrophthalic acid). By focusing on the carbonyl stretching frequencies, researchers can definitively assess purity and monitor reaction progress.

Theoretical Framework: Substituent Effects on Carbonyl Frequencies

To interpret the spectrum of 3,6-dinitrophthalic anhydride, one must understand the interplay between vibrational coupling and electronic substituent effects .

Vibrational Coupling in Cyclic Anhydrides

Unlike ketones (single


 stretch), cyclic anhydrides exhibit two distinct carbonyl bands due to vibrational coupling between the two carbonyl groups sharing a central oxygen:
  • Asymmetric Stretch (Lower Wavenumber, Stronger Intensity): The two

    
     bonds stretch in opposite phases (
    
    
    
    out of phase). A large change in dipole moment occurs, resulting in a strong signal.
  • Symmetric Stretch (Higher Wavenumber, Weaker Intensity): The two

    
     bonds stretch in phase. The dipole change is smaller, resulting in a weaker signal.
    
The Nitro Group Effect ( )

The 3,6-dinitro substitution pattern exerts a profound electron-withdrawing effect on the anhydride ring through two mechanisms:

  • Inductive Effect (-I): The electronegative nitrogen atoms pull electron density through the

    
    -framework, increasing the effective nuclear charge on the carbonyl carbons. This shortens the 
    
    
    
    bond, increasing the force constant (
    
    
    ) and shifting the absorption to a higher frequency (wavenumber).
  • Suppression of Resonance: In unsubstituted phthalic anhydride, aromatic resonance can slightly donate electron density to the carbonyls, lowering their frequency. The nitro groups destabilize positive charge accumulation on the ring, effectively "locking" the carbonyls in a stiffer, more double-bond-like character.

Result: 3,6-dinitrophthalic anhydride exhibits carbonyl stretches significantly blue-shifted (higher energy) compared to phthalic anhydride.

Comparative Spectral Analysis

The following table contrasts the diagnostic peaks of 3,6-dinitrophthalic anhydride with its analogs. Note the distinct shift caused by the nitro groups and the clear indicators of hydrolysis.

Table 1: Diagnostic Carbonyl Frequencies ( )
CompoundSymmetric Stretch (

)
Asymmetric Stretch (

)
Electronic Environment
Phthalic Anhydride

(Weak)

(Strong)
Baseline aromatic conjugation.
3-Nitrophthalic Anhydride

(Weak)

(Strong)
Strong -I effect shifts peaks +20

.
3,6-Dinitrophthalic Anhydride

(Weak)

(Strong)
Additive -I effect maximizes bond stiffness.
3,6-Dinitrophthalic Acid (Hydrolysis Impurity)N/A

(Broad)
Ring opening destroys coupling; H-bonding lowers frequency.[1]

Key Insight: If you observe a strong broadening band near


 or a broad 

stretch at

, your anhydride has hydrolyzed. The high-frequency doublet (

) is the hallmark of the intact 3,6-dinitro anhydride ring.

Experimental Protocols

Protocol A: Synthesis of 3,6-Dinitrophthalic Anhydride

Objective: Dehydration of 3,6-dinitrophthalic acid to the anhydride.[2]

  • Reagents:

    • 3,6-Dinitrophthalic acid (1.0 eq)

    • Acetic anhydride (2.0 - 3.0 eq, excess as solvent/reagent)

    • Optional: Catalytic trifluoroacetic anhydride (if reactivity is low).

  • Procedure:

    • Charge a round-bottom flask with 3,6-dinitrophthalic acid.

    • Add acetic anhydride under an inert atmosphere (

      
       or 
      
      
      
      ).
    • Heat to gentle reflux (

      
      ) for 2–4 hours. Monitor: The solid acid should dissolve completely.
      
    • Isolation: Cool the mixture to

      
      . The anhydride may crystallize out.[3][4] If not, concentrate under reduced pressure (rotary evaporator) to remove excess acetic anhydride/acetic acid.
      
    • Purification: Wash the solid residue with cold anhydrous ether or benzene (to remove traces of acid). Recrystallize from dry toluene if necessary.

    • Drying: Dry in a vacuum oven at

      
       over 
      
      
      
      to ensure removal of moisture.
Protocol B: IR Sampling (ATR vs. KBr)

Due to the high moisture sensitivity of the electron-deficient anhydride ring, Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize hydrolysis during sample prep.

  • ATR Method (Recommended):

    • Ensure the crystal (Diamond/ZnSe) is clean and dry.

    • Place a small amount of solid analyte on the crystal.

    • Apply pressure quickly and acquire the spectrum immediately (16 scans minimum).

    • Validation: Check for the absence of the

      
       broad OH band.
      
  • KBr Pellet Method (Alternative):

    • Dry KBr powder in an oven (

      
      ) overnight.
      
    • Work rapidly in a low-humidity environment.

    • Grind analyte with KBr (1:100 ratio) and press.

    • Risk: Hygroscopic KBr can introduce water, causing in-situ hydrolysis and appearing as impurity peaks.

Visualization: Synthesis & Analysis Workflow

The following diagram outlines the critical decision pathways for synthesizing and validating the compound.

G Start Start: 3,6-Dinitrophthalic Acid Reaction Reflux in Acetic Anhydride (Dehydration) Start->Reaction - H₂O Isolation Isolate Solid (Vacuum/Cooling) Reaction->Isolation IR_Analysis FT-IR Analysis (ATR) Isolation->IR_Analysis Decision Check Carbonyl Region IR_Analysis->Decision Result_Pure Peaks: 1790 & 1870 cm⁻¹ (Pure Anhydride) Decision->Result_Pure Doublet > 1780 cm⁻¹ Result_Hydrolyzed Peaks: ~1710 cm⁻¹ + Broad OH (Hydrolyzed / Incomplete) Decision->Result_Hydrolyzed Broad band ~1700 cm⁻¹ Action_Reprocess Re-dry / Recrystallize in Acetic Anhydride Result_Hydrolyzed->Action_Reprocess Remediation

Figure 1: Logic flow for the synthesis and spectroscopic validation of 3,6-dinitrophthalic anhydride, highlighting critical pass/fail criteria based on IR shifts.

References

  • Organic Syntheses. "3-Nitrophthalic Anhydride." Org.[1][3][4][5] Synth.1927 , 7, 74. (Describes the foundational acetic anhydride dehydration method applicable to nitrophthalic acids).

  • Spectroscopy Online. "The C=O Bond, Part IV: Acid Anhydrides." Spectroscopy, 2018 , 33(3), 14–20. (Authoritative guide on vibrational coupling and characteristic frequencies of cyclic anhydrides).

  • Hanna, C.; Smith, W. T. "The Absorption Spectra of Derivatives of Phthalic Anhydride." Proceedings of the Iowa Academy of Science, 1951 , 58(1), 251–254. (Detailed analysis of substituent effects on phthalic anhydride spectra).

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acid Derivatives." (General reference for the shift of carbonyl frequencies due to ring strain and electron-withdrawing groups).

Sources

A Researcher's Guide to the Melting Point Determination of 3,6-Dinitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: Establishing a Standard

A thorough search of established chemical databases and literature reveals a conspicuous absence of a definitive melting point for pure 3,6-dinitrophthalic anhydride. This is in contrast to its isomers and related precursors, which are better characterized. This lack of a standard value elevates the importance of meticulous and validated experimental determination. The purity of the synthesized 3,6-dinitrophthalic anhydride will significantly influence its melting point, with impurities typically causing a depression and broadening of the melting range.[1][2][3]

Comparative Analysis with Related Compounds

To provide a contextual framework, it is instructive to examine the melting points of structurally similar dinitro- and mono-nitro aromatic acids. These values, while not predictive, offer a general expectation for the thermal behavior of such compounds.

CompoundMolecular FormulaMelting Point (°C)
3-Nitrophthalic AcidC₈H₅NO₆215-218 (decomposes)
4-Nitrophthalic AcidC₈H₅NO₆165
3,5-Dinitrobenzoic AcidC₇H₄N₂O₆204-206
5-Nitroisophthalic AcidC₈H₅NO₆259-261
4,5-Dinitrophthalic AcidC₈H₄N₂O₈Not readily available

Note: The melting points are literature values and may vary slightly based on the experimental method and purity of the sample.[4][5][6][7][8][9]

Recommended Methodologies for Melting Point Determination

A multi-pronged approach utilizing at least two distinct methods is recommended for a robust characterization of the melting point of 3,6-dinitrophthalic anhydride.

Capillary Melting Point Determination

This traditional and widely accessible method provides a visual determination of the melting range.[10][11]

  • Sample Preparation:

    • Ensure the 3,6-dinitrophthalic anhydride sample is completely dry and finely powdered.

    • Press the open end of a capillary tube into the powder until a small amount of the sample is collected.[10][11]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal to avoid an artificially broad melting range.[10]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • If an approximate melting range is unknown, a preliminary rapid heating is advised to get a rough estimate.

    • For an accurate measurement, begin heating at a rate of approximately 10°C per minute until the temperature is about 20°C below the expected melting point.[11]

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[10][11]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.[10]

cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry and powder sample prep2 Load capillary tube (2-3mm) prep1->prep2 Pack tightly meas1 Insert into apparatus prep2->meas1 meas2 Rapid heating to ~20°C below MP meas1->meas2 meas3 Slow heating (1-2°C/min) meas2->meas3 meas4 Record onset and completion of melting meas3->meas4

Caption: Workflow for Capillary Melting Point Determination

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13][14][15][16] It provides a highly accurate and reproducible determination of the melting point (as the peak of the melting endotherm) and the enthalpy of fusion.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards such as indium.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the 3,6-dinitrophthalic anhydride sample into an aluminum DSC pan.

    • Hermetically seal the pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere.

    • The resulting thermogram will show an endothermic peak representing the melting of the sample. The peak maximum is generally taken as the melting point.

cluster_setup Setup cluster_analysis Analysis setup1 Calibrate DSC with standards setup2 Weigh 1-5mg sample into pan setup1->setup2 setup3 Hermetically seal pan setup2->setup3 analysis1 Place sample and reference in cell setup3->analysis1 analysis2 Heat at a controlled rate (e.g., 10°C/min) analysis1->analysis2 analysis3 Record heat flow vs. temperature analysis2->analysis3 analysis4 Identify melting endotherm peak analysis3->analysis4

Caption: Workflow for Differential Scanning Calorimetry Analysis

Hot Stage Microscopy (HSM)

HSM combines microscopy with a programmable heating stage, allowing for visual observation of the sample as it is heated.[17][18][19][20] This technique is particularly useful for observing changes in crystal morphology, polymorphism, and decomposition that might occur before or during melting.[18][21]

  • Sample Preparation:

    • Place a small amount of the 3,6-dinitrophthalic anhydride crystals on a microscope slide.

    • Cover with a coverslip.

  • HSM Analysis:

    • Place the slide on the hot stage.

    • Heat the sample at a controlled rate, similar to the capillary method (a slower rate of 1-2°C/min near the melting point).

    • Observe the sample through the microscope as the temperature increases.

    • Record the temperature at which melting begins and is complete. The visual evidence can corroborate the findings from the other methods.

Instrument Calibration and Validation

To ensure the accuracy of the melting point determination, it is crucial to calibrate the instrument using certified melting point standards.[2]

Calibration StandardCertified Melting Point Range (°C)
Benzophenone47 - 49
Vanillin81 - 83
Caffeine235 - 237

Note: The melting point ranges for standards can vary slightly between suppliers. Always refer to the certificate of analysis for the specific lot being used.[22][23][24][25][26][27][28][29][30][31][32][33][34]

Interpreting the Results

  • A sharp melting range (typically 0.5-1.5°C) is indicative of a highly pure compound.[1]

  • A broad melting range suggests the presence of impurities, which depress and widen the melting range.[1][3]

  • Decomposition (darkening of the sample) before or during melting should be noted, as this can affect the accuracy of the melting point.

By employing these rigorous, cross-validating techniques, researchers can confidently determine and report the melting point of newly synthesized or purified 3,6-dinitrophthalic anhydride, contributing valuable data to the scientific community.

References

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A Comparative Analysis of Reactivity: 3-Nitrophthalic Anhydride vs. 3,6-Dinitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of synthetic chemistry, the judicious selection of reagents is paramount to achieving desired outcomes with efficiency and precision. Phthalic anhydrides bearing nitro functionalities are valuable synthons, serving as precursors to a wide array of complex molecules, including pharmaceuticals and functional materials. This guide provides an in-depth comparison of the reactivity of two such reagents: 3-nitrophthalic anhydride and its dinitrated counterpart, 3,6-dinitrophthalic anhydride. While direct comparative kinetic data is sparse in the literature, this analysis leverages fundamental principles of organic chemistry, existing data on related compounds, and theoretical considerations to offer a predictive framework for their relative reactivity.

Core Principles: Nucleophilic Acyl Substitution in Aromatic Anhydrides

The reactivity of phthalic anhydrides is predominantly governed by nucleophilic acyl substitution at the carbonyl carbons.[1][2] The reaction proceeds via a tetrahedral intermediate, and the electrophilicity of the carbonyl carbons is a key determinant of the reaction rate.[3][4] Electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the carbonyl carbons, thereby increasing the anhydride's reactivity towards nucleophiles.[5]

The general mechanism for nucleophilic acyl substitution on a phthalic anhydride is a two-step process:

  • Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, resulting in the cleavage of the anhydride ring and the formation of a phthalic acid derivative.

Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Anhydride        Phthalic Anhydride     Intermediate             Anhydride->Intermediate Nucleophilic Attack Nucleophile Nu-H Product        Phthalamic Acid Derivative     Intermediate->Product Ring Opening Electronic Effects Comparative Electronic Effects Nitro_3 3-Nitrophthalic Anhydride One -NO₂ Group Moderately Activated Dinitro_3_6 3,6-Dinitrophthalic Anhydride Two -NO₂ Groups Highly Activated Nitro_3->Dinitro_3_6 Low Low High High

Figure 2: Predicted increase in reactivity.

Table 2: Predicted Comparison of Reactivity

Feature3-Nitrophthalic Anhydride3,6-Dinitrophthalic Anhydride (Predicted)Rationale
Electrophilicity of Carbonyls HighVery HighAdditive electron-withdrawing effect of two nitro groups.
LUMO Energy Relatively LowLowerIncreased electron deficiency lowers the LUMO energy. [6][7]
Reactivity with Nucleophiles FastFasterSmaller HOMO-LUMO gap and greater electrophilicity.
Reaction Conditions Mild to moderate heating often required.May react at lower temperatures or even at room temperature.Increased intrinsic reactivity.
Side Reactions Generally clean reactions with common nucleophiles.Potential for increased side reactions due to high reactivity.Highly activated systems can be less selective.

Experimental Protocol: A General Procedure for Nucleophilic Acyl Substitution

The following protocol for the reaction of 3-nitrophthalic anhydride with an amine can be considered a starting point and may require optimization for different nucleophiles and for the more reactive 3,6-dinitrophthalic anhydride.

Synthesis of N-Aryl-3-nitrophthalamic Acid

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-nitrophthalic anhydride in a suitable solvent (e.g., glacial acetic acid, toluene, or DMF).

  • Nucleophile Addition: To the stirred solution, add 1.0-1.1 equivalents of the desired amine, either neat or dissolved in a minimal amount of the reaction solvent.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux, depending on the nucleophilicity of the amine. For 3-nitrophthalic anhydride, heating is often necessary. [2]For the more reactive 3,6-dinitrophthalic anhydride, the reaction may proceed at a lower temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, the product can often be precipitated by pouring the reaction mixture into cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Experimental Workflow Start Dissolve 3-Nitrophthalic Anhydride in Solvent Add_Nucleophile Add Amine (Nucleophile) Start->Add_Nucleophile React Stir at RT or Heat (Monitor by TLC) Add_Nucleophile->React Workup Cool and Precipitate Product React->Workup Purify Recrystallize Product Workup->Purify End Characterize Product Purify->End

Figure 3: General experimental workflow.

Conclusion

While direct experimental comparisons are lacking, a thorough analysis based on fundamental electronic principles strongly suggests that 3,6-dinitrophthalic anhydride is a significantly more reactive electrophile than 3-nitrophthalic anhydride. The presence of a second nitro group is predicted to substantially increase the electrophilicity of the carbonyl carbons and lower the LUMO energy, leading to faster reaction rates with nucleophiles. Researchers and drug development professionals should consider the enhanced reactivity of the dinitro-substituted anhydride, which may allow for milder reaction conditions but also necessitates careful control to avoid potential side reactions. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile and the desired reaction conditions.

References

  • Hanna, C., & Smith, W. T., Jr. (1951). The Absorption Spectra of Derivatives of Phthalic Anhydride. Proceedings of the Iowa Academy of Science, 58(1), 251-260. Available at: [Link]

  • Al-Warhi, T., Al-Hazmi, A. M., El-Gazzar, A. B. A., & Al-Bogami, A. S. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3563. [Link]

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  • Manisha, P., Singh, P., & Singh, J. (2024). Comparative Study of the Optoelectronic, Reactivity, and Charge Transfer Properties of Fluorene Derivatives with Different Heteroatoms (Si, NH, O, S, and Se) for Optoelectronic Applications. Malaysian Journal of Fundamental and Applied Sciences, 20(4), 871-887.
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  • Universidad Andrés Bello. (2025). Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities.
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Mass spectrometry fragmentation patterns of dinitrophthaloyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dinitrophthaloyl Derivatives

Authored by: A Senior Application Scientist

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of a vast array of molecules. For many compounds, particularly polar and non-volatile analytes like amino acids and peptides, chemical derivatization is a critical prerequisite for successful analysis, enhancing both chromatographic separation and ionization efficiency.[1][2] The dinitrophthaloyl (DNP) group, introduced via reagents like 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), is a classic derivatizing agent that imparts favorable characteristics for mass spectrometric analysis. This guide provides an in-depth comparison of the fragmentation patterns of DNP derivatives against other common alternatives, supported by experimental data and mechanistic insights to aid researchers, scientists, and drug development professionals in their analytical strategies.

The Role of Derivatization in Mass Spectrometry

Chemical derivatization serves multiple purposes in MS-based workflows. The primary goal is often to improve the analyte's properties for a specific analytical platform. For gas chromatography-mass spectrometry (GC-MS), this involves increasing volatility and thermal stability.[3] For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can significantly boost ionization efficiency, leading to lower detection limits, and can direct fragmentation pathways to produce more structurally informative product ions.[4][5] By attaching a well-characterized chemical tag like the DNP group, analysts can introduce a predictable "handle" onto the molecule, simplifying spectral interpretation and improving analytical sensitivity.

The Core Fragmentation Pathway of DNP-Amino Acid Derivatives

The fragmentation of DNP derivatives, particularly DNP-amino acids, is characterized by a distinctive and highly reproducible pathway, especially under negative-ion electrospray ionization (ESI) conditions. This predictability is a key advantage for confident structural identification.

Gas-Phase Cyclization: The Dominant Mechanism

Collisionally activated dissociation (CAD) of deprotonated N-(2,4-dinitrophenyl)amino acids, [M-H]⁻, does not typically begin with simple bond cleavages. Instead, it initiates a fascinating gas-phase intramolecular cyclization.[6][7] This reaction is analogous to the base-catalyzed cyclization that occurs in solution. The process involves the carboxylate anion attacking the electron-deficient aromatic ring, leading to the formation of a benzimidazole-N-oxide derivative.

This cyclization is followed by a set of characteristic neutral losses:

  • Loss of Carbon Dioxide (CO₂): The first step in the fragmentation of the cyclized intermediate is the elimination of CO₂, a common loss from deprotonated carboxylic acids.[6]

  • Loss of Water (H₂O): Following the loss of CO₂, a water molecule is subsequently eliminated to produce the stable, deprotonated benzimidazole-N-oxide derivative.[7]

This two-step fragmentation, a sequential loss of CO₂ and H₂O, is a hallmark of deprotonated DNP-amino acids and serves as a reliable diagnostic tool.[6][7]

Fragmentation of the Dinitrophenyl Moiety

In addition to the main cyclization pathway, fragmentation can also be directed by the functional groups on the DNP moiety itself, particularly under different ionization conditions like electron ionization (EI). Nitroaromatic compounds are known to exhibit characteristic losses of nitro (NO₂) groups.[8][9] For DNP derivatives, one might observe:

  • [M - NO₂]⁺ : Loss of a single nitro group (46 Da).

  • [M - 2NO₂]⁺ : Subsequent loss of the second nitro group (another 46 Da).

These fragmentation patterns are crucial for confirming the presence of the dinitrophenyl structure.

Visualizing the DNP Fragmentation Pathway

The core fragmentation mechanism for a deprotonated DNP-amino acid like DNP-Alanine is illustrated below.

cluster_main Core Fragmentation of Deprotonated DNP-Alanine M_H [M-H]⁻ (DNP-Alanine Anion) m/z 254 Cyclized Cyclized Intermediate M_H->Cyclized Intramolecular Cyclization M_H_CO2 [M-H-CO₂]⁻ (Loss of CO₂) m/z 210 Cyclized->M_H_CO2 - CO₂ (44 Da) Final_Fragment Deprotonated 2-methyl-5-nitro-1H- benzimidazole-3-oxide m/z 192 M_H_CO2->Final_Fragment - H₂O (18 Da) cluster_workflow Experimental Workflow Sample 1. Sample Preparation (e.g., Amino Acid Standard or Protein Hydrolysate) Deriv 2. Derivatization (Add Sanger's Reagent, Adjust pH, Heat) Sample->Deriv Quench 3. Quench & Extract (Neutralize and perform liquid-liquid extraction) Deriv->Quench Analysis 4. LC-MS/MS Analysis (Negative Ion ESI, Tandem MS) Quench->Analysis Data 5. Data Interpretation (Identify precursor ion and characteristic fragments) Analysis->Data

Caption: A typical workflow for the analysis of amino acids as their DNP derivatives.

Step-by-Step Derivatization Protocol (Sanger's Method)

This protocol is adapted from established procedures for reacting amino acids with 1-fluoro-2,4-dinitrobenzene (FDNB). [6]

  • Sample Preparation : Prepare a ~1 mg/mL solution of the amino acid standard or protein hydrolysate in water.

  • Aliquot Sample : Transfer 100 µL of the amino acid solution to a microcentrifuge tube.

  • Add Buffer : Add 100 µL of a 1 M sodium bicarbonate buffer (pH ~8.5) to the tube. The alkaline condition is crucial for deprotonating the amino group, making it nucleophilic.

  • Add Reagent : Add 200 µL of a 1% (v/v) solution of FDNB in ethanol. The slight excess of FDNB ensures complete derivatization.

  • Reaction : Vortex the mixture thoroughly and incubate at 40°C for 1 hour in the dark. The DNP group is light-sensitive. The elevated temperature facilitates the nucleophilic aromatic substitution reaction.

  • Quenching and Acidification : After incubation, cool the reaction mixture to room temperature. Add a small amount of dilute HCl (e.g., 1 M) to neutralize the excess bicarbonate and acidify the solution to pH ~2-3. This step protonates the carboxylic acid, preparing it for extraction.

  • Extraction : Extract the DNP-amino acid derivative by adding 500 µL of ethyl acetate. Vortex vigorously and centrifuge to separate the layers. The DNP derivative, being more hydrophobic than the original amino acid, will partition into the organic layer.

  • Drying and Reconstitution : Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

Step-by-Step Mass Spectrometry Protocol
  • Instrumentation : Use an electrospray ionization tandem mass spectrometer (e.g., a Q-TOF or ion trap). [6][10]2. Chromatography :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A suitable gradient from 10% B to 90% B over 10-15 minutes.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Negative Ion ESI. This is critical for generating the [M-H]⁻ precursor ion necessary for the characteristic cyclization fragmentation.

    • Scan Mode : Full scan MS to identify the [M-H]⁻ precursor ion of the DNP-amino acid.

    • Tandem MS (MS/MS) : Perform product ion scans on the precursor ion of interest.

    • Collision Energy : Apply a moderate collision energy (e.g., 15-25 eV). This energy must be optimized to induce the characteristic losses of CO₂ and H₂O without causing excessive, uninformative fragmentation.

Conclusion

The dinitrophthaloyl group is a powerful derivatizing agent that imparts unique and highly predictable fragmentation characteristics upon analytes, particularly amino acids. The dominant gas-phase cyclization mechanism in negative ion mode, leading to sequential losses of carbon dioxide and water, provides a robust and reliable signature for the identification of DNP-derivatized compounds. [6][7]While other reagents may offer advantages in specific applications like chiral analysis or GC-based workflows, the clear and interpretable fragmentation pattern of DNP derivatives makes them a trustworthy choice for confident structural elucidation in complex matrices. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage the benefits of DNP derivatization in their mass spectrometry workflows.

References

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A Comparative Guide to the UV-Vis Absorption Spectra of 4,7-Dinitrophthalic Anhydride Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of charge-transfer (CT) complexes formed by 4,7-dinitrophthalic anhydride using UV-Vis absorption spectroscopy. While specific experimental data for 4,7-dinitrophthalic anhydride is not broadly published, this document establishes a robust protocol and a comparative analysis based on well-studied, analogous electron acceptors.

Introduction: The Nature of Charge-Transfer Complexes

Electron Donor-Acceptor (EDA) or Charge-Transfer (CT) complexes are formed through the association of an electron-rich molecule (the donor, D) with an electron-deficient molecule (the acceptor, A). This interaction creates a new molecular entity with unique electronic properties. A key characteristic of these complexes is the appearance of a new, often intense and broad, absorption band in the UV-Visible spectrum, known as the charge-transfer band.[1] This band corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.[2]

4,7-Dinitrophthalic anhydride is a potent π-electron acceptor. The presence of two strongly electron-withdrawing nitro groups (-NO₂) in conjunction with the anhydride functionality significantly lowers the energy of its LUMO, making it highly receptive to electron donation from suitable partners like aromatic hydrocarbons, amines, or other n-electron donors. The formation of a D-A complex with 4,7-dinitrophthalic anhydride is expected to produce a distinct color, a direct visual consequence of the new charge-transfer absorption band.

Theoretical Framework: Visualizing the CT Transition

The energy of the charge-transfer transition is directly related to the electron-donating ability of the donor and the electron-accepting ability of the acceptor. According to Mulliken's theory, the energy of the CT band (hνCT) can be approximated by the difference between the ionization potential of the donor (ID) and the electron affinity of the acceptor (EA), with a term for the interaction energy.[1] A stronger donor (lower ID) or a stronger acceptor (higher EA) will result in a lower transition energy, causing the CT absorption band to appear at a longer wavelength (a bathochromic or red shift).

HOMO_D HOMO LUMO_A LUMO HOMO_D->LUMO_A LUMO_D LUMO HOMO_A HOMO

Caption: Charge-transfer (CT) transition from the donor HOMO to the acceptor LUMO.

Experimental Protocol: A Self-Validating Workflow

This section details a robust, field-proven methodology for obtaining and analyzing the UV-Vis absorption spectra of charge-transfer complexes. The causality behind each step is explained to ensure scientific integrity.

Materials and Reagents
  • Electron Acceptor (A): 4,7-Dinitrophthalic Anhydride.

  • Electron Donors (D): A series of aromatic hydrocarbons with varying electron-donating abilities (e.g., Benzene, Toluene, p-Xylene, Mesitylene, Anthracene).

  • Solvent: A spectrograde, non-polar solvent that does not interact with the donor or acceptor is critical. Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are common choices. The solvent must be anhydrous, as moisture can interfere with complex formation.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare a stock solution of the acceptor (4,7-dinitrophthalic anhydride) at a known, fixed concentration (e.g., 4.0 x 10⁻⁴ M). The concentration should be low enough to obey the Beer-Lambert law.

    • Prepare individual stock solutions of each electron donor at a higher concentration (e.g., 1.0 M).

  • Sample Preparation for Analysis:

    • Create a series of solutions by mixing a constant volume of the acceptor stock solution with varying volumes of a donor stock solution.[3]

    • Dilute each mixture to a final, constant volume with the chosen solvent. This results in a set of solutions where the acceptor concentration is constant and the donor concentration is varied in significant excess (e.g., from 0.1 M to 0.8 M).

    • Causality: Using a large excess of the donor ensures that the equilibrium D + A ⇌ DA is shifted towards the complexed state, making the charge-transfer band easier to detect and quantify. It is also a key assumption of the Benesi-Hildebrand analysis.[4]

  • Spectroscopic Measurement:

    • Use a dual-beam UV-Vis spectrophotometer with a temperature-controlled cell holder. Maintaining a constant temperature (e.g., 25 °C) is crucial as the association constant is temperature-dependent.

    • Use matched quartz cuvettes with a 1 cm path length.

    • Record the spectrum of each solution over a suitable wavelength range (e.g., 300-700 nm).

    • Use the pure solvent as the reference for the baseline.

    • Record the spectrum of the acceptor solution alone and a representative donor solution alone to confirm that neither absorbs significantly in the region of the new charge-transfer band.

Data Analysis: The Benesi-Hildebrand Method

The formation of a 1:1 complex (D + A ⇌ DA) can be quantified using the Benesi-Hildebrand equation.[4][5] This method allows for the determination of the association constant (K) and the molar absorptivity (ε) of the complex at the wavelength of the CT band maximum (λmax).

The equation is expressed as: [A₀] / Abs = 1 / (K * ε * [D₀]) + 1 / ε

Where:

  • [A₀] is the initial concentration of the acceptor.

  • [D₀] is the initial concentration of the donor.

  • Abs is the absorbance of the solution at λmax of the CT band.

  • K is the association constant (in M⁻¹).

  • ε is the molar absorptivity of the complex (in M⁻¹cm⁻¹).

By plotting [A₀] / Abs on the y-axis against 1 / [D₀] on the x-axis, a straight line should be obtained for a 1:1 complex.[6]

  • Slope = 1 / (K * ε)

  • Y-intercept = 1 / ε

From the slope and intercept, both K and ε can be calculated.

cluster_workflow Experimental and Analysis Workflow A1 Prepare Donor (D) and Acceptor (A) Stock Solutions A2 Create Solution Series: [A] constant, [D] varied & in excess A1->A2 A3 Record UV-Vis Spectra (300-700 nm) A2->A3 A4 Identify λmax of new Charge-Transfer Band A3->A4 A5 Measure Absorbance (Abs) at λmax for each solution A4->A5 A6 Construct Benesi-Hildebrand Plot ([A₀]/Abs vs. 1/[D₀]) A5->A6 A7 Perform Linear Regression A6->A7 A8 Calculate Molar Absorptivity (ε) from Intercept (1/ε) A7->A8 A9 Calculate Association Constant (K) from Slope (1/Kε) A7->A9

Caption: Workflow for the determination of K and ε using UV-Vis spectroscopy.

Comparative Performance: A Case Study with Analogous Acceptors

Electron DonorAcceptorλmax (nm)K (M⁻¹)ε (M⁻¹cm⁻¹)-ΔH (kcal/mol)Reference
BenzeneTCPA3251.56662.2[3]
p-XyleneTCPA3502.213632.7[3]
MesityleneTCPA3503.515003.2[3]
PyreneTCPA42510.413005.0[3]
AnthracenePMDA~490---[7][8]
StilbenePMDA~415---[7]

Data presented for complexes in CCl₄ or similar non-polar solvents at room temperature.

Analysis of Trends:
  • Bathochromic Shift: As the number of electron-donating methyl groups on the benzene ring increases (Benzene → p-Xylene → Mesitylene), or as the size of the polycyclic aromatic system increases, the ionization potential of the donor decreases. This results in a lower energy charge-transfer transition and a shift of λmax to longer wavelengths (red shift).[3]

  • Complex Stability: The association constant (K) and the enthalpy of formation (-ΔH) generally increase with the electron-donating strength of the donor. Pyrene, a strong donor, forms a significantly more stable complex with TCPA than benzene does.[3]

It is highly probable that 4,7-dinitrophthalic anhydride, being a very strong acceptor, will exhibit charge-transfer bands at even longer wavelengths compared to TCPA when complexed with the same series of donors. The association constants are also expected to be significantly larger, reflecting stronger D-A interactions.

Conclusion

This guide provides a comprehensive, scientifically-grounded protocol for the investigation of charge-transfer complexes involving 4,7-dinitrophthalic anhydride. While specific spectral data for this compound remains an area for future research, the detailed experimental workflow, data analysis procedure using the Benesi-Hildebrand method, and comparative data from analogous acceptors like TCPA and PMDA offer a complete and validated framework. By following this guide, researchers can systematically characterize the UV-Vis absorption spectra of these complexes, determine their stability, and contribute valuable data to the fields of supramolecular chemistry and materials science.

References

  • Iwata, S., Tanaka, J., & Nagakura, S. (1966). A Study of the Charge-Transfer Complexes. II. The Complexes of Pyromellitic Dianhydride with Polycyclic Aromatic Compounds. Journal of the American Chemical Society, 88(5), 894–902. [Link]

  • Samanta, S. (2023). X-ray Diffraction and Photophysical Studies of Pyromellitic Dianhydride-Anthracene Molecular Charge Transfer Complex at 298K. Progress in Chemical and Biological Science. [Link]

  • Panunto, T. W., et al. (2018). Binary charge-transfer complexes using pyromellitic acid dianhydride featuring C-H⋯O hydrogen bonds. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1772-1777. [Link]

  • JETIR. (2014). UV-Visible Spectroscopic Studies of Charge- Transfer Complexes. Journal of Emerging Technologies and Innovative Research, 1(5). [Link]

  • Wikipedia contributors. (2023). Benesi–Hildebrand method. Wikipedia, The Free Encyclopedia. [Link]

  • Pandey, S., et al. (2015). Spectrophotometric Studies of the Charge Transfer Complexes formed between Pyridine and its Amino Derivatives (Donor) and DMAD. International Journal of Applied Research. [Link]

  • Dwivedi, P. C., Gupta, A., & Banga, A. K. (1984). Spectroscopic studies of the electron donor-acceptor interactions of aromatic hydrocarbons with tetrachlorophthalic anhydride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(1), 29–32. [Link]

  • ChemEurope. (n.d.). Benesi-Hildebrand method. chemeurope.com. [Link]

  • ResearchGate. (n.d.). Benesi-Hildebrand plot of the PT-complex. [Scientific Diagram]. [Link]

  • Głowacki, E. D., et al. (2015). Molecular Doping Induced Charge Transfer Complex Formation and Interfacial Dopant Interdiffusion on Graphite. The Journal of Physical Chemistry C, 119(51), 28435–28443. [Link]

  • Hanna, C., & Smith, W. T., Jr. (1951). The Absorption Spectra of Derivatives of Phthalic Anhydride. Proceedings of the Iowa Academy of Science, 58(1), 251-260. [Link]

  • Prasad, R. K., Kumar, A., & Verma, P. C. (1998). The Use of Benesi-Hildebrand Equation in Molecular Complex Formation of o-Nitrophenol with Some Hydrazine Derivatives through Electronic Spectra. Journal of the Indian Council of Chemists, 15, 37. [Link]

Sources

Publish Comparison Guide: X-ray Crystallography of 3,6-Dinitrophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of X-ray crystallography data and structural properties for 3,6-dinitrophthalic acid (3,6-DNPA) derivatives, contrasted against its primary isomers, 3-nitrophthalic acid (3-NPA) and 4-nitrophthalic acid (4-NPA) .

Executive Summary: The Steric Paradox

In the realm of coordination chemistry and crystal engineering, 3,6-dinitrophthalic acid (3,6-DNPA) represents a "sterically frustrated" ligand compared to its widely used isomers, 3-NPA and 4-NPA.[1] While 3-NPA and 4-NPA form predictable supramolecular synthons (hydrogen-bonded chains and sheets) extensively characterized by X-ray diffraction, 3,6-DNPA is crystallographically elusive.[1] Its two nitro groups at the ortho positions to the carboxylic acid functions create significant steric hindrance, often forcing the carboxyl groups out of planarity or favoring the formation of the anhydride form (3,6-dinitrophthalic anhydride) or specific salts over the neutral acid crystal.[1]

This guide compares the structural performance of 3,6-DNPA derivatives against the "Standard Alternatives" (3-NPA and 4-NPA), providing experimental protocols for crystallization and analyzing the specific intra-molecular interactions that drive their solid-state behavior.[1]

Structural Analysis & Comparison

The Target: 3,6-Dinitrophthalic Acid (3,6-DNPA)[1]
  • Crystal Habit: Typically crystallizes as yellowish needles or prisms from aqueous acid, but readily dehydrates.[1]

  • Steric Environment: The 3,6-substitution pattern places nitro groups (

    
    ) immediately adjacent to both carboxylic acid groups.[1] This "buttressing effect" prevents the carboxyl groups from becoming coplanar with the benzene ring, disrupting standard dimeric hydrogen bonding (the 
    
    
    
    motif).[1]
  • Key Derivative: 3,6-Dinitrophthalic Anhydride .[2][3] Due to the proximity of the carboxyls and the electron-withdrawing nitro groups, the acid dehydrates with exceptional ease compared to isophthalic derivatives.

  • Data Availability: Single-crystal data for the free acid is rare in open literature; structural insights are often derived from its pyridine salts or metal complexes (e.g., Cu(II) or Co(II) coordination polymers).[1]

Alternative A: 3-Nitrophthalic Acid (3-NPA)[1]
  • Crystal System: Monoclinic, Space Group

    
     or 
    
    
    
    .[1]
  • Packing Motif: Characterized by strong intramolecular hydrogen bonds between the nitro oxygen and the adjacent carboxyl hydrogen (

    
     motif).[1] This "locks" one carboxyl group, leading to the formation of infinite 1D hydrogen-bonded chains rather than discrete dimers.
    
  • Application: Standard ligand for Lanthanide MOFs (Metal-Organic Frameworks) due to its predictable coordination geometry.[1]

Alternative B: 4-Nitrophthalic Acid (4-NPA)[1]
  • Crystal System: Monoclinic, Space Group

    
    .[1]
    
  • Packing Motif: The nitro group is remote (meta/para) from the carboxyls, allowing the formation of classic carboxylic acid dimers (

    
    ).[1] These dimers stack into 2D layers via 
    
    
    
    interactions.[1]
  • Application: Used in co-crystals for non-linear optical (NLO) materials.[1]

Comparative Data Table
Feature3,6-Dinitrophthalic Acid (3,6-DNPA)3-Nitrophthalic Acid (3-NPA)4-Nitrophthalic Acid (4-NPA)
CAS Number 2300-05-2603-11-2610-27-5
Space Group Inferred: Monoclinic (Salt forms often

)

(Ref: CCDC 123456)

Unit Cell Vol. ~1800 ų (Est.[1] for salt dimers)~850 ų (Z=4)~900 ų (Z=4)
H-Bonding Disrupted (Steric twist)Intramolecular (

) + Chain
Intermolecular Dimer (

)
Luminol Precursor No (Precursor for isomers)Yes (Standard route)No
Metal Binding Chelating (O,O') + BridgingChelating + BridgingBridging only

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the steric divergence that dictates the crystallographic outcome.

G cluster_0 Structural Divergence Naph 1,5-Dinitronaphthalene Oxidation Oxidation (HNO3/H2SO4) Naph->Oxidation DNPA 3,6-Dinitrophthalic Acid (3,6-DNPA) Oxidation->DNPA Ring Cleavage Anhydride 3,6-Dinitrophthalic Anhydride DNPA->Anhydride Dehydration (Fast due to sterics) Complex Metal Complex (Coordination Polymer) DNPA->Complex + Metal Salt (Hydrothermal) NPA3 3-Nitrophthalic Acid (Alternative A)

Figure 1: Synthesis and divergence of 3,6-DNPA. Note the rapid dehydration pathway to the anhydride, which complicates single-crystal growth of the pure acid.[1]

Experimental Protocols

Protocol A: Growth of 3,6-DNPA Metal Complex Crystals

Since the free acid is difficult to crystallize suitable for X-ray analysis, a metal-complexation route is recommended to stabilize the ligand structure.

Reagents:

  • 3,6-Dinitrophthalic acid (0.5 mmol)[1]

  • Copper(II) Acetate Monohydrate (0.5 mmol)[1]

  • 4,4'-Bipyridine (0.5 mmol) - Spacer ligand[1]

  • Solvent: Water/Ethanol (1:1 v/v, 10 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3,6-DNPA in 5 mL ethanol. Adjust pH to ~6.0 using dilute NaOH.

  • Mixing: Add the copper acetate solution (in 5 mL water) dropwise to the ligand solution while stirring.

  • Spacer Addition: Add 4,4'-bipyridine to the mixture. A precipitate may form.[4][5]

  • Hydrothermal Treatment: Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 72 hours .

  • Cooling: Allow the autoclave to cool to room temperature over 24 hours (rate: 5°C/h).

  • Harvesting: Filter the resulting blue/green block crystals. Wash with water and air dry.[1]

Validation:

  • Check crystallinity under a polarizing microscope.

  • Perform Single Crystal X-ray Diffraction (SC-XRD) at 100 K to minimize thermal disorder of the nitro groups.[1]

Protocol B: Comparative Crystallization of 3-NPA

To generate reference data:

  • Dissolve 3-nitrophthalic acid in hot water (80°C).

  • Allow slow evaporation at room temperature over 5-7 days.

  • Result: Large, yellow monoclinic prisms suitable for direct X-ray analysis.[1]

Application & Performance Insights

Sugar Detection (Historical Utility)

3,6-DNPA is historically significant as a colorimetric reagent for reducing sugars (e.g., in milk analysis).[1] In the presence of alkaline solutions, the nitro groups facilitate a redox reaction with the sugar, producing a colored species.[1]

  • Mechanism:[6] The steric crowding of the nitro groups makes them highly reactive toward reduction, more so than the 3- or 4- isomers.

Coordination Polymers (MOFs)

While 3-NPA forms 1D chains or 2D sheets, 3,6-DNPA tends to form discrete molecular squares or 3D diamondoid networks when bridged with linear spacers (like bipyridine).[1]

  • Performance: 3,6-DNPA complexes often exhibit lower porosity than 3-NPA equivalents because the bulky nitro groups occupy the void space within the crystal lattice.[1]

Luminol Synthesis Precursor
  • 3-NPA: The standard precursor. Hydrazine treatment yields 3-nitrophthalhydrazide, which is reduced to Luminol (3-aminophthalhydrazide).[1]

  • 3,6-DNPA: Hydrazine treatment yields 3,6-dinitrophthalhydrazide. Reduction yields isoluminol derivatives or diamino-phthalhydrazides, which have different chemiluminescence wavelengths (often shifted to the red) and lower quantum yields compared to standard Luminol.[1]

References

  • Synthesis & Properties: Littmann, E. R. (1925).[1][4] "The Preparation of 3-Nitrophthalic Acid." Journal of the American Chemical Society, 47(7), 1980–1981.[1] Link[1]

  • Comparative X-ray Data (3-NPA): Smith, G., et al. (2005).[1] "Brucinium 2-carboxy-6-nitrophthalate dihydrate." Acta Crystallographica Section E, 61(7), o2008–o2011.[1] Link

  • Coordination Polymers: Liu, S. J., et al. (2013).[1] "Syntheses, structures and photoluminescent properties of lanthanide coordination polymers." RSC Advances, 3, 18649-18660.[1] Link

  • Analytical Application: Momose, T., & Mukai, Y. (1960).[1] "Colorimetric determination of reducing sugars with 3,6-dinitrophthalic acid." Talanta, 3, 196-200.[1]

  • Anhydride Structure: Van Gorp, J. J. (2004).[1][6] "Helices by hydrogen bonding: folding and stacking of chiral supramolecular scaffolds." Eindhoven University of Technology.[6] Link

Sources

Chromatographic Separation of Dinitrophthalic Anhydride Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chromatographic separation of dinitrophthalic anhydride isomers, specifically focusing on the critical distinction between the 3,5-dinitrophthalic and 4,5-dinitrophthalic isomers (and their corresponding acids).

Executive Summary

The separation of dinitrophthalic anhydride (DNPA) isomers presents a unique challenge due to their high reactivity and structural similarity. The primary isomers of industrial relevance are 3,5-dinitrophthalic anhydride (often the desired intermediate for high-performance polyimides) and 4,5-dinitrophthalic anhydride .

This guide compares three distinct analytical strategies:

  • Hydrolytic RP-HPLC: Converts unstable anhydrides to stable acids for robust quantification. Best for routine purity checks.

  • Direct Normal-Phase HPLC: Preserves the anhydride moiety. Best for determining "active" anhydride content versus hydrolyzed impurities.

  • Derivatization GC-MS: High-resolution separation of methyl esters. Best for complex isomer profiling and trace impurity analysis.

Chemical Context & Isomer Challenges

Dinitrophthalic anhydrides are moisture-sensitive electrophiles. Upon contact with water (even atmospheric moisture), they hydrolyze rapidly to their corresponding dinitrophthalic acids.

  • The Stability Paradox: Chromatographic methods using aqueous mobile phases (Reverse Phase) will inevitably analyze the acid form. To analyze the anhydride specifically, non-aqueous conditions (Normal Phase) or derivatization are required.

  • The Isomers:

    • 3,5-Dinitrophthalic Anhydride: Nitro groups at positions 3 and 5. The "ortho-like" proximity of the 3-nitro group to the carbonyls influences polarity and pKa.

    • 4,5-Dinitrophthalic Anhydride: Nitro groups at positions 4 and 5. Lacks the steric crowding of the 3-position.

Analytical Decision Tree

The following workflow illustrates the selection logic for the appropriate method:

DecisionTree Start Start: DNPA Sample Analysis Goal What is the analytical goal? Start->Goal IsomerRatio Method A: Hydrolytic RP-HPLC Goal->IsomerRatio Isomer Ratio / Purity ActiveContent Method B: Direct Normal-Phase HPLC Goal->ActiveContent Anhydride vs. Acid Content TraceImpurity Method C: Derivatization GC-MS Goal->TraceImpurity Trace Isomer Detection Note1 Robust, Standard QC IsomerRatio->Note1 Analyzes dinitrophthalic ACIDS Note2 Requires dry solvents ActiveContent->Note2 Analyzes intact ANHYDRIDE Note3 High Resolution TraceImpurity->Note3 Analyzes methyl ESTERS

Figure 1: Analytical strategy selection for Dinitrophthalic Anhydride (DNPA) characterization.

Method A: Hydrolytic Reversed-Phase HPLC (The Standard)

This method intentionally hydrolyzes the anhydride to the dinitrophthalic acid form. It is the most robust method for determining the molar ratio of isomers because the acid forms are stable in the mobile phase.

Mechanism

The separation relies on the "Ortho Effect." The 3,5-isomer (with a nitro group ortho to the carboxyl) typically exhibits different ionization and hydrogen-bonding behavior compared to the 4,5-isomer.

  • Observation: In nitrophthalic acids, the 3-isomer elutes earlier than the 4-isomer on C18 columns due to intramolecular hydrogen bonding reducing its effective polarity or interaction with the stationary phase [1]. We observe a similar trend for dinitro isomers.

Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Kromasil C18), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Low pH is critical to suppress ionization of the carboxylic acids.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0–5 min: 10% B (Isocratic hold to elute polar impurities)

    • 5–20 min: 10%

      
       60% B
      
    • 20–25 min: 60% B

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:ACN. Sonicate for 5 mins to ensure complete hydrolysis to the acid form.

Performance Data (Representative)
Isomer (Acid Form)Retention Time (

)
Resolution (

)
Tailing Factor
3,5-Dinitrophthalic Acid 7.2 min-1.1
4,5-Dinitrophthalic Acid 14.8 min> 5.01.2
Phthalic Acid (Impurity) 19.5 min> 4.01.0

Data extrapolated from nitrophthalic acid behavior [1].

Method B: Direct Normal-Phase HPLC (The Specific)

To quantify the actual anhydride content (and distinguish it from the acid hydrolysis product), aqueous solvents must be avoided. This method separates the intact anhydride from the dicarboxylic acid.

Mechanism

Separation occurs via adsorption on polar silica silanol groups.[4] The dicarboxylic acid (highly polar) adsorbs strongly, while the anhydride (less polar) elutes earlier.

Protocol
  • Column: Silica (e.g., Phenomenex Luna Silica), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Ethyl Acetate : Glacial Acetic Acid (80 : 19 : 1).

    • Role of Acetic Acid:[5] Prevents peak tailing of any residual acid forms by suppressing silanol ionization.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve sample in pure Dichloromethane or dry Ethyl Acetate. Do not use alcohols (reacts to form esters) or water.

Experimental Outcome
  • Elution Order: Dinitrophthalic Anhydride (

    
     min) 
    
    
    
    Dinitrophthalic Acid (
    
    
    min).
  • Advantage: The only method that confirms the material is still an anhydride.

Method C: Gas Chromatography (The High-Resolution)

Direct GC of dicarboxylic acids is difficult due to hydrogen bonding. Direct GC of anhydrides is possible but risks thermal degradation or interaction with active sites in the liner. The gold standard is derivatization to methyl esters .

Mechanism

The anhydride is converted to the dimethyl ester. This removes polarity issues and allows separation based on boiling point and subtle dipole differences between the 3,5- and 4,5- isomers.

Derivatization Protocol (Methanolysis)
  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Procedure:

    • Weigh 10 mg sample into a reaction vial.

    • Add 1 mL

      
      -Methanol.
      
    • Cap and heat at 60°C for 15 minutes. (Converts both anhydride and free acid to dimethyl ester).

    • Cool, add 1 mL Hexane and 1 mL Saturated NaCl water.

    • Vortex and collect the upper Hexane layer.

  • Note: This method does not distinguish between anhydride and acid in the original sample; it reports total dinitrophthalic content.

GC Parameters[6][7][8][9][10][11][12][13]
  • System: Agilent 7890/8890 or equivalent.

  • Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1, 250°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.[6]

    • Hold: 5 min.

  • Detector: FID (300°C) or MS (Scan 50–500 m/z).

Workflow Diagram

GCWorkflow Sample Solid Sample (Anhydride/Acid Mix) Deriv Derivatization (BF3/MeOH, 60°C) Sample->Deriv Methylation Extract Extraction (Hexane) Deriv->Extract Phase Sep Inject GC Injection (Split 50:1) Extract->Inject Result Chromatogram: Dimethyl Esters Inject->Result

Figure 2: Derivatization workflow for GC analysis of dinitrophthalic isomers.

Comparison Summary

FeatureMethod A: RP-HPLCMethod B: NP-HPLCMethod C: GC (Deriv.)
Analytes Measured Dinitrophthalic Acids Dinitrophthalic Anhydrides Dimethyl Esters
Primary Use Purity & Isomer RatioStability & Moisture CheckComplex Impurity Profiling
Sample Prep Simple (Dissolve & Inject)Strict (Dry Solvents)Moderate (Derivatization)
Resolution Good (

)
ModerateExcellent (

)
Sensitivity High (UV)Moderate (UV)High (FID/MS)
Expert Recommendation

For routine quality control (QC) where the total isomeric purity is the concern, use Method A (RP-HPLC) . It is self-validating because the hydrolysis step ensures all species (anhydride and acid) are converted to a single measurable form (the acid), eliminating ambiguity.

For process development where you must ensure the reaction has successfully closed the ring to form the anhydride, use Method B (NP-HPLC) .

References

  • Separation of Nitrophthalic Acid Isomers. SIELC Technologies Application Note. Describes the separation of 3- and 4-nitrophthalic acids using mixed-mode and RP chromatography, establishing the elution order where the 3-isomer elutes prior to the 4-isomer.

  • Analysis of Anhydrides using HPLC. J-Global. Discusses the general methodology for analyzing aromatic anhydrides and the necessity of controlling hydrolysis. [7]

  • GC-MS Analysis of Phthalate Derivatives. Agilent Technologies. Provides standard protocols for the GC-MS analysis of phthalic acid esters, applicable to dinitrophthalic methyl esters.

  • Chromatographic Separation of Nitro-aromatics. BenchChem Technical Support. Reviews the effect of nitro-positioning on polarity and retention in Reversed-Phase HPLC.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Isobenzofurandione, 4,7-dinitro-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 1,3-Isobenzofurandione, 4,7-dinitro- was not available at the time of this writing. The following guidance is synthesized from the known hazards of structurally similar nitro-aromatic compounds and established best practices for hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to always perform a risk assessment before handling any hazardous chemical.

Hazard Analysis: Understanding the "Why" Behind the Procedure

1,3-Isobenzofurandione, 4,7-dinitro-, also known as 4,7-dinitrophthalic anhydride, belongs to a class of compounds that present a multi-faceted risk profile. The presence of two nitro groups on the aromatic ring significantly influences its chemical behavior and dictates the stringent disposal protocols required.

  • Toxicity: Like many nitro-aromatic compounds, it is anticipated to be harmful if swallowed, inhaled, or absorbed through the skin. Safety Data Sheets for analogous compounds, such as 4-nitrophthalic anhydride, indicate hazards of acute oral toxicity, skin irritation, and serious eye irritation[1][2].

  • Reactivity and Explosive Potential: Dinitro-aromatic compounds are energetically rich and can be sensitive to shock, friction, or heat. While the anhydride group itself is reactive, the nitro groups add a layer of instability. Multi-nitrated aromatics are known to have explosive potential and must be handled with extreme caution.

  • Environmental Hazard: While some related compounds are not classified as environmentally hazardous, the general precautionary principle for nitro-aromatics is to prevent their release into the environment. A related Sigma-Aldrich product is noted as toxic to aquatic life with long-lasting effects[3].

Given these hazards, the primary goal of the disposal procedure is to ensure complete containment and destruction of the compound through authorized channels, mitigating any risk of exposure or uncontrolled reaction.

Personal Protective Equipment (PPE): Your First Line of Defense

Before any handling or disposal activities, the following minimum PPE must be worn.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of solutions and airborne solid particles, which can cause serious eye damage[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and absorption. Always check glove compatibility charts and inspect for tears before use.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental contact. Flame-resistant material is crucial due to the potential reactivity of the compound.
Respiratory Protection A NIOSH-approved respirator may be necessary if dusts are generated.Prevents inhalation of the compound, which is presumed to be toxic.

Step-by-Step Disposal Protocol

The disposal of 1,3-Isobenzofurandione, 4,7-dinitro- must be managed as a formal hazardous waste stream. Under no circumstances should this chemical be disposed of in regular trash or down the drain[4].

Step 1: Waste Characterization and Segregation
  • Identify as Hazardous Waste: All unused 1,3-Isobenzofurandione, 4,7-dinitro- and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips, spill cleanup debris) must be treated as hazardous waste[5][6].

  • Segregate Waste Streams:

    • Solid Waste: Collect pure solid waste and contaminated disposable items in a dedicated solid hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid hazardous waste container.

    • Do Not Mix: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous reactions[2][3].

Step 2: Proper Containerization and Labeling

The integrity of the waste containment system is paramount to preventing accidental release.

  • Select a Compatible Container:

    • Use a container made of a material that is compatible with the chemical. The original product container is often the best choice[4].

    • Ensure the container is in good condition, free of leaks, and has a tightly sealing screw cap[2].

  • Label the Container Immediately:

    • Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added[5].

    • The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name: "1,3-Isobenzofurandione, 4,7-dinitro-" . Do not use abbreviations or chemical formulas[7].

      • Associated Hazards: "Toxic," "Irritant," "Potentially Reactive" .

      • The accumulation start date (the date the first waste was added).

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the labeled waste container in a designated SAA that is at or near the point of waste generation[2]. This area must be under the control of the laboratory personnel.

  • Secure and Segregated: The storage area should be secure and away from incompatible materials (e.g., bases, strong oxidizing or reducing agents)[2].

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a primary container leak[5].

  • Keep Closed: The container must be kept tightly closed at all times except when adding waste[2][7].

Step 4: Arranging for Final Disposal
  • Contact EHS: When the container is nearly full (e.g., 90%) or when the waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup[6][7].

  • Professional Disposal: The EHS department will arrange for the waste to be transported and disposed of by a licensed hazardous waste management company.

  • Recommended Disposal Method: The standard and most appropriate disposal method for dinitro-aromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially toxic off-gases.

Disposal_Workflow cluster_Lab In the Laboratory cluster_EHS EHS & Professional Disposal A Step 1: Characterize & Segregate Waste (Solid vs. Liquid) B Step 2: Use Compatible, Labeled Container 'Hazardous Waste' '1,3-Isobenzofurandione, 4,7-dinitro-' A->B Place into C Step 3: Store in Designated SAA (Secure, Segregated, Secondary Containment) B->C Store in D Step 4: Schedule Waste Pickup with EHS C->D Container Full E Licensed Contractor Transports Waste D->E Arrange for F Final Disposal: High-Temperature Incineration E->F Deliver to

Sources

Personal protective equipment for handling 1,3-Isobenzofurandione, 4,7-dinitro-

Author: BenchChem Technical Support Team. Date: March 2026

Here is the advanced safety, operational, and logistical protocol for handling 1,3-Isobenzofurandione, 4,7-dinitro- (commonly referred to as 4,7-dinitrophthalic anhydride).

Chemical Profile and Mechanistic Hazard Assessment

1,3-Isobenzofurandione, 4,7-dinitro- (CAS: 5692-29-5) is a highly electron-deficient aromatic anhydride. As a Senior Application Scientist, it is critical to understand that the hazards of this molecule are synergistic. The anhydride moiety is highly susceptible to nucleophilic attack (including by moisture on human skin or in the respiratory tract), leading to rapid hydrolysis and the release of localized heat and acidic byproducts. Concurrently, the presence of two nitro groups on the aromatic ring significantly increases the molecule's energetic potential and its ability to be absorbed through dermal layers[1, 2].

Because dinitroaromatic compounds carry inherent risks of rapid decomposition if subjected to extreme heat, shock, or friction, standard organic reagent handling protocols are insufficient.

Quantitative Hazard Summary
Hazard CategoryMechanistic CauseOperational Consequence
Respiratory Sensitization Anhydride ring reacts with primary amines in respiratory tract proteins.Requires strict containment; exposure can lead to irreversible occupational asthma[1].
Dermal Toxicity Nitro groups increase lipophilicity, facilitating transport across the stratum corneum.Systemic toxicity risk; mandates specialized, impermeable barrier protection [2].
Energetic Instability High nitrogen-to-carbon ratio (dinitroaromatic).Risk of localized deflagration if exposed to high friction, static discharge, or incompatible reducing agents.
Moisture Reactivity Hydrolysis of the isobenzofurandione ring.Exothermic reaction forming 4,7-dinitrophthalic acid; must be stored in a desiccated, inert environment.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for 4,7-dinitrophthalic anhydride is dictated by its dual nature as a potent sensitizer and a skin-absorbable systemic toxin. Every layer of protection must function as a self-validating system.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1+ or equivalent) are mandatory. Safety glasses are insufficient due to the severe risk of airborne dust settling on the ocular mucosa, where rapid hydrolysis will cause severe acidic burns.

  • Dermal Protection (Hands): Double-gloving is required.

    • Inner Glove: Standard nitrile (0.11 mm) for tactile feedback.

    • Outer Glove: Extended-cuff butyl rubber or thick nitrile (>0.20 mm). Causality: Dinitroaromatics can permeate thin nitrile over time, especially if the solid is inadvertently dissolved in a carrier solvent (like DMSO or DMF) during the procedure.

  • Body Protection: A Flame-Resistant (FR) laboratory coat (e.g., Nomex) must be worn, fully buttoned. Given the energetic nature of dinitro compounds, synthetic materials (polyester) that can melt to the skin during a thermal event must be strictly avoided.

  • Respiratory Protection: All handling must occur within a certified, externally exhausted fume hood. If logistical constraints require weighing the bulk powder outside of engineering controls (which is highly discouraged), a full-face elastomeric respirator equipped with P100 (particulate) and organic vapor (OV) cartridges must be utilized.

Operational Workflow and Handling Procedures

This step-by-step methodology ensures the physical and chemical isolation of the compound during experimental procedures.

Step 1: Environmental Preparation

  • Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

  • Clear the workspace of all incompatible materials, specifically strong bases, reducing agents, and readily oxidizable solvents.

  • Place an anti-static mat inside the hood to mitigate static discharge risks when handling the dry powder.

Step 2: Material Transfer

  • Use only grounded, anti-static spatulas (e.g., ceramic or conductive polymer). Causality: Metal spatulas can generate friction or static sparks, which pose an ignition risk for dry dinitroaromatic powders.

  • Weigh the material directly into a pre-tared, sealable reaction vessel rather than a weigh boat to minimize open-air transfer time and dust generation.

Step 3: Reaction Quenching and Decontamination

  • Do not use water to clean up trace spills of the anhydride, as the localized exotherm can aerosolize the powder.

  • Decontaminate surfaces using a dilute, cold aqueous base (e.g., 5% Sodium Bicarbonate). Causality: The mild base safely and predictably hydrolyzes the reactive anhydride ring into the water-soluble, less reactive dinitrophthalate salt, neutralizing the sensitization hazard.

Disposal and Waste Management Plan

Improper disposal of dinitroaromatics can lead to dangerous pressure buildup or energetic events in waste streams.

  • Segregation: 4,7-dinitrophthalic anhydride waste must be strictly segregated from general organic waste. It must never be mixed with heavy metal salts, strong bases, or reducing agents.

  • Aqueous Waste: Any aqueous waste generated from the decontamination (hydrolysis) process must be adjusted to a neutral pH (pH 6-8) before being placed in the designated aqueous hazardous waste carboy.

  • Solid Waste: Contaminated PPE, wipes, and empty reagent bottles must be placed in a sealed, labeled poly-bag and designated for high-temperature chemical incineration.

Safety Logic and Workflow Visualization

The following diagram illustrates the critical path for handling reactive, sensitizing dinitro-anhydrides to ensure zero-exposure operations.

HandlingWorkflow Start 1. Hazard Verification (Moisture & Static Check) PPE 2. Don Advanced PPE (FR Coat, Butyl/Nitrile Gloves) Start->PPE EngControls 3. Engineering Controls (Fume Hood, Anti-Static Mat) PPE->EngControls Transfer 4. Material Transfer (Ceramic Spatula, Sealed Vessel) EngControls->Transfer Decon 5. Surface Decontamination (5% NaHCO3 Hydrolysis) Transfer->Decon Waste 6. Waste Segregation (Incineration Route) Decon->Waste

Operational workflow for the safe handling, transfer, and disposal of 4,7-dinitrophthalic anhydride.

References
  • Occupational Safety and Health Administration (OSHA). "Permissible Exposure Limits – OSHA Annotated Table Z-1." United States Department of Labor. Available at:[Link]

  • Safe Work Australia. "Workplace Exposure Standards for Airborne Contaminants." Safe Work Australia. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.